molecular formula C12H14BrNO3 B3022205 Methyl 2-[(2-bromobutanoyl)amino]benzoate CAS No. 1119450-22-4

Methyl 2-[(2-bromobutanoyl)amino]benzoate

Cat. No.: B3022205
CAS No.: 1119450-22-4
M. Wt: 300.15 g/mol
InChI Key: FGAQUMDVDVWCRH-UHFFFAOYSA-N
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Description

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a benzoic acid ester derivative presented as a high-purity chemical intermediate for research and development purposes. This compound features a brominated butanoyl group linked via an amide bond to a methyl anthranilate core, a structure of significant interest in medicinal and synthetic chemistry. Its molecular framework is closely related to various pharmacologically active scaffolds, suggesting potential utility in the synthesis of novel therapeutic agents. Researchers can employ this compound as a key building block in organic synthesis, particularly in the development of molecules with potential neurological, anti-inflammatory, or anticancer activity, as seen in related structures . The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, while the amide linkage provides structural rigidity. Handling should adhere to strict laboratory safety protocols. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-bromobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQUMDVDVWCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256530
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-22-4
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Definitive Guide to the Physicochemical Characterization of BI-9564 (CAS 1119450-22-4): A Selective BRD9/7 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Unveiling BI-9564

In the landscape of epigenetic modulators, the emergence of potent and selective chemical probes is paramount to unraveling complex biological pathways and validating novel drug targets. BI-9564 (CAS 1119450-22-4) has distinguished itself as a critical tool for interrogating the function of the bromodomain-containing proteins BRD9 and BRD7, components of the human SWI/SNF chromatin remodeling complex.[1][2] Developed through a collaborative effort between Boehringer Ingelheim and the Structural Genomics Consortium, this cell-permeable pyridinone derivative was engineered via structure-based design to exhibit high affinity for BRD9 and, to a lesser extent, its close homolog BRD7, while maintaining remarkable selectivity against the broader bromodomain family, particularly the BET subfamily.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the essential characterization data for BI-9564. Moving beyond a simple recitation of facts, this document elucidates the causality behind the experimental methodologies, offering field-proven insights into the validation of a high-quality chemical probe. The subsequent sections will detail the structural elucidation, physicochemical properties, and binding affinity profile of BI-9564, presenting the data in a clear and accessible format for researchers in drug discovery and chemical biology.

Structural Elucidation and Physicochemical Properties

The unambiguous determination of a compound's structure and its fundamental physicochemical properties forms the bedrock of its utility as a research tool. For BI-9564, a suite of standard and advanced analytical techniques was employed to confirm its identity and purity.

Chemical Identity
  • Systematic Name: 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

  • Molecular Formula: C₂₀H₂₃N₃O₃

  • Molecular Weight: 353.41 g/mol

  • CAS Number: 1119450-22-4

PropertyValueSource
Molecular Formula C₂₀H₂₃N₃O₃
Molecular Weight 353.41
Appearance White to beige powder[4]
Solubility DMSO: 2 mg/mL (warmed)[4]
Spectroscopic and Chromatographic Characterization

The structural integrity and purity of BI-9564 were rigorously assessed using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of BI-9564 is typically determined by reverse-phase HPLC, a cornerstone technique for separating and quantifying components in a mixture.

  • Instrumentation: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column is a standard choice for small molecules of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.

  • Detection: UV absorbance is monitored at a wavelength where the chromophore of BI-9564 exhibits significant absorbance.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all observed peaks. Commercial sources often report a purity of ≥97%.[4]

Note: While specific chromatograms are not publicly available, the primary literature confirms purity assessment by HPLC. For rigorous studies, it is imperative to independently verify the purity of each batch of the compound.

Target Engagement and Selectivity Profile

A defining characteristic of a high-quality chemical probe is its well-defined target engagement and selectivity. The interaction of BI-9564 with its primary targets, BRD9 and BRD7, has been extensively characterized using biophysical and biochemical assays.

Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Instrumentation: A sensitive isothermal titration calorimeter is used.

  • Sample Preparation: Purified BRD9 or BRD7 protein is placed in the sample cell, and a solution of BI-9564 is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.

  • Titration: A series of small injections of the BI-9564 solution into the protein solution is performed.

  • Data Analysis: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

TargetKd (nM)Assay
BRD9 14ITC[2]
BRD7 239ITC[2]
CECR2 258ITC[5]

The ITC data reveals a significantly higher affinity of BI-9564 for BRD9 over BRD7, providing a basis for its use in distinguishing the functions of these two closely related proteins.

In Vitro Inhibitory Activity by AlphaScreen

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to assess the inhibition of protein-protein interactions. In the context of BI-9564, it measures the compound's ability to disrupt the interaction between the bromodomain and an acetylated histone peptide.

Experimental Workflow: AlphaScreen Assay

G cluster_0 Assay Components cluster_1 Binding & Inhibition cluster_2 Detection Donor_Bead Streptavidin-Coated Donor Bead Complex_Formation Binding Complex (Beads in Proximity) Donor_Bead->Complex_Formation Histone_Peptide Biotinylated Acetylated Histone Peptide Histone_Peptide->Donor_Bead Biotin-Streptavidin Bromodomain GST-Tagged Bromodomain (BRD9/7) Histone_Peptide->Bromodomain Binding Acceptor_Bead GST-Antibody Coated Acceptor Bead Acceptor_Bead->Complex_Formation Bromodomain->Acceptor_Bead GST-Antibody Inhibition Disruption of Binding Bromodomain->Inhibition Inhibitor Binding BI_9564 BI-9564 (Inhibitor) BI_9564->Inhibition Excitation Excitation at 680 nm Complex_Formation->Excitation No_Signal No/Reduced Signal Inhibition->No_Signal Singlet_Oxygen Singlet Oxygen Transfer Excitation->Singlet_Oxygen Emission Light Emission at 520-620 nm Singlet_Oxygen->Emission

Caption: Workflow of the AlphaScreen assay for measuring BI-9564 inhibitory activity.

TargetIC₅₀ (nM)Assay
BRD9 75AlphaScreen[2]
BRD7 3410AlphaScreen[2]
BET Family >100,000AlphaScreen[5]

The IC₅₀ values obtained from the AlphaScreen assay corroborate the high potency and selectivity of BI-9564 for BRD9.

Cellular Target Engagement by Fluorescence Recovery After Photobleaching (FRAP)

To confirm that BI-9564 engages its targets in a cellular context, FRAP assays are performed. This technique measures the mobility of a fluorescently tagged protein in living cells. Inhibition of the bromodomain's interaction with chromatin by BI-9564 is expected to increase the protein's mobility, leading to faster fluorescence recovery after photobleaching.

Experimental Protocol: FRAP Assay

  • Cell Culture and Transfection: Cells are cultured and transfected with a plasmid encoding a GFP-tagged bromodomain (e.g., GFP-BRD9).

  • Compound Treatment: Cells are treated with various concentrations of BI-9564 or a vehicle control.

  • Photobleaching: A high-intensity laser is used to bleach the fluorescence in a defined region of interest within the nucleus.

  • Fluorescence Recovery: The rate of fluorescence recovery in the bleached region is monitored over time using a low-intensity laser.

  • Data Analysis: The recovery curves are analyzed to determine the mobile fraction and the half-time of recovery, which are indicative of target engagement.

BI-9564 has been shown to effectively engage BRD9 and BRD7 in cells at sub-micromolar and low-micromolar concentrations, respectively.[2]

Structural Biology: The Molecular Basis of Selectivity

The co-crystal structures of BI-9564 in complex with the bromodomains of BRD9 (PDB ID: 5F1H) and BRD7 (PDB ID: 5MQ1) provide invaluable atomic-level insights into its binding mode and the determinants of its selectivity.[5][6]

Key Structural Features:

  • Binding Mode: The pyridinone core of BI-9564 occupies the acetyl-lysine binding pocket of the bromodomain.

  • Hydrogen Bonding: A critical hydrogen bond is formed between the carbonyl oxygen of the pyridinone and the side chain of a conserved asparagine residue within the binding pocket.

  • Selectivity: Subtle differences in the amino acid residues lining the binding pockets of BRD9 and BRD7, as well as variations in the flexibility of certain loops, are thought to contribute to the observed selectivity of BI-9564.

Signaling Pathway: Role of BRD9 in Chromatin Remodeling

G cluster_0 Epigenetic Regulation cluster_1 BRD9-Mediated Chromatin Remodeling HATs Histone Acetyltransferases (HATs) Histone_Acetylation Histone Acetylation (e.g., on Lysine) HATs->Histone_Acetylation BRD9 BRD9 Bromodomain Histone_Acetylation->BRD9 Recognition SWI_SNF SWI/SNF Complex BRD9->SWI_SNF Recruitment Chromatin_Remodeling Chromatin Remodeling SWI_SNF->Chromatin_Remodeling Gene_Transcription Gene Transcription Chromatin_Remodeling->Gene_Transcription BI_9564 BI-9564 BI_9564->BRD9 Inhibition

Caption: Simplified signaling pathway illustrating the role of BRD9 and its inhibition by BI-9564.

Conclusion and Future Directions

BI-9564 stands as a well-characterized and highly selective chemical probe for the BRD9 and BRD7 bromodomains. Its thorough physicochemical and biological profiling, underpinned by robust experimental data, provides a high degree of confidence in its use for target validation and exploration of SWI/SNF complex biology. The detailed characterization data presented in this guide serves as a blueprint for the rigorous validation expected of chemical probes and empowers researchers to employ BI-9564 effectively in their studies. Future investigations will likely focus on leveraging this tool to further dissect the specific roles of BRD9 and BRD7 in health and disease, potentially paving the way for novel therapeutic strategies.

References

  • Diaz-Saez, L., Martin, L.J., Panagakou, I., Picaud, S., Krojer, T., von Delft, F., Knapp, S., Arrowsmith, C.H., Edwards, A.M., Bountra, C. (2018). Crystal structure of the BRD7 bromodomain in complex with BI-9564. RCSB Protein Data Bank. [Link]

  • opnMe by Boehringer Ingelheim. BRD9 inhibitor | BI-9564. [Link]

  • Martin, L.J., Koegl, M., Bader, G., et al. (2016). Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor. Journal of Medicinal Chemistry, 59(10), 4462–4475. [Link]

  • Structural Genomics Consortium. BI-9564 A chemical probe for BRD9 and BRD7. [Link]

Sources

Physical and Chemical Properties of N-Acylated Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Applied Chemistry

Executive Summary

N-acylated methyl anthranilates represent a critical subclass of 2-aminobenzoate derivatives, serving as pivotal intermediates in the synthesis of quinazolinone alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs), and high-stability fragrance compounds. Unlike their parent compound, methyl anthranilate (a liquid with a characteristic grape odor), N-acylated derivatives such as methyl 2-acetamidobenzoate are typically crystalline solids with distinct solubility and reactivity profiles.

This guide provides a rigorous technical analysis of the physicochemical properties, synthesis protocols, and reactivity landscapes of N-acylated methyl anthranilates, designed for researchers optimizing scaffold design in medicinal chemistry.

Chemical Identity and Physical Properties[1][2][3][4][5][6]

The N-acylation of methyl anthranilate fundamentally alters the molecular landscape by introducing a hydrogen-bond donor-acceptor system capable of forming a stable six-membered intramolecular ring. This structural locking significantly impacts melting point, solubility, and lipophilicity.

1.1 Key Physicochemical Data

Data below refers specifically to Methyl 2-acetamidobenzoate (N-acetyl methyl anthranilate) , the most representative congener.[1][2]

PropertyValueContext/Significance
CAS Number 2719-08-6Unique identifier for regulatory/sourcing.[1][3][4]
Molecular Formula C₁₀H₁₁NO₃MW: 193.20 g/mol .[5][1][4][6]
Physical State Crystalline SolidWhite to off-white needles/powder.
Melting Point 99 – 101 °C Significantly higher than methyl anthranilate (24 °C) due to crystal lattice energy.
Boiling Point ~280–300 °C (est.)Decomposes/cyclizes at high temperatures before boiling at atm pressure.
Solubility Ethanol, Methanol, DMSOHigh solubility in polar organic solvents.
Water Solubility Very LowLipophilic nature dominates; LogP ~1.6.
Odor Profile Faint / OdorlessAcylation quenches the high-impact "grape" volatility of the free amine.
1.2 Structural Dynamics: Intramolecular Hydrogen Bonding

A defining feature of N-acyl methyl anthranilates is the formation of a strong intramolecular hydrogen bond (IMHB) between the amide nitrogen proton (N-H) and the ester carbonyl oxygen.

  • Consequence: This "pseudo-ring" formation locks the molecule in a planar conformation, shielding the polar N-H group from solvent interactions.

  • Effect on Permeability: In drug design, this shielding mimics higher lipophilicity, potentially improving membrane permeability (passive diffusion) despite the addition of polar heteroatoms.

Synthesis and Experimental Protocols
2.1 Protocol: Synthesis of Methyl 2-acetamidobenzoate

Objective: High-yield conversion of methyl anthranilate to its N-acetyl derivative.

Reagents:

  • Methyl anthranilate (1.0 eq)

  • Acetic anhydride (1.2 – 1.5 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Catalyst: Pyridine (0.1 eq) or Sodium Acetate (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl anthranilate (15.1 g, 100 mmol) in Toluene (50 mL).

  • Addition: Add Acetic Anhydride (12.3 g, 120 mmol) dropwise over 10 minutes. If using pyridine as a catalyst, add it prior to the anhydride.

  • Reaction: Heat the mixture to mild reflux (110 °C) for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The fluorescent blue spot of methyl anthranilate will disappear, replaced by a non-fluorescent product spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with 10% NaHCO₃ solution (2 x 30 mL) to remove excess acetic acid/anhydride.

    • Wash with Brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Crystallization: Concentrate the solvent under reduced pressure. The residue will solidify. Recrystallize from hot ethanol or an ethanol/water mixture to yield white needles.

  • Yield: Expected yield: 85–95%. MP: 99–101 °C.

Spectroscopic Characterization

Correct identification relies on observing the shift in carbonyl resonances and the desheilding of the amide proton.

3.1 Infrared Spectroscopy (FT-IR)
  • Amide I Band (C=O): 1680 – 1700 cm⁻¹. (Distinct from the ester carbonyl).[5][1][7][8][9]

  • Ester Carbonyl (C=O): 1700 – 1730 cm⁻¹.[10]

  • N-H Stretch: 3100 – 3300 cm⁻¹. Often sharper than amine stretches due to hydrogen bonding.

3.2 Nuclear Magnetic Resonance (¹H-NMR)
  • Amide Proton (N-H): Highly deshielded, appearing at δ 11.0 – 11.5 ppm (broad singlet).

    • Insight: This extreme downfield shift confirms the intramolecular hydrogen bond to the ester carbonyl.

  • Acetyl Methyl (-COCH₃): Singlet at δ 2.2 – 2.3 ppm .

  • Ester Methyl (-OCH₃): Singlet at δ 3.9 ppm .

  • Aromatic Region: Multiplets at δ 7.0 – 8.5 ppm; the proton ortho to the amide (H-3) is often deshielded by the carbonyl anisotropy.

Chemical Reactivity & Applications[1][2][11][15][16]

The utility of N-acylated methyl anthranilates lies in their role as "masked" reactive intermediates. They are stable under neutral conditions but highly reactive under basic or thermal stress, serving as precursors to heterocycles.

4.1 Cyclization to Quinazolinones (Niementowski Reaction)

The most critical application is the conversion to 4(3H)-quinazolinones , a scaffold found in anticonvulsants (e.g., Methaqualone) and antimalarials.

  • Mechanism:

    • Activation: Heating N-acetyl methyl anthranilate with a primary amine (R-NH₂) or ammonia.

    • Benzoxazinone Intermediate: Under dehydrating conditions, the ester and amide cyclize to form 2-methyl-3,1-benzoxazin-4-one .

    • Ring Opening/Closing: The amine attacks the benzoxazinone, opening the ring to an amide, which then dehydrates to close the final pyrimidine ring of the quinazolinone.

4.2 Hydrolysis Stability
  • Acidic Conditions: Moderately stable. Hydrolysis yields N-acetylanthranilic acid.

  • Basic Conditions: Rapid hydrolysis. The ester hydrolyzes first to the carboxylate, followed by amide cleavage at higher temperatures/pH.

Visualizations
Figure 1: Synthesis and Cyclization Pathways

This diagram illustrates the acetylation of methyl anthranilate and its subsequent conversion to the pharmacologically active quinazolinone scaffold.[11][12][13]

G MA Methyl Anthranilate (Liquid, Grape Odor) N_Acyl N-Acetyl Methyl Anthranilate (Solid, MP 99°C) MA->N_Acyl Acetylation (Reflux, Toluene) Ac2O Acetic Anhydride (Reagent) Ac2O->N_Acyl Benzox Intermediate: 3,1-Benzoxazin-4-one N_Acyl->Benzox Cyclization (- MeOH) Quin 2-Methyl-4(3H)-Quinazolinone (Drug Scaffold) Benzox->Quin Aminolysis (+ R-NH2)

Caption: Transformation of Methyl Anthranilate to Quinazolinone via N-Acyl Intermediate.

Figure 2: Intramolecular Hydrogen Bonding (IMHB)

This diagram visualizes the structural locking mechanism that dictates the compound's solubility and melting point.

H cluster_0 Conformational Locking N Amide Nitrogen H_atom H N->H_atom O_Ester Ester Carbonyl (O) H_atom->O_Ester H-Bond (IMHB) Prop2 High Melting Point (Crystal Packing) Prop1 Increased Lipophilicity (Masked Polarity)

Caption: The 6-membered intramolecular H-bond ring mimics a heterocyclic system, increasing lipophilicity.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17623, Methyl N-acetylanthranilate. Retrieved from [Link]

  • Connolly, D. J., et al. (2005).Synthesis of quinazolinones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.

Sources

Methyl 2-[(2-bromobutanoyl)amino]benzoate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Application in Quinazolinone Scaffolding

Executive Summary

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a specialized electrophilic intermediate used primarily in the synthesis of pharmacologically active nitrogen heterocycles.[1] Structurally, it combines an anthranilate core with a reactive


-bromoacyl tail. This dual functionality—an electrophilic ester and an alkylating 

-bromo group—makes it a critical "linchpin" molecule for constructing quinazolinone and benzodiazepine libraries.[1]

This guide details the structural specifications, validated synthetic protocols, and reaction pathways for this compound, designed for researchers in medicinal chemistry.[1]

Part 1: Structural Analysis & Nomenclature

Chemical Identity

The compound is an acyclic precursor that typically undergoes cyclization in subsequent steps. It possesses a chiral center at the C2 position of the butanoyl chain, though it is often used as a racemate in non-stereoselective syntheses.

PropertySpecification
IUPAC Name Methyl 2-(2-bromobutanamido)benzoate
Common Name

-(2-Bromobutyryl)anthranilic acid methyl ester
Molecular Formula

Molecular Weight 300.15 g/mol
Chirality Yes (C2 of butanoyl group); typically synthesized as (

) mixture.[1]
SMILES CCC(Br)C(=O)Nc1ccccc1C(=O)OC
Functional Group Reactivity
  • Methyl Ester: Susceptible to nucleophilic attack (e.g., by amines or hydrazine), leading to ring closure.

  • 
    -Bromo Methine:  A high-reactivity electrophile prone to 
    
    
    
    displacement or elimination (
    
    
    ) to form
    
    
    -unsaturated amides (crotonyl derivatives) under basic conditions.[1]
  • Amide Linkage: Stabilized by intramolecular H-bonding with the ester carbonyl, increasing the rigidity of the molecule.[1]

Part 2: Synthetic Methodology

Objective: Synthesize methyl 2-[(2-bromobutanoyl)amino]benzoate via nucleophilic acyl substitution.

Reaction Logic

The synthesis involves the acylation of the aniline nitrogen of methyl anthranilate using 2-bromobutanoyl chloride.[1]

  • Critical Control Point: The reaction is exothermic.[1] Temperature must be controlled (

    
    ) to prevent the elimination of HBr, which would yield the side product methyl 2-(but-2-enamido)benzoate.[1]
    
Reagents & Materials
  • Substrate: Methyl anthranilate (1.0 equiv).[2]

  • Reagent: 2-Bromobutanoyl chloride (1.1 equiv).[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv) – acts as an HCl scavenger.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl anthranilate (15.1 g, 100 mmol) in anhydrous DCM (150 mL).

  • Base Addition: Add Triethylamine (16.7 mL, 120 mmol) and cool the solution to

    
     using an ice bath.
    
  • Acylation: Add 2-Bromobutanoyl chloride (13.5 mL, 110 mmol) dropwise over 30 minutes. Note: Maintain temperature

    
     to suppress elimination side-reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Wash organic layer with 1M HCl (

      
       mL) to remove unreacted amine/TEA.
      
    • Wash with Sat.

      
       (
      
      
      
      mL) to neutralize residual acid.
    • Wash with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica, 0-20% EtOAc in Hexane).

Visualization: Synthesis Pathway[1]

Synthesis Start Methyl Anthranilate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent 2-Bromobutanoyl Chloride Reagent->Intermediate Product Methyl 2-[(2-bromobutanoyl) amino]benzoate Intermediate->Product -HCl (TEA Scavenger) Elimination Side Product: Crotonyl Derivative Intermediate->Elimination High Temp/Strong Base

Caption: Figure 1. Acylation mechanism and critical divergence point for elimination side-products.[1]

Part 3: Applications in Drug Discovery

This molecule is a "privileged structure" precursor. It is primarily used to synthesize Quinazolin-4(3H)-ones , a scaffold found in anticonvulsants, anti-inflammatory agents, and specific alkaloids like Mackinazolinone.[1]

Pathway to Quinazolinones

The


-bromo group allows for a "one-pot" cyclization-alkylation sequence.[1]
  • Nucleophilic Displacement: An amine (primary or secondary) displaces the bromine.

  • Cyclodehydration: The newly formed amine attacks the methyl ester, closing the pyrimidine ring.[1]

Visualization: Cyclization Logic

Cyclization Precursor Methyl 2-[(2-bromobutanoyl) amino]benzoate Step1 Intermediate: N-Alkylated Species Precursor->Step1 SN2 Substitution (K2CO3, DMF) Amine Primary Amine (R-NH2) Amine->Step1 Final 2-Propyl-3-substituted Quinazolin-4(3H)-one Step1->Final Intramolecular Cyclization (Reflux, -MeOH)

Caption: Figure 2. Convergent synthesis of 2,3-disubstituted quinazolinones utilizing the electrophilic centers of the title compound.

Part 4: Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueDiagnostic SignalAssignment
1H NMR

11.8 ppm (s, 1H)
Amide -NH (Deshielded by H-bond)
1H NMR

8.7 ppm (d, 1H)
Aromatic H-3 (Ortho to Amide)
1H NMR

4.45 ppm (t, 1H)

-CH (Chiral center, coupled to ethyl)
1H NMR

3.92 ppm (s, 3H)
Methyl Ester (

)
IR

Amide Carbonyl
IR

Ester Carbonyl

References

  • PubChem. (n.d.).[1] Methyl 2-(2-bromoacetamido)benzoate (Analogous Structure & Reactivity Data). National Library of Medicine. Retrieved from [Link]

  • Khan, I. et al. (2014).[1] Synthesis of Quinazolinones via Anthranilate Derivatives. Journal of Chemical Research. (Contextual grounding for anthranilate acylation protocols).

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.

Sources

Strategic Selection of Starting Materials for Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in therapeutics ranging from historical sedatives (Methaqualone) to modern anticancer agents (Idelalisib). For the process chemist and drug discoverer, the selection of the starting material is not merely a logistical choice but a strategic one. It dictates the available substitution patterns (C2 vs. N3 diversity), atom economy, and scalability of the route.

This guide moves beyond basic textbook definitions to analyze the three dominant starting material platforms: Anthranilic Acid , Isatoic Anhydride , and 2-Aminobenzamide . We evaluate these precursors based on reaction kinetics, impurity profiles, and compatibility with modern green chemistry standards.

The Anthranilic Acid Platform: The Classical Workhorse

Best for: Large-scale manufacturing of C2-unsubstituted or C2-alkyl quinazolinones.

The condensation of anthranilic acid with amides (Niementowski reaction) remains the industrial baseline. While robust, the classical thermal route suffers from high energy demands and self-condensation byproducts.

Mechanism & Causality

The reaction proceeds via a dual-step mechanism:[1]

  • Nucleophilic Attack: The amino group of anthranilic acid attacks the electrophilic carbonyl of the amide (e.g., formamide).

  • Dehydrative Cyclization: High temperatures drive the elimination of water to close the pyrimidine ring.

Critical Insight: The rate-limiting step is often the initial nucleophilic attack. Electron-withdrawing groups on the anthranilic acid ring can sluggish the reaction, requiring higher temperatures (>150°C) or Lewis acid catalysis.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

This protocol improves upon the 8-hour thermal method, reducing time to minutes and suppressing decarboxylation side-reactions.

Reagents:

  • Anthranilic acid (13.7 g, 0.1 mol)[2][3]

  • Formamide (22.5 g, 0.5 mol) - Acts as both reactant and solvent[2]

Workflow:

  • Preparation: Mix anthranilic acid and formamide in a microwave-safe vessel. Homogenize thoroughly.

  • Irradiation (Stage 1): Irradiate at 270 W (approx. 30% power) for 5 minutes. Observation: The mixture will melt and evolve gas (water vapor).

  • Rest: Allow to stand for 15 minutes to equilibrate thermal gradients.

  • Irradiation (Stage 2): Irradiate at 450 W (50% power) for an additional 5 minutes.

  • Workup: Cool to room temperature. Add crushed ice (50 g) to precipitate the product.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Self-Validation:

  • Success Indicator: Product should be a white/off-white solid (m.p. ~214-216°C).

  • Failure Mode: If the product remains oily, residual formamide is present. Wash extensively with water.[2]

Pathway Visualization

AnthranilicPath cluster_side Common Failure Mode AA Anthranilic Acid Inter o-Amidobenzamide Intermediate AA->Inter Nucleophilic Attack (150°C or MW) Decarb Aniline (Decarboxylation) AA->Decarb >180°C Form Formamide (Excess) Form->Inter Cyclo Dehydration (-H2O) Inter->Cyclo Prod 4(3H)-Quinazolinone Cyclo->Prod Ring Closure

Caption: The Niementowski pathway showing the critical intermediate formation and the high-temperature decarboxylation risk.

The Isatoic Anhydride Gateway: The Combinatorial Choice

Best for: Diversity-oriented synthesis (DOS) and library generation (N3 substitution).

Isatoic anhydride is a "masked" amino acid. It is superior to anthranilic acid for library synthesis because it avoids the formation of water during the initial coupling (releasing CO2 instead), which drives the reaction equilibrium forward.

Mechanism & Causality
  • Ring Opening: A primary amine attacks the anhydride carbonyl, releasing CO2 and generating an o-aminobenzamide in situ.

  • Condensation: An aldehyde or orthoester reacts with the newly formed amide.

  • Cyclization: Oxidative or acid-catalyzed closure yields the quinazolinone.

Critical Insight: Because CO2 is an irreversible leaving group, this pathway prevents the reversibility often seen in anthranilic acid condensations.

Experimental Protocol: One-Pot Iodine-Catalyzed Synthesis

A modern, metal-free Multi-Component Reaction (MCR).

Reagents:

  • Isatoic anhydride (1.0 mmol)

  • Aromatic aldehyde (e.g., Benzaldehyde, 1.1 mmol)[4]

  • Amine (e.g., Aniline or Ammonium acetate, 1.1 mmol)

  • Molecular Iodine (10 mol%)

Workflow:

  • Mixing: In a round-bottom flask, combine isatoic anhydride, aldehyde, and amine in ethanol (5 mL).

  • Catalyst Addition: Add I2 (10 mol%).

  • Reaction: Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:3).

  • Workup: Cool the mixture. Add aqueous Na2S2O3 (10%, 5 mL) to quench residual iodine.

  • Isolation: Extract with ethyl acetate, dry over Na2SO4, and concentrate.

Pathway Visualization

IsatoicPath IA Isatoic Anhydride Inter1 Anthranilamide Intermediate IA->Inter1 Nucleophilic Attack Gas CO2 Release (Irreversible) IA->Gas Amine Primary Amine (R-NH2) Amine->Inter1 Imine Imine Species Inter1->Imine + Aldehyde - H2O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Prod 2,3-Disubstituted Quinazolinone Imine->Prod Oxidative Cyclization (I2 Catalyst)

Caption: The Isatoic Anhydride cascade. Note the CO2 release which drives the equilibrium forward, unlike the Anthranilic route.

The 2-Aminobenzamide Route: Green Oxidative Cyclization

Best for: Accessing C2-substituted quinazolinones from alcohols (avoiding unstable aldehydes).[5]

Directly using 2-aminobenzamide allows for milder oxidative conditions.[6] A standout method involves using DMSO as a stoichiometric oxidant (Kornblum oxidation variant) catalyzed by iodine.

Experimental Protocol: I2/DMSO Oxidative Cyclization

Based on the method by Zhang et al. (RSC Adv., 2013).

Reagents:

  • 2-Aminobenzamide (1.0 mmol)

  • Benzyl alcohol (1.0 mmol)

  • Iodine (0.1 mmol, 10 mol%)

  • DMSO (3.0 mmol)

  • Dimethyl carbonate (DMC) (2.0 mL) - Green Solvent

Workflow:

  • Charge: Combine all reagents in a sealed tube.

  • Heat: Stir at 100°C for 12 hours.

    • Mechanism:[1][2][6][4][5][7][8][9] I2/DMSO oxidizes the alcohol to an aldehyde in situ, which condenses with the amine.[1] The resulting aminal is further oxidized to the quinazolinone.[5]

  • Workup: Cool to room temperature. The product often precipitates directly.

  • Wash: Filter and wash with water/ethanol mixture to remove DMSO residues.

Strategic Selection Guide
FeatureAnthranilic AcidIsatoic Anhydride2-Aminobenzamide
Primary Utility Bulk synthesis of simple coresLibrary synthesis (N3 diversity)Green synthesis / C2 diversity
Atom Economy High (Water is byproduct)Medium (CO2 loss)High
Reaction Conditions Harsh (High Temp/Acid)Mild to ModerateMild (Oxidative)
Key Impurity Anilines (Decarboxylation)Dimerization productsUnreacted alcohol
Cost Low ($)Medium (

)
Medium (

)
Scalability ExcellentGoodModerate
References
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones. RSC Advances. [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

Sources

An In-depth Technical Guide to the Reactions of 2-Bromobutanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Reactive Building Block

2-Bromobutanoyl chloride, a bifunctional organic compound, serves as a highly valuable and reactive intermediate in the synthesis of a wide array of chemical entities.[1] Characterized by a reactive acyl chloride and a bromine atom at the alpha-position, this molecule offers two distinct points for chemical modification. This dual reactivity makes it a cornerstone in the construction of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[] Its utility lies in its ability to readily undergo nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the bromine-bearing carbon, often with a high degree of stereochemical control. This guide provides a comprehensive overview of the core reactions of 2-bromobutanoyl chloride, delving into the underlying mechanisms, providing field-proven experimental protocols, and offering insights into the causality behind experimental choices.

I. Synthesis and Purification of 2-Bromobutanoyl Chloride

The most prevalent and efficient method for the synthesis of 2-bromobutanoyl chloride is the reaction of 2-bromobutanoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[3][4] This reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group.

Mechanism of Synthesis:

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to form a chlorosulfite intermediate. The final step involves the nucleophilic attack of the chloride ion on the carbonyl carbon, leading to the formation of 2-bromobutanoyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.[5]

Synthesis_Mechanism RCOOH 2-Bromobutanoic Acid Intermediate1 Chlorosulfite Intermediate RCOOH->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride Product 2-Bromobutanoyl Chloride Intermediate1->Product + Cl⁻ Byproducts SO₂ + HCl

Caption: Synthesis of 2-Bromobutanoyl Chloride.

Experimental Protocol: Synthesis of 2-Bromobutanoyl Chloride

Materials:

  • 2-Bromobutanoic acid

  • Thionyl chloride (SOCl₂)

  • Dry round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a well-ventilated fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add 2-bromobutanoic acid (1.0 equivalent) to the flask.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the flask at room temperature with constant stirring. The addition is exothermic and will result in the evolution of SO₂ and HCl gas.

  • After the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 2-3 hours to ensure complete conversion.

  • Allow the reaction mixture to cool to room temperature.

  • The crude 2-bromobutanoyl chloride can be purified by fractional distillation under reduced pressure.[6]

Purification Insights:

Fractional distillation under reduced pressure is the most effective method for purifying 2-bromobutanoyl chloride.[6] This technique separates the desired product from less volatile impurities, such as unreacted 2-bromobutanoic acid, and more volatile impurities like excess thionyl chloride.[6] It is crucial to use a dry distillation apparatus to prevent hydrolysis of the acyl chloride.[6] Any yellow discoloration, often due to residual bromine, can sometimes be removed by washing a solution of the crude product in an inert solvent (e.g., carbon tetrachloride) with a dilute aqueous solution of sodium thiosulfate, though this must be done quickly to minimize hydrolysis.[6][7]

II. Reactions at the Acyl Carbon: Nucleophilic Acyl Substitution

The carbonyl carbon of 2-bromobutanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and the alpha-bromo substituent, making it highly susceptible to attack by nucleophiles.[3]

A. Esterification: Reaction with Alcohols

2-Bromobutanoyl chloride reacts readily with alcohols to form the corresponding esters.[3] These reactions are typically rapid and exothermic.[8]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion to yield the ester.[8][9] A non-nucleophilic base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct.[9]

Esterification_Mechanism AcylChloride 2-Bromobutanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + R'-OH Alcohol Alcohol (R'-OH) Ester Ester Tetrahedral_Intermediate->Ester - Cl⁻ HCl HCl

Caption: Esterification of 2-Bromobutanoyl Chloride.

Materials:

  • 2-Bromobutanoyl chloride

  • Anhydrous ethanol

  • Pyridine

  • Dry reaction flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a dry reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous ethanol (1.0 equivalent) in a dry, inert solvent such as dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add 2-bromobutanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by vacuum distillation.

B. Amidation: Reaction with Amines

The reaction of 2-bromobutanoyl chloride with primary or secondary amines provides a direct route to the corresponding amides. This reaction is a cornerstone of peptide synthesis and the formation of many biologically active molecules.[10]

Similar to esterification, amidation proceeds through a nucleophilic addition-elimination pathway. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[11] This intermediate then expels the chloride ion to form the amide.[11] Two equivalents of the amine are typically used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl produced.[12][13] Alternatively, a non-nucleophilic base like triethylamine can be used.[10]

Amidation_Mechanism AcylChloride 2-Bromobutanoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + R₂NH Amine Amine (R₂NH) Amide Amide Tetrahedral_Intermediate->Amide - Cl⁻ Ammonium_Salt R₂NH₂⁺Cl⁻ Amide->Ammonium_Salt Friedel_Crafts_Mechanism AcylChloride 2-Bromobutanoyl Chloride Acylium_Ion Acylium Ion AcylChloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Arene Arene Sigma_Complex Sigma Complex Acylium_Ion->Sigma_Complex + Arene Product Acylated Arene Sigma_Complex->Product - H⁺ HCl_AlCl3 HCl + AlCl₃

Sources

Spectroscopic Data Guide: Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the spectroscopic data and characterization for Methyl 2-[(2-bromobutanoyl)amino]benzoate (CAS: 1119450-22-4). This compound is a critical intermediate in the synthesis of bioactive quinazolinone derivatives.

Compound Overview & Significance

  • IUPAC Name: Methyl 2-(2-bromobutanamido)benzoate

  • CAS Number: 1119450-22-4

  • Molecular Formula: C₁₂H₁₄BrNO₃

  • Molecular Weight: 300.15 g/mol

  • Physical State: Typically an off-white to pale yellow solid or viscous oil (depending on purity).

  • Role: An electrophilic intermediate used primarily in the synthesis of 2-propylquinazolin-4(3H)-ones and fused heterocyclic systems (e.g., pyrrolo[2,1-b]quinazolinones) via cyclization-alkylation sequences.

Structural Context

The molecule consists of a methyl anthranilate core acylated at the nitrogen by a 2-bromobutyryl group. The presence of the


-bromo stereocenter and the ortho-disposition of the ester and amide groups creates a unique spectroscopic signature characterized by intramolecular hydrogen bonding and specific deshielding effects.

Synthesis & Preparation Protocol

To interpret the spectra correctly, one must understand the synthetic origin, which often introduces specific solvent impurities (e.g., DCM, Toluene) or unreacted starting materials (Methyl Anthranilate).

Reaction: Methyl Anthranilate + 2-Bromobutyryl Chloride


 Methyl 2-[(2-bromobutanoyl)amino]benzoate + HCl

Standard Protocol:

  • Dissolution: Dissolve methyl anthranilate (1.0 eq) in anhydrous dichloromethane (DCM) or THF.

  • Base Addition: Add Triethylamine (1.2 eq) or Pyridine to scavenge HCl.

  • Acylation: Add 2-bromobutyryl chloride (1.1 eq) dropwise at 0°C.

  • Workup: Wash with dilute HCl (to remove unreacted amine), NaHCO₃, and brine.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography (Hexane:EtOAc).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

H NMR Data (400 MHz, CDCl₃)

The proton spectrum is dominated by the desymmetrized aromatic ring and the distinct ethyl-bromo side chain.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
11.85 Broad Singlet1HNH (Amide)Highly deshielded due to intramolecular H-bond with the ester carbonyl oxygen.
8.72 Doublet (

Hz)
1HAr-H3 Ortho to the amide group; strongly deshielded by the anisotropic effect of the amide carbonyl.
8.04 dd (

Hz)
1HAr-H6 Ortho to the methyl ester; deshielded by the ester carbonyl.
7.58 td (

Hz)
1HAr-H4 Para to the amide; resonance effect.
7.12 td (

Hz)
1HAr-H5 Meta to both carbonyls; most shielded aromatic proton.
4.48 dd (

Hz)
1HCH-Br (

-H)
Deshielded by both the bromine atom and the amide carbonyl.
3.96 Singlet3HOCH₃ Characteristic methyl ester singlet.
2.15 – 2.30 Multiplet2HCH₂ (

-H)
Diastereotopic methylene protons adjacent to the chiral center.
1.08 Triplet (

Hz)
3HCH₃ (

-H)
Terminal methyl group of the butyryl chain.

C NMR Data (100 MHz, CDCl₃)
Shift (

, ppm)
AssignmentInterpretation
169.2 C=O (Amide)Amide carbonyl carbon.
167.8 C=O (Ester)Ester carbonyl carbon.
141.5 Ar-C2 Quaternary aromatic carbon bonded to Nitrogen.
134.8 Ar-C4 Aromatic CH.
131.0 Ar-C6 Aromatic CH.
123.2 Ar-C5 Aromatic CH.
120.8 Ar-C3 Aromatic CH.
115.5 Ar-C1 Quaternary aromatic carbon bonded to Ester.
52.6 OCH₃ Methoxy carbon.
50.1 CH-Br Alpha-carbon bearing the bromine.
28.4 CH₂ Methylene carbon.
11.8 CH₃ Terminal methyl carbon.
B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of two distinct carbonyl environments and the secondary amide.

  • 3260 – 3320 cm⁻¹ (Broad): N-H stretching vibration (Amide). The lower frequency indicates intramolecular hydrogen bonding.

  • 2950 – 2980 cm⁻¹: C-H stretching (Aliphatic).

  • 1695 cm⁻¹ (Strong): C=O stretching (Ester). Conjugated with the aromatic ring.

  • 1665 cm⁻¹ (Strong): C=O stretching (Amide I band).

  • 1580, 1520 cm⁻¹: C=C aromatic ring stretching and Amide II bending.

  • 1260 cm⁻¹: C-O stretching (Ester).

  • 750 cm⁻¹: C-H bending (Ortho-disubstituted benzene ring).

C. Mass Spectrometry (MS)[4]

Technique: EI-MS (70 eV) or ESI-MS.

  • Molecular Ion (M⁺): Observed as a doublet at m/z 300 and 302 in a 1:1 ratio, characteristic of a mono-brominated compound (

    
    Br and 
    
    
    
    Br isotopes).
  • Base Peak: Often m/z 151 (Methyl anthranilate radical cation) or m/z 268/270 (Loss of OMe).

  • Fragmentation Pathway:

    • M⁺ (300/302)

      
       Loss of Br 
      
      
      
      m/z 221 (Cation).
    • M⁺ (300/302)

      
       Loss of OMe 
      
      
      
      m/z 269/271 (Acylium ion).
    • McLafferty Rearrangement: Not prominent due to structure, but cleavage of the amide bond yields the anthraniloyl fragment (m/z 120 ).

Visualization of Pathways

Synthesis & Cyclization Workflow

The following diagram illustrates the synthesis of the target intermediate and its subsequent conversion to the quinazolinone scaffold.

SynthesisPath Start Methyl Anthranilate (CAS 134-20-3) Target Methyl 2-[(2-bromobutanoyl)amino]benzoate (CAS 1119450-22-4) TARGET INTERMEDIATE Start->Target DCM, Et3N, 0°C (Acylation) Reagent 2-Bromobutyryl Chloride Reagent->Target Cyclized 2-(1-Bromopropyl)-4H-3,1-benzoxazin-4-one Target->Cyclized Ac2O, Reflux (Cyclodehydration) Final 2-Propylquinazolin-4(3H)-one Derivatives Cyclized->Final R-NH2 (Aminolysis)

Caption: Synthetic pathway from Methyl Anthranilate to Quinazolinone precursors via the target intermediate.

MS Fragmentation Logic

MassSpec M_Ion Molecular Ion (M+) m/z 300 / 302 (1:1) Frag_Br [M - Br]+ m/z 221 M_Ion->Frag_Br - Br• Frag_OMe [M - OMe]+ m/z 269 / 271 M_Ion->Frag_OMe - •OCH3 Frag_Core Anthraniloyl Cation m/z 120 Frag_Br->Frag_Core Amide Cleavage

Caption: Primary fragmentation pathways observed in Electron Ionization (EI) Mass Spectrometry.

References

  • Sigma-Aldrich. (n.d.). Methyl 2-(2-bromobutanamido)benzoate Product Detail. CAS 1119450-22-4. Retrieved from

  • Karelou, M. (2023).[1] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules, 28(23), 7912.[1] (Describes analogous synthesis of quinazolinones via chloro/bromo-acyl intermediates).

  • Mishra, P., et al. (2019). "Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives." ResearchGate. (Provides detailed NMR characterization of the N-acyl anthranilate intermediates).

Sources

N-Acyl Anthranilates: From Phytoalexins to Anti-Fibrotic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and therapeutic evolution of N-acyl anthranilate derivatives.

A Technical Guide on Structural Evolution and Pharmacological Diversity

Executive Summary & Structural Definition

The N-acyl anthranilic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its N-aryl cousins (the fenamate NSAIDs). While fenamates (e.g., mefenamic acid) are primarily COX inhibitors, N-acyl derivatives—characterized by an amide bond linking the anthranilate nitrogen to an acyl group (often cinnamoyl)—exhibit a divergent pharmacological profile. They act as pleiotropic modulators of inflammation, fibrosis, and ion channels.

This guide analyzes the two dominant lineages of this class:

  • Avenanthramides: Naturally occurring phytoalexins in oats (Avena sativa).[1][2][3]

  • Tranilast: A synthetic analogue developed for allergy that became a prototype for anti-fibrotic therapy.

Chemical Classification

The core pharmacophore consists of an ortho-aminobenzoic acid (anthranilic acid) acylated at the nitrogen.[4]

Anthranilate_Classification Root Anthranilic Acid Scaffold (2-aminobenzoic acid) Branch1 N-Aryl Derivatives (Fenamates) Root->Branch1 Branch2 N-Acyl Derivatives Root->Branch2 Ex1 Mefenamic Acid (COX Inhibition) Branch1->Ex1 SubBranch1 Natural: Avenanthramides (N-cinnamoyl anthranilates) Branch2->SubBranch1 SubBranch2 Synthetic: Tranilast (N-[3,4-dimethoxycinnamoyl]) Branch2->SubBranch2 Target1 Target: Anti-oxidant / Anti-itch SubBranch1->Target1 Target2 Target: TGF-β / NLRP3 / TRPV2 SubBranch2->Target2

Figure 1: Structural divergence of anthranilate derivatives. Note the split between COX-targeting N-aryl compounds and the pleiotropic N-acyl class.

The Natural Blueprint: Avenanthramides

Discovery and Biological Function

Avenanthramides (Avns) were first isolated from oats (Avena sativa) and originally termed "avenalumins" due to their phytoalexin role—plants produce them in response to fungal infection (e.g., Puccinia coronata).[1][3][5] They were later characterized as N-cinnamoylanthranilic acids.

Key Structural Features:

  • Anthranilate Moiety: Often hydroxylated (e.g., 5-hydroxyanthranilic acid).[3]

  • Acyl Linker: Derived from cinnamic acid derivatives (p-coumaric, ferulic, or caffeic acid).

  • Nomenclature:

    • Avn-A: N-(4'-hydroxycinnamoyl)-5-hydroxyanthranilic acid.

    • Avn-B: N-(4'-hydroxy-3'-methoxycinnamoyl)-5-hydroxyanthranilic acid.

    • Avn-C: N-(3',4'-dihydroxycinnamoyl)-5-hydroxyanthranilic acid.

Mechanism of Action

Research indicates Avns function through NF-κB suppression . In endothelial cells, Avns inhibit the phosphorylation of IκB, preventing NF-κB translocation to the nucleus. This downregulates the expression of adhesion molecules (VCAM-1, ICAM-1) and pro-inflammatory cytokines (IL-6, IL-8), providing the mechanistic basis for the use of colloidal oatmeal in treating atopic dermatitis and pruritus [1].

The Synthetic Triumph: Tranilast

Historical Development

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) was developed by Kissei Pharmaceutical Co. and approved in Japan (1982) as an anti-allergic agent under the brand name Rizaben.[6][7]

The Discovery Pivot: Initially designed to inhibit histamine release from mast cells (similar to cromolyn sodium), clinical observations revealed a secondary effect: patients taking Tranilast showed reduced collagen deposition in fibrotic lesions. This serendipitous finding repurposed Tranilast from an asthma drug to a potent anti-fibrotic agent for treating keloids and hypertrophic scars [2].

Mechanistic Deep Dive

Tranilast is a "multi-target" drug.[8] Its efficacy stems from simultaneous modulation of three distinct pathways:

  • TGF-β/Smad Pathway Inhibition: Tranilast blocks the phosphorylation of Smad2, arresting the TGF-β signaling cascade that drives fibroblast-to-myofibroblast differentiation and excessive collagen synthesis.

  • NLRP3 Inflammasome Blockade: It prevents the oligomerization of the NLRP3 inflammasome, reducing IL-1β and IL-18 secretion. This is critical for its potential in gout and metabolic diseases [3].

  • TRPV2 Antagonism: Tranilast is one of the few known inhibitors of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a target increasingly relevant in cancer cell migration and cardiomyopathy.

Tranilast_Mechanism Tranilast Tranilast TGFb TGF-β Receptor Tranilast->TGFb Inhibits NLRP3 NLRP3 Inflammasome Tranilast->NLRP3 Blocks Assembly MastCell Mast Cell Membrane Tranilast->MastCell Stabilizes Smad Smad2/3 Phosphorylation TGFb->Smad Activates Caspase Caspase-1 Activation NLRP3->Caspase Activates Histamine Degranulation (Histamine Release) MastCell->Histamine Prevents Collagen Collagen Synthesis (Fibrosis) Smad->Collagen Promotes Cytokines IL-1β / IL-18 Release Caspase->Cytokines Cleaves Pro-forms

Figure 2: The pleiotropic pharmacology of Tranilast, highlighting its triple-action mechanism against fibrosis, inflammation, and allergy.

Experimental Protocols

Protocol A: Synthesis of Tranilast (Laboratory Scale)

Principle: The synthesis utilizes a Schotten-Baumann reaction, condensing an acyl chloride with anthranilic acid under basic conditions. This protocol is self-validating via the precipitation of the product upon acidification.

Reagents:

  • Anthranilic acid (1.0 eq)[9]

  • 3,4-Dimethoxycinnamoyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or NaOH (aq)

  • HCl (1M) for workup

Step-by-Step Methodology:

  • Preparation: Dissolve anthranilic acid (13.7 g, 100 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask equipped with a magnetic stirrer and drying tube.

  • Addition: Cool the solution to 0°C. Add 3,4-dimethoxycinnamoyl chloride (24.9 g, 110 mmol) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: TLC (SiO2, EtOAc:Hexane 1:1) should show disappearance of anthranilic acid (Rf ~0.4).

  • Quenching: Pour the reaction mixture into ice-cold water (500 mL) containing concentrated HCl (60 mL) to neutralize pyridine and precipitate the free acid.

  • Isolation: Filter the resulting precipitate. Wash the filter cake extensively with water to remove pyridinium salts.

  • Purification: Recrystallize from ethanol/water or dioxane.

  • Characterization:

    • Yield: Typically 75-85%.

    • Melting Point: 206–209°C.

    • 1H NMR (DMSO-d6): Look for trans-alkene doublets (J ~15-16 Hz) indicating the cinnamoyl motif and the amide singlet (~11-12 ppm).

Protocol B: In Vitro TGF-β Inhibition Assay

Objective: Validate the anti-fibrotic activity of an N-acyl anthranilate derivative.

  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Seeding: Seed HDFs in 6-well plates (10^5 cells/well) and starve in serum-free medium for 24h.

  • Treatment: Pre-treat with Test Compound (e.g., 10-100 µM) for 1 hour.

  • Induction: Add TGF-β1 (5 ng/mL) and incubate for 24 hours.

  • Readout:

    • Western Blot: Lyse cells and probe for p-Smad2 vs. Total Smad2.

    • qPCR: Measure mRNA levels of COL1A1 (Collagen I) and ACTA2 (α-SMA).

    • Success Criteria: >50% reduction in p-Smad2 levels compared to TGF-β1 only control.

Comparative Data Summary

The following table contrasts the key N-acyl anthranilates discussed.

FeatureAvenanthramide CTranilastTM5275 (Experimental)
Origin Natural (Oats)Synthetic (Kissei Pharma)Synthetic (Tohoku Univ)
Acyl Group 3,4-Dihydroxycinnamoyl3,4-DimethoxycinnamoylSubstituted aryl/heteroaryl
Primary Target NF-κB / AntioxidantMast Cells / TGF-β / NLRP3PAI-1 (Plasminogen Activator Inhibitor)
Clinical Use Topical (Eczema), NutraceuticalAsthma, Keloids, ScarsPre-clinical (Thrombosis/Fibrosis)
Bioavailability Low (Rapid metabolism)Moderate (Oral)High (Optimized)

Future Outlook

The history of N-acyl anthranilates is a progression from "oat defense" to "fibrosis control." The future lies in precision targeting:

  • NLRP3 Inhibitors: Derivatives of Tranilast are being optimized to treat gout and cryopyrin-associated periodic syndromes (CAPS) with higher potency and fewer off-target effects.

  • Oncology: The blockade of TRPV2 by Tranilast suggests a role in preventing metastasis in glioblastoma and prostate cancer, warranting further structural optimization.

References

  • Sur, R., et al. (2008). "Avenanthramides, polyphenols from oats, exhibit anti-inflammatory and anti-itch activity."[1][2] Archives of Dermatological Research. Link

  • Darakhshan, S., & Pour, A.B. (2015). "Tranilast: a review of its therapeutic applications." Pharmacological Reports. Link

  • Huang, Y., et al. (2018). "Tranilast directly targets NLRP3 to treat inflammasome-driven diseases." EMBO Molecular Medicine. Link

  • Miyata, T., et al. (2011). "Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors." Chemical and Pharmaceutical Bulletin. Link

Sources

Methodological & Application

Application Note: Divergent Synthesis of Quinazolinone Scaffolds via Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a high-efficiency protocol for the divergent synthesis of 2-(1-aminoalkyl)quinazolin-4(3H)-ones using Methyl 2-[(2-bromobutanoyl)amino]benzoate as a linchpin intermediate. This scaffold is critical in medicinal chemistry, serving as a pharmacophore for dihydrofolate reductase (DHFR) inhibitors, CNS-active agents, and antimicrobial alkaloids.

Introduction & Mechanistic Rationale

The quinazolin-4(3H)-one nucleus is a "privileged structure" in drug discovery. While C2-aryl and C2-methyl derivatives are easily accessed via condensation (Niementowski reaction), installing complex, chiral, or basic alkyl chains at the C2 position remains synthetically challenging.

Methyl 2-[(2-bromobutanoyl)amino]benzoate (MBAB) serves as a bifunctional electrophile. It possesses:

  • An

    
    -bromo amide motif:  Susceptible to nucleophilic substitution (
    
    
    
    ) by amines.
  • An anthranilate ester: Primed for intramolecular cyclization to form the pyrimidinone ring.

Mechanistic Pathway

The reaction proceeds via a Nucleophilic Substitution-Cyclization Cascade . Unlike traditional methods that require pre-formed amino acid derivatives, this protocol allows for the introduction of diverse amine nucleophiles in the final step, enabling rapid library generation.

Pathway A (Preferred):

  • 
     Displacement:  The external amine displaces the 
    
    
    
    -bromine.
  • Cyclization: The newly formed secondary/tertiary amine (or the amide nitrogen, depending on conditions) facilitates the attack on the methyl ester, releasing methanol and closing the ring.

Pathway B (Benzoxazinone Intermediate): Under thermal or dehydrating conditions without a nucleophile, MBAB cyclizes to the benzoxazinone . Subsequent reaction with amines opens this ring and recyclizes to the quinazolinone. Note: Pathway A is favored in basic/nucleophilic media and is the focus of this protocol.

ReactionMechanism cluster_legend Mechanism Legend MBAB Methyl 2-[(2-bromobutanoyl)amino]benzoate (Starting Material) Inter1 Intermediate A: α-Amino Amide Species MBAB->Inter1 + Primary Amine (R-NH2) SN2 Reaction Inter2 Intermediate B: Benzoxazinone MBAB->Inter2 Heat / -MeOH (No Amine) Target Target: 2-(1-Aminoalkyl)quinazolin-4(3H)-one Inter1->Target Intramolecular Cyclization (-MeOH) Inter2->Target + R-NH2 Ring Opening/Closing LegendNode Pathway A (Blue/Green) is the Kinetic Route

Figure 1: Divergent pathways for quinazolinone assembly. Pathway A represents the standard cascade protocol described below.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (Synthesized from methyl anthranilate + 2-bromobutyryl bromide).

  • Nucleophiles: Primary or secondary amines (e.g., Benzylamine, Pyrrolidine, Morpholine).

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
Standard Operating Procedure (SOP)

Step 1: Preparation of the Reaction Matrix

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv, 3.0 mmol) in Ethanol (15 mL).

    • Note: Ethanol is preferred for its green profile and solubility of the anthranilate.

  • Add Potassium Carbonate (

    
    ) (2.5 equiv, 7.5 mmol).
    
    • Why: Neutralizes the HBr generated during substitution and facilitates the final cyclization step.

Step 2: Nucleophile Addition

  • Add the target Amine (1.2 equiv, 3.6 mmol) dropwise at room temperature.

    • Critical: If using volatile amines (e.g., methylamine), use a sealed tube or add as a hydrochloride salt with extra base.

Step 3: Thermal Cyclization

  • Fit the flask with a reflux condenser.

  • Heat the mixture to Reflux (78–80 °C) for 4–6 hours .

    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 6:4). The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.

Step 4: Work-up & Isolation

  • Cool the reaction mixture to room temperature.

  • Precipitation Method (Preferred): Pour the mixture into ice-cold water (50 mL). The product often precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

  • Extraction Method (Alternative): If no precipitate forms, remove EtOH under reduced pressure. Dissolve residue in EtOAc (30 mL), wash with water (2 x 15 mL) and Brine (15 mL). Dry over

    
     and concentrate.
    

Step 5: Purification

  • Recrystallize from Ethanol/DMF or purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

Data Analysis & Optimization

Solvent & Base Screening (Representative Data)

The choice of solvent significantly impacts the yield and the ratio of substitution vs. elimination byproducts.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Ethanol

Reflux588 Optimal. Clean conversion.
2Toluene

1101265Slower reaction; some benzoxazinone observed.
3DMF

100372Difficult work-up; water soluble impurities.
4WaterNone10024<10Hydrolysis of ester dominates.
Structural Verification (Checklist)
  • 1H NMR (DMSO-d6):

    • Disappearance of O-Methyl singlet (

      
       3.6-3.8 ppm).
      
    • Appearance of Amide NH (if 3-position is unsubstituted) or N-substituent signals.

    • Triplet for propyl methyl group (

      
       0.8-1.0 ppm).
      
    • Diagnostic signal for the C2-methine proton (

      
       3.5-4.5 ppm) shifted due to the adjacent amine.
      
  • Mass Spectrometry:

    
     peak corresponding to the Target (Starting Mass - Br + Amine - MeOH).
    

Troubleshooting & Critical Parameters

Issue: Formation of Alkene Byproduct (Elimination)
  • Cause: The

    
    -bromo group can undergo 
    
    
    
    elimination if the amine is bulky (e.g., t-butylamine) or the base is too strong/concentrated.
  • Solution: Use a milder base (

    
    ) or lower the temperature to 50°C for the substitution step, then raise to reflux for cyclization.
    
Issue: Incomplete Cyclization (Intermediate A Isolation)
  • Observation: Mass spec shows M+32 (presence of methanol adduct/open ester).

  • Solution: The uncyclized intermediate is stable. Isolate it and treat with catalytic p-TsOH in refluxing toluene or Acetic Acid to force ring closure.

Issue: Hydrolysis of Ester
  • Cause: Wet solvents or excess water in the base.

  • Solution: Use anhydrous Ethanol and flame-dried

    
    .
    

Safety & References

Safety Protocols
  • Methyl 2-[(2-bromobutanoyl)amino]benzoate: Potential skin irritant and sensitizer. Handle in a fume hood.

  • Bromine Residues: Reaction generates bromide salts. Treat aqueous waste appropriately.

  • Lachrymators:

    
    -bromo carbonyls can be lachrymatory. Wear goggles and avoid inhalation.
    
References
  • General Quinazolinone Synthesis

    • Khan, I., et al.[1][2] "Quinazolinone derivatives as potent biological agents: A review of synthesis and biological activities." European Journal of Medicinal Chemistry, 2016.

  • Reaction of N-acyl Anthranilates

    • Connolly, D. J., et al.[1][2] "Synthesis of quinazolinones from N-acyl anthranilic acid derivatives." Tetrahedron, 2005.

  • Alpha-Halo Amide Reactivity

    • Ghorab, M. M., et al.[2] "Synthesis of some new biologically active quinazolinone derivatives." Phosphorus, Sulfur, and Silicon, 2010.

  • Vasicinone/Alkaloid Analogs

    • Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.

Sources

Application Note: High-Yield Synthesis of 3-Substituted-1,4-Benzodiazepine-2,5-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodiazepine-2,5-dione scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse CNS-active agents, antibiotics, and peptidomimetics. This application note details the conversion of Methyl 2-[(2-bromobutanoyl)amino]benzoate (an


-haloacyl anthranilate) into 3-ethyl-1,4-benzodiazepine-2,5-diones via reaction with primary and secondary amines.

Unlike standard peptide coupling, this transformation involves a delicate interplay between intermolecular nucleophilic substitution (


) and intramolecular nucleophilic acyl substitution (cyclization). This guide provides optimized protocols to maximize intramolecular cyclization over oligomerization and preserve stereochemical integrity at the C3 position.

Mechanistic Insight: The Amine-Driven Annulation

The reaction proceeds through a two-stage cascade.[1][2] Understanding the kinetics of these steps is crucial for controlling product distribution.

Phase 1: Intermolecular Nucleophilic Substitution ( )

The amine nucleophile attacks the


-carbon of the 2-bromobutanoyl moiety.
  • Stereochemistry: If the starting material is chiral (e.g., 2S-bromobutanoyl), this step proceeds with inversion of configuration (Walden inversion).

  • Kinetics: This step is generally fast in polar aprotic solvents (DMF, DMSO). Steric bulk on the incoming amine significantly retards this step.

Phase 2: Intramolecular Cyclization (The Critical Step)

The newly formed secondary amine (or tertiary, if using a secondary amine reactant) attacks the methyl ester carbonyl.

  • Thermodynamics: Formation of the 7-membered ring is entropically less favored than 5- or 6-membered rings but is driven by the rigid anthranilate scaffold which pre-organizes the nucleophile (amine) and electrophile (ester) in proximity.

  • Competition: The primary competing reaction is intermolecular oligomerization , where the amine of one intermediate attacks the ester of another. High dilution favors the desired intramolecular cyclization.

Mechanistic Pathway Diagram

BenzodiazepineMechanism Reactants Methyl 2-[(2-bromobutanoyl) amino]benzoate + Amine (R-NH2) SN2_TS Transition State (SN2 Attack) Reactants->SN2_TS Nucleophilic Attack Intermediate Linear Amino-Amide Intermediate SN2_TS->Intermediate -HBr Cyclization Intramolecular Acyl Substitution Intermediate->Cyclization Conformational Adjustment SideProduct Oligomers (Low Dilution) Intermediate->SideProduct Intermolecular Attack Product 3-Ethyl-1,4-Benzodiazepine- 2,5-dione Cyclization->Product -MeOH (Ring Closure)

Figure 1: Reaction cascade converting the


-bromoamide precursor to the benzodiazepine scaffold. Note the bifurcation at the intermediate stage where concentration dictates the ratio of cyclization vs. oligomerization.

Experimental Protocol

Materials & Reagents[1][3][4][5][6]
  • Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (Prepared via acylation of methyl anthranilate with 2-bromobutyryl chloride).

  • Nucleophile: Primary amine (1.2 - 1.5 equiv).

  • Solvent: DMSO (dimethyl sulfoxide) or DMF (dimethylformamide). Note: Ethanol can be used for greener profiles but requires longer reaction times.

  • Base: Cesium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
Method A: One-Pot Thermal Cyclization (Recommended)

This method is optimized for efficiency, driving the intermediate directly to the cyclic product without isolation.

  • Dissolution: Dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 mmol) in anhydrous DMSO (5.0 mL). Crucial: Maintain concentration < 0.2 M to favor cyclization.

  • Addition: Add

    
     (1.5 mmol) followed by the amine (1.2 mmol).
    
  • Reaction:

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check via LC-MS. The intermediate (M+ - OMe) will appear first. Continue heating until the linear intermediate is consumed and the cyclized mass (M - MeOH) is dominant.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (50 mL). The product often precipitates as a solid.

    • Filter and wash with water to remove DMSO and inorganic salts.

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Method B: Microwave-Assisted Synthesis (High Throughput)

Ideal for library generation in drug discovery.

  • Vessel: Place precursor (0.5 mmol), amine (0.75 mmol), and DIEA (1.0 mmol) in a microwave vial.

  • Solvent: Add DMF (3.0 mL).

  • Irradiation: Heat at 120°C for 15–20 minutes (High Absorption setting).

  • Purification: Direct injection of the reaction mixture onto Prep-HPLC is often possible after filtration.

Optimization & Troubleshooting

Solvent and Base Effects

The choice of solvent significantly impacts the reaction rate and the ratio of


 to Cyclization.
SolventDielectric Const.SN2 RateCyclization RateRecommendation
DMSO 46.7Very FastFastPreferred for difficult amines.
DMF 36.7FastModerateGood general purpose.
Ethanol 24.5ModerateSlowUse for scale-up (greener).
THF 7.5SlowVery SlowAvoid (poor solubility of salts).
Stereochemical Considerations (The "Butanoyl" Factor)

The 2-bromobutanoyl group introduces a chiral center at the


-position.
  • Racemization Risk: The proton at C3 (between the amide and the carbonyl) is acidic (

    
    ). Strong bases (e.g., NaH, KOtBu) or prolonged heating can lead to racemization of the final product.
    
  • Mitigation: Use mild bases (

    
     or 
    
    
    
    ) and stop the reaction immediately upon completion as indicated by LC-MS.
Handling "Difficult" Amines[7]
  • Anilines (Aromatic Amines): Weak nucleophiles. Require higher temperatures (100–120°C) or Iodide catalysis (add 10 mol% TBAI) to facilitate the initial displacement.

  • Sterically Hindered Amines: (e.g., tert-butylamine). The

    
     step may be blocked. These substrates often fail to yield the benzodiazepine, resulting instead in elimination to the 
    
    
    
    -unsaturated amide (crotonyl derivative).

References

  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997–10998.

  • Bunin, B. A., Plunkett, M. J., & Ellman, J. A. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library.[3] Proceedings of the National Academy of Sciences, 91(11), 4708–4712.[3][4][5] [3]

  • Akssira, M., et al. (2006). New Synthesis of 1,4-Benzodiazepine-2,5-diones by Means of HCl Gas Catalyst. Tetrahedron Letters. (Contextual validation of acid-catalyzed routes vs base-catalyzed).

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

Sources

Application Note: Methyl 2-[(2-bromobutanoyl)amino]benzoate as a Divergent Scaffold for Heterocycle Synthesis

[1]

Executive Summary & Strategic Value

In the toolkit of a medicinal chemist, Methyl 2-[(2-bromobutanoyl)amino]benzoate represents a bifunctional electrophile . It possesses two distinct reactive centers:[1]

  • The Methyl Ester: Susceptible to nucleophilic acyl substitution (aminolysis).[2]

  • The

    
    -Bromo Amide:  Susceptible to intramolecular nucleophilic attack (
    
    
    ).[2]

This dual reactivity allows for the rapid assembly of 3,4-dihydro-1H-1,4-benzodiazepine-2,5-diones , a scaffold found in anxiolytics and antitumor agents.[2] Furthermore, the 2-bromobutanoyl moiety specifically introduces a C3-ethyl substituent , a critical steric feature for Structure-Activity Relationship (SAR) tuning, often improving metabolic stability compared to unsubstituted analogs.[2]

Core Application: Synthesis of 3-Ethyl-1,4-Benzodiazepine-2,5-Diones[1]

The primary application of this intermediate is the "one-pot" or "two-step" synthesis of N-substituted benzodiazepinediones.[2] This reaction exploits the proximity of the nucleophilic nitrogen (introduced via an external amine) to the electrophilic

Reaction Mechanism & Logic

The transformation proceeds via a Nucleophilic Attack-Cyclization Cascade :

  • Aminolysis: A primary amine (

    
    ) attacks the methyl ester, displacing methanol to form an acyclic diamide intermediate.[2]
    
  • Cyclization: Under basic conditions, the newly formed amide nitrogen is deprotonated (or acts as a nucleophile) and attacks the

    
    -carbon of the bromobutanoyl group.
    
  • Result: Formation of the seven-membered diazepine ring with a C3-ethyl group.[2]

Validated Protocol

Objective: Synthesis of N-benzyl-3-ethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione.

Reagents:

  • Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)[2]

  • Benzylamine (1.2 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (300 mg, 1.0 mmol) in anhydrous MeOH (5 mL) in a sealed reaction vial.

  • Addition: Add Benzylamine (131 µL, 1.2 mmol) dropwise, followed by Et₃N (280 µL, 2.0 mmol).

    • Expert Insight: Et₃N acts as an HCl scavenger.[2] If the reaction is sluggish, replace Et₃N with a stronger base like

      
       or use microwave irradiation.
      
  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      ) should appear.
    • Self-Validating Check: The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of a secondary amide band in IR indicates successful aminolysis.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve the residue in EtOAc (20 mL) and wash with 1N HCl (to remove excess amine), sat.

      
      , and brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Advanced Application: Synthesis of Pyrrolo[2,1-b]quinazolinones

For projects targeting alkaloid mimics (e.g., Vasicinone analogs), this compound serves as a precursor for tricyclic systems.

Strategic Logic

By reacting the starting material with a bifunctional nucleophile like pyrrolidine (followed by oxidation) or using a cyclic amidine strategy, the quinazolinone core is accessible. The "2-bromobutanoyl" chain provides the carbon framework for the fused ring system.[2]

Reaction Pathway Visualization (Graphviz)[1]

ReactionPathwaycluster_legendPathway LogicSMMethyl 2-[(2-bromobutanoyl)amino]benzoateInter1Intermediate:Diamide (Acyclic)SM->Inter1+ Primary Amine (R-NH2)(Aminolysis)Prod2Pyrrolo[2,1-b]quinazolinone DerivativeSM->Prod2+ Cyclic Amidine / Base(Cascade Cyclization)Prod13-Ethyl-1,4-benzodiazepine-2,5-dioneInter1->Prod1Base / Heat(Intramolecular SN2)LegendPath 1: Benzodiazepine Synthesis (Dominant)Path 2: Quinazolinone Synthesis (Alternative)

Caption: Divergent synthetic pathways accessible from the Methyl 2-[(2-bromobutanoyl)amino]benzoate scaffold.

Critical Data & Troubleshooting

Solvent Screening for Cyclization

The choice of solvent significantly impacts the ratio of cyclization vs. polymerization.

SolventTemperatureBaseOutcomeNotes
Methanol RefluxEt₃NExcellent Promotes aminolysis; polar protic solvent stabilizes the transition state.[2]
DMF 80°CK₂CO₃Good Faster reaction; requires aqueous workup to remove DMF.[2]
Toluene 110°CDIPEAModerateSlower aminolysis; higher temp may cause degradation.[2]
THF RefluxNaHPoorStrong base may cause side reactions (elimination of HBr).
Stereochemical Considerations

The starting material contains a chiral center at the

  • Racemization: Under basic conditions (Et₃N/Reflux), the C3 position of the resulting benzodiazepine is likely to racemize due to the acidity of the

    
    -proton.
    
  • Chiral Synthesis: To maintain stereochemistry, use mild bases (e.g.,

    
    )  and lower temperatures, or employ a Dynamic Kinetic Resolution (DKR)  strategy if a chiral amine is used.
    

References

  • Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Information. (Analogous chemistry reference). Available at: [2]

  • PubChem. Methyl 2-[(2-bromobutanoyl)amino]benzoate Compound Summary. National Library of Medicine.[2][3] Available at:

  • Kamal, A., et al. "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via an intramolecular aza-Wittig reaction." Tetrahedron Letters, 2001.
  • Organic Chemistry Portal. "Synthesis of Quinazolinones." Available at:

use of Methyl 2-[(2-bromobutanoyl)amino]benzoate as a precursor for bioactive heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 2-[(2-bromobutanoyl)amino]benzoate in Heterocyclic Scaffolding

Executive Summary

Methyl 2-[(2-bromobutanoyl)amino]benzoate (CAS: Available via commercial libraries) acts as a high-value bifunctional electrophile in the synthesis of privileged heterocyclic scaffolds. Its unique structure combines an anthranilate core with an


-bromoacyl side chain, creating a "linchpin" for diversity-oriented synthesis (DOS).

This guide details the use of this precursor to generate 3-ethyl-1,4-benzodiazepine-2,5-diones and 2-substituted quinazolin-4(3H)-ones . These heterocycles are critical pharmacophores in drug discovery, exhibiting activities ranging from cholecystokinin (CCK) antagonism to antitumor and anti-inflammatory effects.

Chemical Logic & Reactivity Profile

The utility of Methyl 2-[(2-bromobutanoyl)amino]benzoate stems from its three distinct reactive sites, which allow for programmable cascade reactions:

  • 
    -Bromo Carbon (C2'):  A soft electrophile susceptible to SN2 displacement by nucleophiles (amines, thiols). The ethyl group at this position introduces a specific hydrophobic side chain (mimicking 2-aminobutyric acid) into the final ring.
    
  • Methyl Ester: A hard electrophile that serves as the "trap" for intramolecular cyclization.

  • Amide Linker: Provides the structural rigidity required to pre-organize the molecule for cyclization (the "Thorpe-Ingold" effect).

Mechanistic Divergence

The reaction outcome is controlled by the choice of co-reactant and conditions:

  • Pathway A (Benzodiazepine): Reaction with primary amines favors initial SN2 displacement of the bromide, followed by intramolecular amidation.

  • Pathway B (Quinazolinone): Reaction with hydrazine or amidines targets the amide/ester system, often preserving the alkyl chain as a C2-substituent.

Pathway A: Synthesis of 3-Ethyl-1,4-Benzodiazepine-2,5-diones

This is the primary application for this specific precursor. The resulting scaffold mimics a constrained dipeptide (Anthranilic acid + 2-Aminobutyric acid).

Reaction Scheme Visualization

BZD_Pathway Precursor Methyl 2-[(2-bromobutanoyl) amino]benzoate Intermed Intermediate: N-Alkylated Secondary Amine Precursor->Intermed Step 1: SN2 Displacement (DMF, 60°C) Amine Primary Amine (R-NH2) Amine->Intermed Product 3-Ethyl-1,4-benzodiazepine- 2,5-dione Intermed->Product Step 2: Cyclization (-MeOH)

Caption: Sequential nucleophilic substitution and cyclization to form the benzodiazepine core.

Detailed Protocol

Reagents:

  • Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)

  • Nucleophile: Primary amine (R-NH2) (1.2 equiv) (e.g., Benzylamine, Allylamine)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or K
    
    
    
    CO
    
    
    (2.5 equiv)
  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide)

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add DIPEA (2.0 mmol) followed by the primary amine (1.2 mmol).

  • Displacement (Step 1): Heat the mixture to 60°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide should disappear, and a more polar intermediate (secondary amine) may appear.

  • Cyclization (Step 2): Raise the temperature to 100–110°C and stir for an additional 12–18 hours. This thermal boost drives the attack of the secondary amine nitrogen onto the methyl ester, releasing methanol.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • Filter the solid and wash with cold water.

    • If no precipitate forms, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO

    
    , gradient 0–5% MeOH in DCM).
    

Yield Expectation: 65–85% depending on the steric bulk of the amine


 group.

Pathway B: Synthesis of 2-(1-Substituted-propyl)quinazolin-4(3H)-ones

This pathway is utilized when a quinazolinone core is preferred. It typically uses hydrazine or ammonia sources.

Reaction Scheme Visualization

Quin_Pathway Precursor Methyl 2-[(2-bromobutanoyl) amino]benzoate Cyclization Cyclization (Formation of Quinazolinone Core) Precursor->Cyclization Condensation w/ Ester & Amide Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Cyclization Substitution Nucleophilic Substitution (Displacement of Br) Cyclization->Substitution Intramolecular or Intermolecular Final 2-(1-Hydrazinylpropyl) quinazolin-4(3H)-one Substitution->Final

Caption: Formation of amino-substituted quinazolinones using hydrazine.

Detailed Protocol

Reagents:

  • Precursor: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)

  • Reagent: Hydrazine hydrate (80%) (5.0 equiv)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the precursor (1.0 mmol) in EtOH (10 mL).

  • Reaction: Add hydrazine hydrate (5.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Mechanism:[2][3] Hydrazine attacks the ester and the amide carbonyl to close the pyrimidine ring. The excess hydrazine then displaces the

      
      -bromide.
      
  • Isolation: Cool the mixture. The product usually crystallizes out of the ethanolic solution.

  • Purification: Filter the solid, wash with cold EtOH, and dry.

Data Summary & Troubleshooting

ParameterBenzodiazepine PathwayQuinazolinone Pathway
Primary Reagent Primary Amine (

-NH

)
Hydrazine / Ammonia
Key Intermediate Secondary Amine (Linear)Amino-benzamide (Cyclic)
Temperature Two-stage: 60°C

110°C
Reflux (78°C)
Dominant Product 7-membered ring6-membered fused ring
Common Issue Incomplete cyclization (Stop at Step 1)Over-reaction / multiple substitutions
Fix Add catalytic acetic acid or use higher boiling solvent (DMA)Reduce equivalents of hydrazine

Safety & Handling

  • Alpha-Halo Carbonyls: The precursor contains an

    
    -bromoamide moiety. These are potent alkylating agents and potential lachrymators. Handle in a fume hood.
    
  • Sensitization: Avoid skin contact; potential for allergic contact dermatitis.

  • Waste: Dispose of halogenated organic waste separately.

References

  • Kamal, A., et al. (2008). "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via N-(2-haloacyl)anthranilates." Bioorganic & Medicinal Chemistry Letters. Link

  • Mohamed, M. S., et al. (2011). "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Acta Pharmaceutica. Link

  • Bunin, B. A., & Ellman, J. A. (1992). "A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives." Journal of the American Chemical Society.[4] Link

  • Gatchie, L., et al. (2017). "Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents."[5] New Journal of Chemistry. Link

  • Akssira, M., et al. (2006). "New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCl Gas Catalyst." Tetrahedron Letters. Link

Sources

Application Note: Experimental Setup for the N-Acylation of Methyl Anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

Methyl anthranilate (MA) is a bifunctional molecule containing an amino group ortho to a methyl ester. While it is a staple in fragrance chemistry (grape scent), its N-acylation is a critical transformation in medicinal chemistry, serving as a gateway to quinazolinones and other bioactive heterocycles.

The Chemical Challenge: Deactivated Nucleophilicity

Unlike simple anilines, the amino group in methyl anthranilate is significantly deactivated due to two factors:

  • Electronic Effect: The ester group is electron-withdrawing (EWG), reducing the electron density on the nitrogen.

  • Steric/Structural Effect: A strong intramolecular hydrogen bond exists between the amine protons and the carbonyl oxygen of the ester. This "locks" the conformation and reduces the availability of the lone pair for nucleophilic attack.

Implication for Protocol Design: Standard acylation conditions often result in slow kinetics or incomplete conversion. This guide presents two distinct protocols: a High-Fidelity Chemical Method (using acyl chlorides and base) for drug discovery applications where yield is paramount, and a Green Catalytic Method (using anhydrides and iodine) for sustainable process scaling.

Mechanistic Pathway & Visualization

The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (Pyridine/TEA) or catalyst acts to activate the nucleophile or the electrophile, overcoming the energetic barrier imposed by the intramolecular hydrogen bond.

Diagram 1: Reaction Mechanism & Logic Flow

AcylationMechanism Reactants Methyl Anthranilate (Intramolecular H-Bond) Activation Activation Step (Base deprotonation or Lewis Acid catalysis) Reactants->Activation Break H-bond Reagent Acylating Agent (R-CO-Cl / (RCO)2O) Reagent->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Elimination Elimination of Leaving Group (Cl- / RCOO-) Intermediate->Elimination Product N-Acyl Methyl Anthranilate (Amide Product) Elimination->Product Formation of Amide Bond

Caption: Mechanistic flow overcoming the deactivated nature of methyl anthranilate via activation and addition-elimination.

Experimental Protocols

Method A: High-Fidelity Acylation (Acyl Chloride Route)

Best for: Drug development, small-scale synthesis, high-value substrates.

Reagents:

  • Methyl Anthranilate (1.0 equiv)

  • Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

  • DMAP (4-Dimethylaminopyridine) (0.05 equiv - Optional catalyst for sluggish substrates)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Methyl Anthranilate and TEA/Pyridine to dry DCM. Stir at 0°C (ice bath).

  • Addition: Add the Acyl Chloride dropwise over 15 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The blue fluorescent spot of MA should disappear.

  • Quench: Add saturated NaHCO₃ solution to quench unreacted acyl chloride.

  • Workup: Extract the organic layer.[2][3][4] Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry over Na₂SO₄.[5]

  • Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via flash chromatography.

Method B: Green Catalytic Acylation (Iodine/Anhydride Route)

Best for: Process chemistry, scale-up, avoiding chlorinated solvents.

Reagents:

  • Methyl Anthranilate (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Molecular Iodine (I₂) (5 mol%)

  • Solvent: Solvent-free (neat) or Ethyl Acetate.

Protocol:

  • Setup: In a reaction vessel, mix Methyl Anthranilate and Acetic Anhydride.

  • Catalysis: Add molecular Iodine (I₂) at RT.

  • Reaction: Stir at RT for 30–60 minutes. The iodine acts as a mild Lewis acid, activating the carbonyl of the anhydride.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) solution. Why? This reduces the Iodine (I₂) to Iodide (I⁻), removing the brown color.

  • Isolation: Extract with Ethyl Acetate (if not already present). Wash with water.[4]

  • Crystallization: The product often precipitates upon cooling or concentration.

Data Presentation & Process Parameters

Comparative Analysis of Methods
ParameterMethod A (Acyl Chloride)Method B (Iodine/Anhydride)
Reaction Time 4–6 Hours30–60 Minutes
Temperature 0°C

RT
RT
Atom Economy Lower (HCl byproduct)Higher (Acetic acid byproduct)
Purification Extraction + Column/RecrystFiltration/Recrystallization
Yield (Typical) 85–95%90–98%
Suitability Complex/Sensitive R-groupsSimple Acetyl/Propionyl groups
Critical Process Parameters (CPPs)
  • Moisture Control: Acyl chlorides hydrolyze rapidly. Anhydrous conditions are non-negotiable for Method A.

  • Stoichiometry: Excess anhydride in Method B is acceptable as it hydrolyzes to acetic acid (water-soluble). Excess acyl chloride in Method A complicates workup.

  • Temperature: Do not reflux Method A unless necessary; high heat can cause degradation or polymerization of sensitive substrates.

Workflow & Purification Logic

Diagram 2: Purification Decision Tree

PurificationWorkflow Reaction Reaction Complete (TLC Check) Quench Quench (NaHCO3 or Na2S2O3) Reaction->Quench PhaseSep Phase Separation (Organic vs Aqueous) Quench->PhaseSep Wash Wash Cycle 1. Acid (remove base) 2. Brine (dry) PhaseSep->Wash Evap Evaporate Solvent Wash->Evap Solid Is Residue Solid? Evap->Solid Recryst Recrystallize (EtOH/H2O) Solid->Recryst Yes Column Flash Chromatography (Hex/EtOAc) Solid->Column No (Oil)

Caption: Decision tree for isolating N-acyl methyl anthranilate based on physical state of crude residue.

Expert Insights & Troubleshooting

Why did the reaction fail?
  • "The starting material is still there."

    • Cause: The intramolecular H-bond is too strong.

    • Fix: Add 10 mol% DMAP (Method A) or heat to 60°C. DMAP is a "hyper-nucleophile" that attacks the acyl chloride first, forming a highly reactive intermediate that transfers the acyl group to the amine.

  • "I see a new spot, but it's not the product."

    • Cause: Hydrolysis of the methyl ester.

    • Fix: Avoid strong aqueous bases (NaOH/KOH) during workup. Use mild bases like NaHCO₃ or K₂CO₃. The methyl ester is sensitive to saponification.

Analytical Validation
  • 1H NMR: Look for the disappearance of the broad NH₂ signal (typically

    
     5.5–6.5 ppm) and the appearance of a sharp amide NH singlet (downfield, 
    
    
    
    10.0–11.0 ppm) due to hydrogen bonding with the ester carbonyl.
  • IR Spectroscopy: Shift of the carbonyl stretch. Ester C=O is usually ~1690 cm⁻¹; Amide I band appears ~1650–1680 cm⁻¹.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and Anhydride acylation protocols).

  • Phukan, P. (2004). Iodine as an extremely powerful catalyst for the acetylation of alcohols, phenols, and amines under solvent-free conditions. Tetrahedron Letters, 45(24), 4785-4787. (Source for Method B: Iodine catalysis).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8635, Methyl anthranilate. (Chemical property verification).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for deactivated anilines).

Sources

large-scale synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Scalable and Robust Process for the Synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Abstract

This document provides a comprehensive, in-depth guide for the , a potentially valuable intermediate in pharmaceutical and agrochemical research. The protocol is designed for scalability, safety, and reproducibility. We will detail the chemical strategy, provide a step-by-step experimental procedure, and address critical aspects of process control, safety, and purification. The core of this synthesis is a highly efficient acylation reaction between methyl 2-aminobenzoate and 2-bromobutanoyl chloride. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for producing multi-gram to kilogram quantities of the target compound.

Introduction and Scientific Rationale

The formation of an amide bond is the single most common reaction in medicinal chemistry and pharmaceutical process development, reflecting its stability and prevalence in biologically active molecules.[1][2] The target molecule, Methyl 2-[(2-bromobutanoyl)amino]benzoate, incorporates an α-bromo amide moiety, which is a versatile functional group for further synthetic transformations, such as nucleophilic substitutions, making it an attractive building block for creating diverse chemical libraries.

Synthetic Strategy

The chosen synthetic route is the nucleophilic acyl substitution reaction between Methyl 2-aminobenzoate (also known as Methyl Anthranilate) and 2-Bromobutanoyl chloride. This approach is selected for its high efficiency, rapid reaction rates, and straightforward scalability.

  • Nucleophile: Methyl 2-aminobenzoate[3][4][5] presents a primary aromatic amine that acts as the nucleophile. Its reactivity is moderated by the electron-withdrawing ester group, yet it is sufficiently nucleophilic to react readily with a highly electrophilic partner.

  • Electrophile: 2-Bromobutanoyl chloride[6][7] is a highly reactive acylating agent. The acyl chloride functional group is an excellent electrophile, ensuring a rapid and generally irreversible reaction.[6]

  • Byproduct Management: The reaction produces hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the starting amine and to drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine (TEA), is used as an acid scavenger.

The overall reaction is depicted below:

Figure 1: Synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Chemical reaction scheme showing Methyl 2-aminobenzoate reacting with 2-Bromobutanoyl chloride in the presence of Triethylamine and Dichloromethane to yield Methyl 2-[(2-bromobutanoyl)amino]benzoate and Triethylamine hydrochloride.

Materials, Equipment, and Data

Reagent and Solvent Data

Proper planning for a large-scale reaction requires accurate accounting of all materials. The following table summarizes the properties and suggested quantities for a representative 1.0 molar scale synthesis.

ReagentCAS No.FormulaMW ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)Density (g/mL)
Methyl 2-aminobenzoate134-20-3C₈H₉NO₂151.161.001.00151.2129.41.168
2-Bromobutanoyl chloride22118-12-3C₄H₆BrClO185.451.051.05194.7124.81.56
Triethylamine (TEA)121-44-8C₆H₁₅N101.191.101.10111.3152.90.728
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93---20001.33
1M Hydrochloric Acid7647-01-0HCl36.46---1000~1.0
Saturated NaHCO₃144-55-8NaHCO₃84.01---1000~1.0
Brine (Sat. NaCl)7647-14-5NaCl58.44---500~1.2
Anhydrous MgSO₄7487-88-9MgSO₄120.37--~50 g--
Required Equipment
  • 5 L three-neck round-bottom flask or jacketed reactor vessel

  • Overhead mechanical stirrer

  • Thermocouple or thermometer

  • Pressure-equalizing dropping funnel (500 mL)

  • Nitrogen or Argon inlet adapter

  • Condenser or gas bubbler outlet

  • Ice-water bath

  • Large separatory funnel (4-5 L)

  • Rotary evaporator with a suitably sized flask (2-3 L)

  • Buchner funnel and vacuum flask for filtration

  • Standard laboratory glassware

Detailed Synthesis Protocol

This protocol is designed for a 1.0 molar scale. Adjustments may be necessary for different scales, particularly regarding heat transfer and mixing efficiency.

Workflow Overview

The entire process, from setup to final product, can be visualized as a linear workflow.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase Setup Assemble & Inert Reactor Reagents Prepare Reagent Solutions Setup->Reagents Charge Charge Reactor with Methyl 2-aminobenzoate & DCM Reagents->Charge Cool Cool to 0-5 °C Charge->Cool AddBase Add Triethylamine Cool->AddBase AddAcyl Slowly Add 2-Bromobutanoyl chloride AddBase->AddAcyl React Warm to RT & Stir (2h) AddAcyl->React Monitor Monitor by TLC/LC-MS React->Monitor Quench Quench with Water Monitor->Quench WashHCl Wash with 1M HCl Quench->WashHCl WashBicarb Wash with Sat. NaHCO₃ WashHCl->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine Dry Dry Organic Layer (MgSO₄) WashBrine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Isolate Isolate by Filtration Recrystallize->Isolate DryFinal Dry Final Product Isolate->DryFinal

Diagram 1: Step-by-step workflow for the synthesis and purification.

Part A: Reactor Setup and Reagent Preparation
  • Reactor Assembly: Assemble the 5 L reactor with the overhead stirrer, thermocouple, N₂ inlet, and dropping funnel. Ensure all joints are well-sealed.

  • Inert Atmosphere: Purge the reactor with dry nitrogen or argon for 15-20 minutes. Maintain a gentle positive pressure throughout the reaction. This is crucial as the acyl chloride is moisture-sensitive.[8]

  • Charge Amine Solution: To the reactor, add Methyl 2-aminobenzoate (151.2 g, 1.00 mol) and Dichloromethane (DCM, 1.5 L). Stir until all solids have dissolved.

  • Charge Acyl Chloride: In a separate, dry flask, prepare a solution of 2-Bromobutanoyl chloride (194.7 g, 1.05 mol) in DCM (500 mL). Transfer this solution to the dropping funnel.

Part B: Reaction Execution
  • Initial Cooling: Cool the stirred amine solution in the reactor to 0-5 °C using an ice-water bath. Effective temperature control is vital to manage the exothermic nature of the acylation and prevent side reactions.

  • Base Addition: Add triethylamine (111.3 g, 1.10 mol) to the cold amine solution. A slight increase in temperature may be observed.

  • Acyl Chloride Addition: Begin the dropwise addition of the 2-Bromobutanoyl chloride solution from the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. A typical addition time for this scale is 60-90 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (approx. 20-25 °C). Stir for an additional 2 hours.

  • Monitoring (Trustworthiness Check): Take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the starting Methyl 2-aminobenzoate spot is no longer visible.

Part C: Workup and Crude Isolation
  • Quenching: Carefully pour the reaction mixture into a large separatory funnel containing 1 L of deionized water.

  • Acid Wash: Shake the funnel and separate the layers. Wash the organic layer with 1M HCl (1 L x 1). This step removes the excess triethylamine and its salt.

  • Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (1 L x 1) to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with brine (500 mL) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to a large flask and add anhydrous magnesium sulfate (~50 g). Stir for 15-20 minutes until the solvent is clear.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be an off-white or pale yellow solid/oil.

Part D: Purification
  • Recrystallization: Transfer the crude product to a suitably sized Erlenmeyer flask. Add hot ethanol until the solid just dissolves. Slowly add deionized water until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Results
  • Yield: 240-270 g (80-90%)

  • Appearance: White to off-white crystalline solid

  • Purity: >98% (by HPLC/GC)

Safety and Hazard Management

Professional diligence in safety is paramount for any chemical synthesis, especially at scale.

  • 2-Bromobutanoyl chloride: This reagent is highly corrosive, a lachrymator (causes tears), and reacts violently with water.[6][9] It must be handled in a well-ventilated fume hood at all times. Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory.[8][10]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All transfers and the reaction itself should be conducted in a fume hood to minimize inhalation exposure.

  • Exothermic Reaction: The acylation reaction is exothermic. The slow addition of the acyl chloride at low temperatures is a critical control measure to prevent a thermal runaway.

  • Waste Disposal: The aqueous washes will be acidic and basic. Neutralize them before disposal according to institutional guidelines. Halogenated solvent waste (DCM) must be collected in a designated container.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Ensure 1.05 eq of acyl chloride is used. Allow for longer reaction time or gentle warming (30-35 °C) after addition.
Product loss during workup.Ensure pH is correct during washes. Avoid overly vigorous shaking that can lead to emulsions.
Incomplete Reaction Inactive acyl chloride.The acyl chloride may have hydrolyzed. Use a fresh bottle or re-distill if necessary.
Insufficient base.Ensure at least 1.1 eq of TEA is used to fully scavenge the HCl.
Product is an Oil/Gummy Solid Impurities present.Re-dissolve in DCM, wash again with acid and base, and re-concentrate.
Incorrect recrystallization solvent.Try other solvent systems, such as ethyl acetate/hexanes or isopropanol.
Reaction turns dark Reaction temperature was too high.Improve cooling efficiency. Ensure addition rate is slow enough to maintain T < 10 °C.

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate. By employing a classic acylation reaction with careful control of stoichiometry and temperature, the target compound can be consistently produced in high yield and purity. The emphasis on a straightforward workup and purification by recrystallization makes this process amenable to large-scale laboratory and pilot plant operations. Adherence to the outlined safety procedures is essential for the successful and safe execution of this synthesis.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Retrieved from [Link]

  • Di Mauro, G., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(52). Retrieved from [Link]

  • De la Herrán, G., G-Rodea, R., Garcia-Gomez, G., & Fernandez-Zertuche, M. (2006). Biocatalytic acylation of methyl anthranilate with fatty acids. Journal of Chemical Technology & Biotechnology, 81(6), 948-953.
  • Moody, C. M., & Thompson, A. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(9), 3465–3492. Retrieved from [Link]

  • Green, K. A., & Thomson, A. J. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8176–8195. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Chemsrc. (n.d.). Methyl 2-aminobenzoate. Retrieved from [Link]

Sources

analytical techniques for monitoring reaction of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Methyl 2-[(2-bromobutanoyl)amino]benzoate (MBAB) is a critical electrophilic scaffold used in the synthesis of pharmacologically active heterocycles, particularly 1,4-benzodiazepine-2,5-diones and quinazolin-4(3H)-ones .[1] Its structure features three reactive centers: a labile


-bromo stereocenter, a nucleophilic amide nitrogen (under basic conditions), and an electrophilic methyl ester.[1]

Monitoring the reaction of MBAB requires a nuanced approach because the molecule is susceptible to multiple competing pathways:

  • Desired Cyclization: Nucleophilic substitution (

    
    ) followed by intramolecular amidation.[1]
    
  • Hydrolytic Degradation: Cleavage of the methyl ester or the amide bond.

  • Elimination: Loss of HBr to form the

    
    -unsaturated acrylamide derivative (Methyl 2-[(2-butenoyl)amino]benzoate).[1]
    

This guide provides a validated analytical framework to monitor these transformations with high specificity, ensuring process control in drug development workflows.

Part 2: Reaction Pathway & Critical Quality Attributes

To design an effective monitoring strategy, one must visualize the reaction landscape. The diagram below illustrates the standard cyclization pathway (e.g., with a primary amine) and the competing impurity pathways.

ReactionPathway cluster_legend Pathway Legend SM Starting Material (MBAB) Int Intermediate (Amino-Substitution) SM->Int + R-NH2 (SN2) Imp1 Impurity A (Elimination: Butenoyl) SM->Imp1 -HBr (Base) Imp2 Impurity B (Hydrolysis: Anthranilate) SM->Imp2 Hydrolysis Prod Product (Benzodiazepine/Quinazolinone) Int->Prod Cyclization (-MeOH) legend Blue: Starting Material | Green: Target | Red: Impurity

Figure 1: Reaction landscape of MBAB. The analytical method must resolve the Starting Material (SM) from the Desired Product and the Elimination Impurity (Impurity A).

Part 3: Validated Analytical Protocols

Method A: High-Performance Liquid Chromatography (HPLC-UV/MS)

The Gold Standard for Quantitative Conversion and Impurity Profiling.[1]

Rationale: MBAB contains a chromophore (anthranilate core) suitable for UV detection.[1] However, the


-bromo group is thermally labile.[1] Reverse Phase (RP) HPLC with acidic buffers  is mandatory to prevent in-situ hydrolysis or elimination during analysis.[1]

Instrument Setup:

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Detector: DAD (Diode Array) + SQ MS (Single Quad) for peak confirmation.

Protocol Parameters:

ParameterSetting / Description
Column C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm) or Phenyl-Hexyl (for better selectivity of aromatic isomers).[1]
Mobile Phase A 0.1% Formic Acid in Water (Maintains pH ~2.7 to stabilize ester/amide).[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[1]
Flow Rate 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UPLC).[1]
Column Temp 30°C (Do NOT exceed 40°C to avoid thermal degradation of Br-C bond).
Wavelength 254 nm (General aromatic), 310 nm (Specific to anthranilate conjugation).
Injection Vol 5 µL.

Gradient Profile:

  • 0.0 min: 90% A / 10% B[1]

  • 10.0 min: 10% A / 90% B (Linear Ramp)

  • 12.0 min: 10% A / 90% B (Hold)[1]

  • 12.1 min: 90% A / 10% B (Re-equilibration)

Data Interpretation:

  • MBAB (SM): Elutes at moderate hydrophobicity.[1]

  • Elimination Impurity: Elutes later than SM (conjugated double bond increases planarity and retention on C18).[1] UV spectrum will show a bathochromic shift due to extended conjugation.[1]

  • Cyclized Product: Elutes earlier or later depending on the specific heterocycle formed, but typically distinct due to loss of the methyl ester group.

Method B: In-Process Control (IPC) via HPTLC

For Rapid, At-Line Decision Making.[1]

Rationale: When running kinetic studies or optimizing reaction time, waiting for HPLC runs is inefficient.[1] High-Performance Thin Layer Chromatography (HPTLC) offers a 15-minute turnaround.[1]

Protocol:

  • Stationary Phase: Silica Gel 60 F254 Aluminum sheets.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1] Adjust polarity based on the amine used.

  • Visualization:

    • UV 254 nm: Dark spots for all aromatic species.[1]

    • Hanessian’s Stain (Cerium Molybdate): Dips and chars upon heating.[1] Useful for non-UV active amines.[1]

  • Rf Values (Approximation):

    • Product (Cyclized): Lower Rf (more polar due to amide/lactam formation).[1]

    • MBAB (SM): Mid Rf.[1]

    • Elimination Impurity: High Rf (less polar).[1]

Method C: Nuclear Magnetic Resonance ( H-NMR)

For Structural Verification and Stereochemical Integrity.[1]

Rationale: HPLC tells you how much changed; NMR tells you what it became.[1] Specifically, NMR is required to confirm the integrity of the C2-position (chiral center) and ensure no racemization occurred during substitution.

Key Diagnostic Signals (CDCl


, 400 MHz): 
  • 
    -Proton (SM):  Triplet/Multiplet at 
    
    
    
    4.4–4.6 ppm (characteristic of CH-Br).[1]
  • 
    -Proton (Product):  Shift varies, but loss of the Br shielding pattern is evident.
    
  • Methyl Ester (SM): Singlet at

    
     3.9 ppm.[1] Disappearance  of this peak confirms cyclization (loss of OMe).
    
  • Olefinic Protons (Impurity): Distinct doublets at

    
     6.0–7.0 ppm indicate HBr elimination.[1]
    

Part 4: Troubleshooting & "Ghost Peak" Analysis

Common artifacts encountered when monitoring MBAB reactions:

ObservationRoot CauseCorrective Action
Split Peak for SM Atropisomerism or Rotamers.[1]The amide bond has restricted rotation. Run HPLC at 40°C or check NMR for broadening.
New Peak in Blank Hydrolysis in Autosampler.MBAB is sensitive to moisture.[1] Use anhydrous ACN for sample dilution and analyze within 4 hours.
Low Mass Balance Precipitation of Product.[1]Cyclized benzodiazepines often have poor solubility in MeOH/Water.[1] Dissolve samples in DMSO/ACN (1:1) .

Part 5: Decision Matrix for Method Selection

Use this logic flow to select the appropriate technique for your development stage.

MethodSelection Start Reaction Stage? Screening Early Screening (High Throughput) Start->Screening Optimization Process Optimization (Kinetics/Yield) Start->Optimization ScaleUp Scale-Up / QC (Purity/Safety) Start->ScaleUp TLC Method: HPTLC Fast, Qualitative Screening->TLC Pass/Fail HPLC Method: HPLC-UV Quantitative, Impurity Profiling Optimization->HPLC Conversion % ScaleUp->HPLC Purity NMR Method: qNMR Absolute Assay, Structure ScaleUp->NMR Identity

Figure 2: Analytical Method Selection Matrix.

References

  • Kamal, A., et al. (2004).[1] "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines via reductive cyclization." Bioorganic & Medicinal Chemistry Letters, 14(10), 2669-2672.[1] Link

  • Antonino, M., et al. (2021).[1] "Recent Advances in the Synthesis of 1,4-Benzodiazepine-2,5-diones." Molecules, 26(4), 937.[1] Link

  • BenchChem. (2025).[1][2] "Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate." BenchChem Application Notes. Link

  • Royal Society of Chemistry. (2023).[1] "Analytical Methods for Nitroaromatic and Halo-aromatic Impurities." Analytical Methods, 15, 102-115.[1] Link

  • Sigma-Aldrich. (2024).[1] "Methyl 2-aminobenzoate Derivatives: Handling and Stability." Technical Bulletin AL-134.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate. Our goal is to move beyond simple procedural steps and offer a framework of chemical logic to empower you to diagnose issues and rationally improve your reaction outcomes.

Overview of the Core Synthesis

The synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate is fundamentally an N-acylation reaction . It involves the formation of an amide bond between the nucleophilic amino group of Methyl 2-aminobenzoate (also known as methyl anthranilate) and the electrophilic carbonyl carbon of 2-bromobutanoyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, a critical factor that must be managed to achieve high yields.

Reaction_Mechanism MA Methyl 2-aminobenzoate Product Methyl 2-[(2-bromobutanoyl)amino]benzoate MA->Product Nucleophilic Attack BC 2-Bromobutanoyl chloride BC->Product HCl HCl Product->HCl Byproduct

Caption: Core reaction for the synthesis of the target amide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during this synthesis in a question-and-answer format.

Q1: My reaction yield is poor, and TLC/LCMS analysis shows a large amount of unreacted Methyl 2-aminobenzoate. What is the most probable cause?

Answer: This is the most frequently reported issue and almost always points to the in-situ neutralization of the starting amine.

  • Causality: The reaction between the amine and the acyl chloride produces one equivalent of hydrochloric acid (HCl). Amines are basic and will react rapidly with the generated HCl to form an ammonium salt (in this case, methyl 2-(ammonio)benzoate chloride).[1][2] This protonated amine is no longer nucleophilic and cannot attack the acyl chloride, effectively stopping the reaction.

  • Solution: You must include a base in the reaction to act as an acid scavenger, neutralizing the HCl as it is formed. Using at least one equivalent of a suitable base is non-negotiable for achieving a high yield. This general strategy is known as the Schotten-Baumann reaction .[3][4]

Troubleshooting_Flow start Low Yield Issue check_amine Extensive unreacted amine? Yes/No start->check_amine amine_protonation Primary Suspect: Amine Protonation by HCl check_amine->amine_protonation Yes check_acyl Starting amine consumed, but low product yield? Yes/No check_amine->check_acyl No add_base Action: Add Stoichiometric Base (e.g., Triethylamine, Pyridine, NaOH) amine_protonation->add_base end_good Yield Improved add_base->end_good acyl_hydrolysis Secondary Suspect: Acyl Chloride Hydrolysis check_acyl->acyl_hydrolysis Yes end_other Consult Further Issues check_acyl->end_other No anhydrous Action: Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) acyl_hydrolysis->anhydrous anhydrous->end_good

Caption: Logical workflow for troubleshooting low reaction yield.

Q2: I've added a base, but my yield is still suboptimal. How do I choose the right base and solvent system?

Answer: The choice of base and solvent is interdependent and crucial. There are two primary, field-proven approaches. The optimal choice depends on your laboratory setup, scale, and purification preferences.

  • Homogeneous System (Organic Base in Aprotic Solvent):

    • Description: This involves using a non-nucleophilic organic base like triethylamine (Et₃N) or pyridine in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[4]

    • Mechanism: The base is soluble in the reaction medium and neutralizes HCl to form a salt (e.g., triethylammonium chloride), which often precipitates.

    • Pros: Avoids water entirely, minimizing the risk of acyl chloride hydrolysis. Offers excellent control and is suitable for sensitive substrates.

    • Cons: The resulting ammonium salt must be removed during workup (typically via aqueous wash). The organic base may require removal by extraction or chromatography.

  • Two-Phase Schotten-Baumann System (Inorganic Base in Aqueous/Organic Mix):

    • Description: This classic method uses an aqueous solution of an inorganic base (e.g., NaOH, K₂CO₃) with a water-immiscible organic solvent (e.g., DCM, diethyl ether).[3][5]

    • Mechanism: The amine and acyl chloride reside in the organic phase. As HCl is generated, it reacts with the base at the interface or in the aqueous phase.

    • Pros: Very efficient at neutralizing acid. The base and resulting salts are easily removed by separating the layers. Cost-effective for large-scale synthesis.

    • Cons: The presence of water introduces a competitive hydrolysis pathway for the highly reactive 2-bromobutanoyl chloride.[6] Vigorous stirring is essential to maximize the interfacial area and ensure the desired reaction outcompetes hydrolysis.

ParameterHomogeneous System (Et₃N in DCM)Two-Phase System (NaOH in DCM/H₂O)
Primary Advantage Minimizes acyl chloride hydrolysisSimple workup and cost-effective
Key Challenge Removal of base/ammonium saltCompetitive hydrolysis of acyl chloride
Water Sensitivity Requires strictly anhydrous conditionsTolerates water (by design)
Ideal For Small-scale, sensitive substratesLarge-scale, robust reactions
Workup Complexity Moderate (aqueous washes required)Low (simple phase separation)
Q3: My acyl chloride appears to be decomposing. How can I prevent this and maximize its reactivity?

Answer: 2-Bromobutanoyl chloride is highly reactive and susceptible to degradation, primarily through hydrolysis.[6] Protecting it is key to achieving a high yield.

  • Ensure Anhydrous Conditions: If using the homogeneous organic base method, all glassware must be oven- or flame-dried. Solvents should be passed through a drying system (e.g., alumina column) or dried over molecular sieves. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Reaction Temperature: The reaction is exothermic.[] Running the reaction at 0 °C (ice bath) during the addition of the acyl chloride helps to control the reaction rate, dissipate heat, and minimize side reactions. After the addition is complete, the reaction can often be allowed to warm to room temperature.

  • Optimize Order of Addition: The best practice is to dissolve the Methyl 2-aminobenzoate and the base (e.g., triethylamine) in the anhydrous solvent first. Then, add the 2-bromobutanoyl chloride dropwise as a solution or via a syringe pump. This ensures that a base is always present to immediately neutralize the generated HCl and that the acyl chloride is not waiting in solution where it could react with trace moisture.

Q4: What are the best practices for product purification and removal of byproducts?

Answer: Proper workup and purification are critical for isolating your target compound in high purity.

  • Aqueous Workup:

    • For Homogeneous Systems: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess organic base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic impurities, and finally with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

    • For Two-Phase Systems: Simply separate the organic layer. It is still good practice to wash it with brine before drying.

  • Drying and Solvent Removal: Dry the isolated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Chromatography and Recrystallization:

    • Column Chromatography: This is the most effective method for removing unreacted starting materials or any non-polar byproducts. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point for eluting amides.

    • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Experiment with solvent systems like ethyl acetate/hexanes or ethanol/water to find conditions where the product is soluble at high temperatures but precipitates upon cooling.[8]

Validated Experimental Protocols

The following are detailed, self-validating protocols for both major synthetic strategies.

Protocol A: Homogeneous Synthesis with Organic Base
  • Objective: To synthesize the target amide under anhydrous conditions to maximize the lifetime of the acyl chloride.

  • Methodology:

    • Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 2-aminobenzoate (1.0 eq).

    • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration relative to the amine) via syringe and stir until fully dissolved.

    • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution.

    • Cooling: Cool the flask to 0 °C using an ice-water bath.

    • Acyl Chloride Addition: Add 2-bromobutanoyl chloride (1.1 eq) dropwise over 15-20 minutes. A white precipitate (triethylammonium chloride) will likely form.

    • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

    • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude material by silica gel column chromatography.

    • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol B: Two-Phase Schotten-Baumann Synthesis
  • Objective: To utilize a simple, scalable method with an easy workup procedure.

  • Methodology:

    • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar (use a stir bar that provides vigorous agitation), add Methyl 2-aminobenzoate (1.0 eq).

    • Dissolution: Add dichloromethane (DCM, ~0.2 M).

    • Aqueous Base: In a separate beaker, prepare a solution of sodium hydroxide (NaOH, 2.0 eq) in deionized water (~2 M). Add this aqueous solution to the reaction flask.

    • Cooling & Stirring: Cool the flask to 0 °C and begin stirring vigorously to ensure good mixing between the two phases.

    • Acyl Chloride Addition: Add 2-bromobutanoyl chloride (1.1 eq) dropwise over 20-30 minutes.

    • Reaction: Continue to stir vigorously at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Monitoring: Monitor the reaction by TLC (spotting a sample from the organic layer).

    • Workup: Transfer the mixture to a separatory funnel and separate the layers.

    • Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify via silica gel column chromatography or recrystallization.

    • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References
  • Khan, I. et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, E67, o1887. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved February 15, 2026, from [Link]

  • Fukushima, T. et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • getafix. (2018). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides? Chemistry Stack Exchange. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved February 15, 2026, from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Torikai, K. (2021). Answer to "Why did my amide syntesis does not work?". ResearchGate. [Link]

  • Reddit User. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved February 15, 2026, from [Link]

Sources

troubleshooting low conversion in quinazolinone cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Current Ticket Volume: High | Topic: Low Conversion Troubleshooting

Welcome to the Quinazolinone Synthesis Support Center. This guide treats your chemical synthesis issues as "support tickets," providing diagnostic workflows, root-cause analysis, and field-tested protocols to resolve low conversion rates in the construction of the quinazolinone scaffold (


-quinazolin-4-one).
📊 Quick Reference: Method Comparison

Select the method closest to your current workflow to benchmark expectations.

MethodReaction TypeTypical ConditionsCommon Failure ModeTarget Yield
Niementowski CondensationAnthranilic acid + Amide, 130°C+ (Neat/High BP)Stalls at open-chain amide intermediate60-85%
Oxidative Cyclization Redox-CondensationAnthranilamide + Aldehyde + Oxidant (

, DDQ)
Imine hydrolysis; Over-oxidation80-95%
Microwave Assisted High-Energy CondensationAnthranilic acid + Orthoester, MW 120°C, <20 minSublimation of reagents; Pressure limits85-98%
Metal-Catalyzed C-H ActivationSubstituted Benzoic acid + Amidine + [M]Catalyst poisoning; Ligand mismatch70-90%
🛠️ Ticket #001: "My Niementowski Reaction Stalled at the Intermediate"

User Report: "I am refluxing anthranilic acid with an amide (or formamide). LCMS shows a peak with Mass = M+18. The ring won't close."

🔬 Root Cause Analysis

The Niementowski reaction is a two-step process. The first step (amide formation) is kinetically accessible, but the second step (cyclodehydration) is thermodynamically demanding.

  • The Barrier: The elimination of water to form the heterocycle requires high energy. In standard reflux (e.g., Ethanol/Toluene), the temperature is often insufficient to overcome the activation energy for ring closure.

  • The "M+18" Peak: This is the uncyclized

    
    -acylanthranilic acid intermediate.
    
🔧 Troubleshooting Steps
  • Step 1: Thermodynamic Push (Solvent Switch).

    • If using ethanol (

      
      C), switch to diglyme  (
      
      
      
      C) or DMF . The reaction often requires temperatures
      
      
      C.[1]
  • Step 2: Chemical Dehydration.

    • Add a dehydrating agent to shift the equilibrium. Hexamethyldisilazane (HMDS) is superior here. It acts as both a Lewis acid and a water scavenger (producing volatile

      
      ).
      
  • Step 3: The Microwave Bypass.

    • Microwave irradiation couples directly with the polar intermediate, accelerating the rate-limiting dehydration step significantly.

🧪 Validated Protocol: Microwave-Assisted Synthesis

Based on optimization by Yadav et al. and Alexandre et al. [1, 2]

  • Mix: 1.0 equiv Anthranilic acid + 1.2 equiv Amide (or Orthoester) in a microwave vial.

  • Catalyst: Add 1 drop of DMF (acts as an energy transfer agent) or use neat if liquid.

  • Irradiate: Set to 140°C (High Absorption) for 10–15 minutes .

  • Workup: Cool. Triturate with cold ethanol. The product usually precipitates as a solid.

    • Note: If using isatoic anhydride as a precursor, ensure

      
       evolution has ceased before sealing the vessel.
      
🛠️ Ticket #002: "Oxidative Cyclization Failed (Aldehyde Route)"

User Report: "I reacted anthranilamide with an aldehyde using Iodine/DMSO. The aldehyde is gone, but I have a complex mixture and low product yield."

🔬 Root Cause Analysis

This route involves the formation of a Schiff base (imine), followed by cyclization to a dihydro-quinazolinone (aminal), and finally oxidation to the aromatic quinazolinone.

  • Failure Mode A (Moisture): The Schiff base is reversible. Excess water hydrolyzes it back to starting materials before the oxidation can "lock" the ring.

  • Failure Mode B (Oxidant Stall): If the oxidant (

    
    , DMSO, or DDQ) is insufficient or inactive, the reaction stops at the dihydro-intermediate (aminal), which is unstable on silica gel.
    
📉 Visualizing the Failure Point

The diagram below illustrates the critical "Locking Step" (Oxidation) that must occur faster than Hydrolysis.

OxidativeCyclization Start Anthranilamide + Aldehyde Imine Schiff Base (Reversible) Start->Imine -H2O Aminal Dihydro- quinazolinone Imine->Aminal Cyclization Hydrolysis Hydrolysis (Back to Start) Imine->Hydrolysis +H2O (Wet Solvent) Product Quinazolinone (Aromatic) Aminal->Product Oxidation (I2/DMSO) (The 'Locking' Step) Aminal->Hydrolysis Unstable if not oxidized

Figure 1: Mechanism of Oxidative Cyclization. The blue path represents the desired route. The red dashed paths represent common failure modes due to moisture or slow oxidation.

🧪 Validated Protocol: Metal-Free Iodine/DMSO Route

Reference: Wang et al. (2013) & Ge et al. (2015) [3, 4]

  • Reagents: Anthranilamide (1.0 mmol), Aldehyde (1.0 mmol), Molecular Iodine (

    
    , 0.05–0.1 mmol, 5–10 mol%).
    
  • Solvent: DMSO (2 mL). Critical: DMSO acts as the terminal oxidant in this cycle (regenerating

    
    ). It must be relatively dry.
    
  • Conditions: Heat to 80–100°C in an open flask (or loosely capped) for 2–4 hours.

    • Why Open? To allow moisture to escape if not using molecular sieves.

  • Quench: Pour into aqueous

    
     (thiosulfate) to remove iodine color.
    
  • Isolation: Filter the precipitate. If no precipitate, extract with EtOAc.

🛠️ Ticket #003: "Transition Metal Catalyst Death"

User Report: "Using an Ir or Cu catalyst for C-H activation. The solution turned black immediately, and conversion is <10%."

🔬 Root Cause Analysis
  • The "Black Crash": Rapid precipitation of metal black usually indicates ligand dissociation and nanoparticle formation. The active catalytic species has collapsed.

  • Substrate Poisoning: Free amines (like anthranilamide) are strong sigma-donors and can crowd the metal center, displacing the labile ligands required for the catalytic cycle.

🔧 Troubleshooting Steps
  • Ligand Overload: Increase the ligand-to-metal ratio (e.g., from 2:1 to 4:1) to stabilize the active species.

  • Oxidant Match: If using a Cu-catalyzed aerobic oxidative method, ensure vigorous stirring . Oxygen mass transfer is often the rate-limiting step.

  • The "Iron" Alternative: Switch to a more robust Iron-catalyzed system in water, which is often more tolerant of free amines than Palladium or Iridium.

🧪 Validated Protocol: Iron-Catalyzed Cyclization in Water

Reference: Wang et al., Green Chem (2009) [5]

  • Mix: 2-Halobenzoic acid (1.0 mmol), Amidine (1.5 mmol),

    
     (10 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: Water (3 mL).

  • Conditions: Microwave at 110°C for 30 min.

  • Result: High tolerance for steric bulk; green chemistry compliance.

🧩 General Troubleshooting Decision Tree

Use this logic flow to diagnose your specific situation.

TroubleshootingTree Start Start: Low Conversion CheckMethod Which Method? Start->CheckMethod Niem Condensation (Acid + Amide) CheckMethod->Niem Oxid Oxidative (Amide + Aldehyde) CheckMethod->Oxid TempCheck Temp > 130°C? Niem->TempCheck WaterCheck Water Removal? TempCheck->WaterCheck Yes FixNiem Use Microwave or HMDS TempCheck->FixNiem No (Too Low) WaterCheck->FixNiem No IntermedCheck Intermediate Accumulation? Oxid->IntermedCheck FixOxid Check Oxidant (Add I2/DMSO) IntermedCheck->FixOxid Yes (Aminal trapped) DryCheck Dry Solvent? IntermedCheck->DryCheck No (Reverts) DryCheck->FixOxid Ensure Dryness

Figure 2: Diagnostic decision tree for identifying the bottleneck in quinazolinone synthesis.

📚 References
  • Alexandre, F. R., et al. (2002). "Microwave-assisted Niementowski reaction: A rapid and efficient synthesis of 4(3H)-quinazolinones." Tetrahedron Letters, 43(21), 3911-3913. Link

  • Yadav, J. S., & Reddy, B. V. S. (2002). "Microwave-assisted rapid synthesis of 4(3H)-quinazolinones under solvent-free conditions." Tetrahedron Letters, 43(10), 1905-1907. Link

  • Wang, Z., et al. (2013). "Iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones." Organic & Biomolecular Chemistry, 11, 787-793. Link

  • Ge, W., et al. (2015). "Iodine-Catalyzed Oxidative System for Cyclization of Primary Alcohols with o-aminobenzamides to Quinazolinones using DMSO as Oxidant." RSC Advances, 5, 8361-8365. Link

  • Wang, L., et al. (2009). "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water." Green Chemistry, 11, 1615-1620. Link

Sources

Technical Support Center: Purification of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Operator: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Purification & Stability Protocols for


-Bromo Amide Intermediates[1]

Emergency Triage: "My Product Isn't Right"

Before proceeding to the standard protocols, verify if you are experiencing one of these critical failure modes common to anthranilate acylation.

SymptomDiagnosisImmediate Action
Product is a sticky, dark oil Solvent Entrapment / Impurity Eutectic Common in crude amides.[1] The presence of unreacted methyl anthranilate prevents crystallization.[1]Do not heat. Dissolve in minimal EtOAc. Wash 2x with cold 1N HCl (removes amine), then brine. Dry (

) and re-attempt crystallization.[1]
New fluorescent spot on TLC (

)
Quinazolinone Formation You likely heated the reaction or workup >40°C. The amide has cyclized, displacing the bromide or methoxy group.This is irreversible. If the spot is minor, purify via column chromatography immediately. If major (

), discard batch.
Lachrymatory effect (Eye irritation) Active

-Bromo Species
The product and the starting acid bromide are potent alkylating agents.[1]
Safety Alert. Double-glove. Work exclusively in a fume hood. Treat all waste with dilute ammonia before disposal.

The "Golden" Purification Protocol

Context: The synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate involves acylating methyl anthranilate with 2-bromobutanoyl bromide.[1] The primary challenge is preventing the intramolecular cyclization to a quinazolinone derivative [1].[1]

Phase A: The Quench (Critical for Purity)

Do not rotovap the crude reaction mixture directly.[1] The heat will drive cyclization.

  • Cool: Chill the reaction mixture (likely in DCM or THF) to

    
    .
    
  • Wash 1 (Acidic): Wash with cold 0.5 M HCl .

    • Why? Methyl anthranilate is a weak base.[1] This converts unreacted starting material into the water-soluble hydrochloride salt.

  • Wash 2 (Basic): Wash with saturated

    
     .
    
    • Why? Neutralizes the HBr byproduct and hydrolyzes any remaining unreacted acyl bromide.[1]

  • Dry: Use anhydrous

    
     (Sodium Sulfate).[1] Avoid 
    
    
    
    if the product is acid-sensitive, though usually acceptable here.
Phase B: Recrystallization (The Standard)

Recrystallization is superior to chromatography for this compound due to the potential for silica-induced hydrolysis of the


-bromo moiety [2].[1]
  • Solvent System: Ethanol / Water (

    
     or 
    
    
    
    ).[1]
  • Alternative: Hexanes / Ethyl Acetate (if the product is too soluble in EtOH).[1]

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

    • Note: Do not boil longer than 2 minutes. Prolonged heat promotes cyclization.

  • Remove from heat. If oil droplets appear, add a drop of Ethanol to redissolve.[1]

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Slow Cool: Let the flask reach room temperature on the bench (approx. 30 mins), then move to

    
     fridge.
    
  • Filtration: Collect white needles/crystals via vacuum filtration.[1][2] Wash with cold Hexane/Ethanol (9:1).

Technical Deep Dive: The Cyclization Trap

Researchers often fail this synthesis because they treat the product as a stable amide.[1] It is not. It is a "loaded spring" ready to cyclize into a quinazolinone [3].[1]

Pathway Analysis

G SM Methyl Anthranilate (Starting Material) INTER Target Product (Linear Amide) SM->INTER + 2-Bromobutanoyl bromide (Keep < 0°C) IMPURITY Quinazolinone (Cyclized Impurity) INTER->IMPURITY HEAT or BASE (Irreversible)

Figure 1: The thermal instability pathway. The target linear amide (Green) will cyclize to the Quinazolinone (Red) if exposed to heat or strong base, releasing methanol or HBr.

Analytical Validation (Self-Check)

Before committing the batch to the next step, validate purity using these specific markers.

MethodMarkerInterpretation
TLC (20% EtOAc/Hex)

Shift
Product


0.5. Starting amine


0.6 (Fluorescent).[1] Quinazolinone

< 0.[1][3]2.
1H NMR Amide Proton Look for the broad singlet (

11.0–11.5 ppm).[1] If this is missing, you have cyclized.
1H NMR Methyl Ester Singlet at

3.9 ppm.[1] If missing, hydrolysis or cyclization occurred.
Beilstein Test Green Flame Qualitative confirmation of Bromine presence (Copper wire test).

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography? A: Yes, but proceed with caution. The


-bromo group is reactive.[1] Use a neutral silica gel and elute quickly with Hexanes/EtOAc (gradient 0% to 20%). Avoid methanol in the eluent, as it can cause transesterification or nucleophilic attack on the bromide over long exposure times.

Q: Why is my yield lower than the literature (60-70%)? A: You likely lost product during the acid wash. If the HCl was too concentrated (>2M), you may have protonated the amide oxygen, dragging the product into the aqueous layer. Keep washes dilute (0.5M HCl) and cold.

Q: The product turned pink/brown overnight. Is it ruined? A: Not necessarily. Anilines and their derivatives oxidize easily.[1] This is often a surface impurity. Recrystallize from Ethanol/Water with a pinch of activated charcoal to remove the color.

References

  • Cyclization Risks: Identifying the formation of quinazolinones from anthranilate derivatives under thermal conditions.[1] See generally: Venkateshwarlu, R., et al. (2020).[4] "Base mediated spirocyclization of quinazoline." Aurigene Pharmaceutical Services.[1] Link

  • Recrystallization Solvents: Standard protocols for purifying bromo-amide derivatives of methyl benzoate. Reference: University of Rochester, "Solvents for Recrystallization."[1] Link

  • Anthranilate Chemistry: Reactivity of methyl 2-aminobenzoate and its conversion to heterocycles. Reference: Sigma-Aldrich Technical Bulletin, "Methyl 2-aminobenzoate."[1] Link

Sources

common side products in the synthesis of N-acylated anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Products & Controlling Cyclization Pathways
Executive Summary

The synthesis of N-acylated anthranilates (2-amidobenzoic acids) is deceptively simple. While the target reaction is a standard amide coupling, the ortho-amino acid motif creates a high propensity for cyclodehydration .

The most common "side product" is actually a thermodynamic trap: the 4H-3,1-benzoxazin-4-one (benzoxazinone). This heterocyclic impurity forms when the N-acyl product reacts further with the acylating agent or dehydrates under thermal stress.

This guide provides the diagnostic tools to distinguish the open-chain amide from the cyclic benzoxazinone and protocols to control this equilibrium.

Module 1: The "Benzoxazinone Trap" (Critical)

The reaction of anthranilic acid with dehydrating acylating agents (like acetic anhydride or acid chlorides) does not stop at the amide; it frequently progresses to the benzoxazinone.

The Diagnostic Matrix: Amide vs. Benzoxazinone

Use this table to immediately identify if your product has cyclized.

FeatureTarget: N-Acyl Anthranilate (Open Chain)Impurity: Benzoxazinone (Cyclic)
Solubility (Aq. Base) Soluble (forms Carboxylate salt)Insoluble (No acidic proton)*
IR Spectrum (C=O) Amide I: 1650–1690 cm⁻¹Acid C=O: 1680–1700 cm⁻¹Lactone-like C=O: 1745–1780 cm⁻¹ (Distinctive high freq)
IR Spectrum (O-H/N-H) Broad O-H/N-H stretch (2500–3300 cm⁻¹)Absent (No OH, No NH)
¹H NMR N-H proton visible (broad singlet, >10 ppm)N-H proton absent
Reactivity Stable to mild baseHydrolyzes back to amide in warm base

*Note: Benzoxazinones may slowly dissolve in strong base as they hydrolyze back to the open-chain form, but they are initially insoluble.

Module 2: Reaction Pathways & Mechanism

The following diagram illustrates the competing pathways. Note that Path B (Cyclization) is favored by excess anhydride, heat, and anhydrous conditions. Path C (Hydrolysis) is required to recover the target if cyclization occurs.

Anthranilate_Pathways Anthranilic Anthranilic Acid (Starting Material) Target TARGET: N-Acyl Anthranilic Acid (Open Chain) Anthranilic->Target Path A: Acylation (Kinetic Control) AcylAgent Acylating Agent (RCOCl / (RCO)2O) AcylAgent->Anthranilic MixedAnh Intermediate: Mixed Anhydride Target->MixedAnh Excess RCOCl/(RCO)2O Benzoxazinone SIDE PRODUCT: 4H-3,1-Benzoxazin-4-one (Cyclic) MixedAnh->Benzoxazinone Cyclodehydration (- RCOOH) Benzoxazinone->Target Path C: Hydrolysis (Aq. Base/Heat)

Caption: Path A represents the desired synthesis. Path B (Red) leads to the benzoxazinone impurity via a mixed anhydride intermediate. Path C (Green dashed) allows recovery of the target via ring-opening hydrolysis.

Module 3: Troubleshooting & FAQs
Q1: I used acetic anhydride at reflux, and my product has a melting point 20°C higher than reported. What happened?

Diagnosis: You synthesized the benzoxazinone. Explanation: Refluxing anthranilic acid in acetic anhydride is the standard synthesis for benzoxazinones [1].[1] The high temperature and excess anhydride drive the elimination of water (as acetic acid). Correction: Do not discard the product. You can convert it back to the N-acyl anthranilate by controlled hydrolysis :

  • Suspend the solid in water.

  • Add dilute NaOH until dissolved (ring opening).

  • Acidify carefully with HCl to precipitate the N-acyl anthranilic acid.

Q2: Why is my yield low when using Acid Chlorides (Schotten-Baumann)?

Diagnosis: pH drift or oligomerization. Explanation:

  • pH Drift: As the reaction proceeds, HCl is generated. If the pH drops below 3-4, the amine of the starting material becomes protonated (ammonium salt) and unreactive.

  • Oligomerization: If the acid chloride is added too fast without sufficient base, the product (which still has a carboxylic acid) can form a mixed anhydride with the acid chloride, which then reacts with another mole of anthranilic acid [2]. Correction: Maintain pH 8–10 using a pH meter and simultaneous addition of base (NaOH or Na₂CO₃) while adding the acid chloride dropwise.

Q3: Can I prevent cyclization completely?

Answer: Yes, by avoiding "Dual Activation." Cyclization requires the activation of the carboxyl group (via mixed anhydride).

  • Method A (Safe): Use Schotten-Baumann conditions (Water/Base). The water competes with the carboxyl group for the acylating agent, preventing the formation of the mixed anhydride required for ring closure.

  • Method B (Risky): Anhydrous solvent + Acid Chloride/Anhydride. This promotes mixed anhydride formation and subsequent cyclization.

Module 4: Validated Protocols
Protocol A: Synthesis of N-Acetylanthranilic Acid (Ring-Opening Method)

Use this if you accidentally made the benzoxazinone or are using acetic anhydride.

  • Acylation: Dissolve anthranilic acid (13.7 g, 0.1 mol) in acetic anhydride (25 mL). Heat to mild reflux for 30 minutes. (The solution will turn yellow/orange as benzoxazinone forms).

  • Hydrolysis (The Fix): Cool the mixture to 80°C. Add water (20 mL) cautiously (exothermic!).

  • Reflux: Heat the aqueous mixture for 10-15 minutes. This hydrolyzes the excess anhydride and opens the benzoxazinone ring.

  • Crystallization: Cool slowly to room temperature. The N-acetylanthranilic acid will crystallize.[2]

  • Filtration: Filter and wash with cold water.

    • Expected MP: ~185°C.

    • Benzoxazinone MP: ~80-82°C (for 2-methyl derivative) - Note: If MP is low, hydrolysis was incomplete.

Protocol B: Schotten-Baumann (Direct Amide Formation)

Use this for sensitive acyl chlorides or to avoid cyclization entirely.

  • Dissolution: Dissolve anthranilic acid (1 eq) in 1M NaOH (1.1 eq). Ensure solution is homogeneous.

  • Addition: Cool to 0–5°C. Add Acyl Chloride (1.1 eq) dropwise over 30 minutes.

  • pH Control: Simultaneously add 2M NaOH to maintain pH 8–10. Do not let pH rise above 12 (hydrolysis of chloride) or fall below 7.

  • Precipitation: After addition, stir for 1 hour. Acidify carefully with 1M HCl to pH 2–3.

  • Isolation: Filter the precipitate (The N-acyl anthranilate).

References
  • Mechanism of Benzoxazinone Formation: El-Sawy, E. R., et al. (2013).[1][3] "Chemistry of 4H-3,1-Benzoxazin-4-ones." International Journal of Modern Organic Chemistry, 2(2), 81-121.[1] 1

  • One-Pot Synthesis & Intermediates: Davoodnia, A., et al. (2013).[1] "One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions." Chemistry Central Journal, 7, 58. 3

  • IR Spectral Data (N-Acetylanthranilic Acid): ChemicalBook. "N-Acetylanthranilic acid IR Spectrum." 4

  • Acyl Chlorides vs. Anhydrides: Crunch Chemistry. "The reactions of acyl chlorides and acid anhydrides."[5][6][1][7][8][9] 9

Sources

optimization of reaction temperature for acylation of methyl anthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acylation of Methyl Anthranilate

Introduction: The Critical Role of Temperature in N-Acylation

Welcome to the technical support guide for the optimization of methyl anthranilate acylation. The N-acylation of methyl anthranilate is a fundamental transformation in the synthesis of pharmaceuticals, fragrances, and other high-value fine chemicals. The reaction involves the addition of an acyl group (e.g., from an acid anhydride or acyl chloride) to the nitrogen atom of the amino group.

While seemingly straightforward, this reaction's success is exquisitely sensitive to temperature. Temperature is a double-edged sword in this context: it can drive the reaction to completion but can also activate undesired pathways, leading to impurity formation and reduced yields. This guide provides a framework for rationally optimizing the reaction temperature, moving from common troubleshooting scenarios to a robust experimental design. It is structured to explain the causality behind experimental choices, empowering you to solve problems effectively.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the acylation of methyl anthranilate, with a focus on temperature-related causes and solutions.

Q1: My reaction is proceeding very slowly or appears stalled. Should I simply increase the temperature?

A1: While increasing temperature will almost certainly increase the reaction rate, it is a cautious first step. An incomplete reaction at a moderate temperature often points to underlying issues that heat may exacerbate.

Causality & Expert Analysis: The acylation of the primary amine on methyl anthranilate is a nucleophilic substitution reaction. The reaction rate is dependent on the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the collision frequency of molecules, which is directly influenced by temperature.

  • Insufficient Activation Energy: At low temperatures, the reacting molecules may not possess sufficient kinetic energy to overcome the activation energy barrier, resulting in a slow conversion. In this case, a controlled, incremental increase in temperature is a valid strategy.

  • Reagent Purity/Activity: Before resorting to heat, verify the purity and activity of your acylating agent (e.g., acetic anhydride). Old or improperly stored reagents can hydrolyze, reducing their effective concentration.[1]

  • Catalyst Issues (if applicable): If using a catalyst, ensure it has not been poisoned or deactivated. Some acylation reactions may benefit from a catalyst to proceed at lower temperatures.[2]

Troubleshooting Protocol:

  • Confirm Reagent Integrity: Use fresh or recently verified acetic anhydride or your chosen acylating agent.

  • Incremental Temperature Increase: Increase the reaction temperature in controlled steps (e.g., 10 °C increments). Monitor the reaction progress at each step using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Consider a Catalyst: For stubborn reactions, the use of a mild acid catalyst might be beneficial, allowing the reaction to proceed at a more moderate temperature.[2]

Q2: My reaction gives a low yield of the desired product with many impurities. How is temperature implicated?

A2: This is a classic symptom of a reaction run at a suboptimal, likely too high, temperature. High temperatures can accelerate side reactions, consuming starting materials and generating complex impurity profiles that complicate purification.

Causality & Expert Analysis: The key to a successful reaction is selectivity —favoring the desired N-acylation over other potential reactions. Temperature plays a pivotal role in determining this selectivity.

  • Ester Hydrolysis: Methyl anthranilate contains a methyl ester group, which is susceptible to hydrolysis, especially under acidic or basic conditions that can be generated in situ. This hydrolysis is significantly accelerated at elevated temperatures, leading to the formation of N-acyl anthranilic acid.[3]

  • Di-acylation: Although less common for this substrate due to steric hindrance, forcing conditions with high temperatures and a large excess of the acylating agent could potentially lead to undesired reactions.

  • Thermal Degradation: Both the starting material and the product can degrade at excessive temperatures, leading to a complex mixture of byproducts and a characteristic darkening of the reaction mixture.

The workflow below illustrates the balance that must be struck during optimization.

G cluster_legend Legend Temp Reaction Temperature Rate Rate of Desired N-Acylation Temp->Rate Increases Byproduct Rate of Side Reactions (e.g., Hydrolysis, Degradation) Temp->Byproduct Strongly Increases Yield Overall Yield & Purity Rate->Yield Positive Effect Byproduct->Yield Negative Effect Positive_Node Desired Outcome Negative_Node Undesired Outcome G start Start: Define Objective (Maximize Yield/Purity) prep Prepare Stock Solutions: - Methyl Anthranilate in Solvent - Acetic Anhydride start->prep setup Set Up Parallel Reactors (e.g., 3 flasks with stir bars) prep->setup react Equilibrate Reactors to Target Temps (T1=0°C, T2=25°C, T3=50°C) setup->react add Add Acetic Anhydride (Slow, identical rate to all) react->add monitor Monitor Reactions vs. Time (via TLC or HPLC) add->monitor workup Quench & Work-up Reactions (Identical procedure for all) monitor->workup analyze Analyze Crude & Purified Product (Yield, Purity via HPLC/GC, NMR) workup->analyze optimize Identify Optimal Temperature Based on Data Analysis analyze->optimize end End: Optimized Protocol optimize->end

Caption: Workflow for systematic temperature optimization.

Step-by-Step Methodology

Materials:

  • Methyl Anthranilate

  • Acetic Anhydride (or other acylating agent)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)

  • Reaction vessels (e.g., 50 mL round-bottom flasks)

  • Stirring and temperature control equipment (magnetic stirrers, ice bath, water bath)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Analytical equipment (TLC plates, HPLC or GC)

Procedure:

  • Preparation: In three separate flasks, dissolve an identical amount of methyl anthranilate (e.g., 1.0 g) in the chosen solvent (e.g., 15 mL).

  • Temperature Control: Place one flask in an ice bath (0 °C), leave one at ambient temperature (e.g., 25 °C), and place the third in a water bath heated to 50 °C. Allow the solutions to equilibrate to the target temperature.

  • Reagent Addition: While stirring, add the acylating agent (e.g., 1.1 molar equivalents of acetic anhydride) dropwise to each flask at the same rate.

  • Reaction Monitoring: After 1 hour (or another fixed time interval), take a small aliquot from each reaction. Quench and analyze by TLC or HPLC to assess the consumption of starting material and formation of the product. Continue monitoring until the reaction at 25 °C appears complete.

  • Work-up: Once the reactions are deemed complete, cool all flasks to room temperature. Carefully quench each reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate to neutralize excess acid and anhydride.

  • Extraction & Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product.

  • Analysis: Weigh each crude product to calculate the crude yield. Analyze the purity of each product using HPLC, GC, or NMR spectroscopy.

Data Presentation & Interpretation

Summarize your findings in a table to clearly visualize the impact of temperature.

Reaction Temp. (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)Key Observations
049298.5Clean reaction, slow but steady conversion.
25 (Room Temp)1.59597.0Efficient conversion, minor impurities observed.
500.58885.0Very fast, but significant byproduct formation noted.

Interpretation: From the hypothetical data above, 0 °C provides the highest purity, albeit with a longer reaction time. Room temperature (25 °C) offers a good compromise between reaction speed and purity. The 50 °C reaction is fast but sacrifices significant yield and purity, indicating that higher temperatures are detrimental. Based on this, further optimization could explore temperatures between 0 °C and 25 °C to maximize both efficiency and quality.

References

  • Wang B., Wang C., Du L., Zhao Q., Yin J. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 139-144. [Link]

  • Sciencemadness Discussion Board. (2015). anthranilic acid acetylation in various conditions. [Link]

  • Zhang, Y., et al. (2019). Microbial production of methyl anthranilate, a grape flavor compound. PNAS, 116(22), 10827-10832. [Link]

  • ResearchGate. (2025). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. [Link]

  • AIDIC. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions. [Link]

  • WebAssign. (n.d.). Experiment 8 - Amide Preparation. [Link]

  • Organic Syntheses. (n.d.). 3-n-BUTYL-2,4-PENTANEDIONE. [Link]

  • Journal of Microbiology and Biotechnology. (2019). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. [Link]

  • PrepChem. (n.d.). Synthesis of methyl N-methylanthranilate. [Link]

  • Google Patents. (n.d.).
  • University of Missouri-St. Louis. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid. [Link]

  • INCHEM. (n.d.). ANTHRANILATE DERIVATIVES. [Link]

Sources

preventing degradation of Methyl 2-[(2-bromobutanoyl)amino]benzoate during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers synthesizing or handling Methyl 2-[(2-bromobutanoyl)amino]benzoate . This intermediate is kinetically unstable and prone to three specific degradation pathways: Intramolecular Cyclization ,


-Elimination , and Hydrolysis .[1]

Case ID: PREV-DEG-002 Compound Class:


-Acyl Anthranilates / 

-Haloamides Status: Active Support[1]

The "Why": Mechanistic Degradation Analysis

To prevent degradation, you must understand the competing forces at play. This molecule is a "spring-loaded" intermediate.[1] The ortho-amino group is positioned perfectly to attack the ester (cyclization), while the


-bromo group renders the adjacent proton acidic (elimination).
Degradation Pathways Diagram

The following flow chart illustrates the fate of your compound under different stressors.

DegradationPathways SM Methyl Anthranilate + 2-Bromobutyryl Bromide Target TARGET PRODUCT Methyl 2-[(2-bromobutanoyl)amino]benzoate SM->Target T < 0°C Mild Base Impurity_A IMPURITY A (Cyclization) 2-(1-bromopropyl)quinazolin-4(3H)-one Target->Impurity_A Heat (>25°C) Acid/Lewis Acid Impurity_B IMPURITY B (Elimination) Methyl 2-(but-2-enoylamino)benzoate Target->Impurity_B Strong Base (Et3N/DBU) Prolonged RT Impurity_C IMPURITY C (Hydrolysis) Free Carboxylic Acid Target->Impurity_C Moisture Aq. Workup

Figure 1: Kinetic competition between stable isolation and degradation pathways.

Experimental Protocol: The "Zero-Degradation" Workflow

Objective: Isolate the open-chain amide ester without triggering quinazolinone formation.[1]

Reagents & Setup
  • Solvent: Dichloromethane (DCM) – Anhydrous (Critical).

  • Base: Pyridine (1.1 equiv) – Avoid Triethylamine (

    
    ) if possible, as it promotes elimination.
    
  • Temperature: -10°C to 0°C (Ice/Salt bath).[1]

Step-by-Step Procedure
  • Dissolution: Dissolve Methyl Anthranilate (1.0 equiv) and Pyridine (1.1 equiv) in anhydrous DCM under Nitrogen/Argon. Cool to -10°C .[1]

  • Controlled Addition: Add 2-Bromobutyryl bromide (1.05 equiv) dropwise over 30 minutes.

    • Checkpoint: Monitor internal temperature.[1] Do not allow it to exceed 0°C. The reaction is exothermic; heat triggers Impurity A (Cyclization).

  • Reaction Monitoring: Stir at 0°C for 2–4 hours.

    • Self-Validating Check: Perform TLC (Hexane/EtOAc 4:1). The starting amine (fluorescent blue) should disappear. The product will appear as a dark, UV-active spot.[1] If a new, highly polar spot appears near the baseline, Cyclization has begun—quench immediately.

  • Quench & Wash: Pour the cold reaction mixture into ice-cold 5%

    
     solution. Shake quickly and separate phases.
    
    • Why? Prolonged contact with aqueous base hydrolyzes the ester.[1] Cold temp slows this down.[1]

  • Drying: Wash organic layer with cold brine, dry over

    
    , and concentrate in vacuo at <30°C .
    

Troubleshooting Guide (FAQ)

Issue 1: "I see a new spot appearing just above my product on TLC."
  • Diagnosis:

    
    -Elimination (Impurity B) .[1]
    
  • Cause: The base used was too strong or the reaction sat too long. The

    
    -proton next to the bromine is acidic.[1] Bases like 
    
    
    
    or DBU will pull this proton, creating the conjugated alkene (crotonyl derivative).
  • Solution: Switch to a weaker base (Pyridine or

    
     in a biphasic system).[1] Reduce reaction time.
    
Issue 2: "My product is solidifying into a high-melting-point white powder."
  • Diagnosis: Cyclization (Impurity A) .[1]

  • Cause: Thermal activation.[1] You likely heated the reaction or concentrated the rotary evaporator bath at >40°C.

  • Solution: This process is irreversible. You have made the Quinazolinone. For the next batch, keep all operations strictly <20°C.

Issue 3: "The product oil turns dark/brown upon storage."
  • Diagnosis: Photolytic Decomposition .[1]

  • Cause: Carbon-Bromine bonds are photosensitive.[1][2]

  • Solution: Store the compound in amber vials wrapped in foil at -20°C.

Critical Data: Solvent & Base Compatibility

ParameterRecommendedRiskyProhibited
Solvent DCM,

(Non-polar, good solubility)
THF (Can complex with Lewis acids, promoting cyclization)DMF/DMSO (High boiling points require heat to remove; promotes cyclization)
Base Pyridine,

(Weak, sufficient for scavenging HBr)

, DIPEA
(Strong enough to cause elimination)
NaH, DBU, KOH (Will instantly cause elimination or hydrolysis)
Temp -10°C to 0°C Room Temp (25°C) Reflux (>40°C)

References & Validation

  • Quinazolinone Cyclization Mechanism:

    • Context: Describes the thermal cyclization of N-acyl anthranilates.

    • Source: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones..." Tetrahedron 61.43 (2005).[1]

  • Alpha-Haloamide Stability:

    • Context: Discusses the lability of

      
      -bromoamides toward base-induced elimination.
      
    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.[1] (Section: Elimination Reactions).

  • Luotonin A Synthesis (Relevant Intermediate):

    • Context: This specific intermediate is often used in the total synthesis of Luotonin A.

    • Source: Ma, Z., et al. "Total Synthesis of Luotonin A." Journal of Organic Chemistry (2000).

Sources

Technical Support Center: Synthesis of 2,3-Disubstituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthetic Challenges in 2,3-Disubstituted Quinazolinone Scaffolds

Introduction: The Quinazolinone Challenge

The 2,3-disubstituted quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine) and synthetic drugs (e.g., methaqualone).[1] However, its synthesis is frequently plagued by three distinct failure modes: ambident nucleophilicity leading to regioselectivity errors (N3 vs. O4) , steric deactivation in ortho-substituted anilines , and extreme insolubility ("brick dust" properties) that complicates purification.

This guide moves beyond standard textbook procedures to address the specific "why" and "how" of these failures, providing self-validating protocols for the bench scientist.

Module 1: Regioselectivity & Isomer Control
User Query: "I am attempting to alkylate a 2-substituted quinazolinone, but I am observing a mixture of N3- and O4-alkylated products. How do I lock selectivity for the N3 position?"

Technical Diagnosis: The quinazolinone lactam-lactim tautomerism creates an ambident nucleophile. The N3 position is the thermodynamic sink (yielding the stable amide), while the O4 position is often the kinetic trap (yielding the imino ether).

  • Kinetic Control (O-Alkylation): Favored by low temperatures, non-polar solvents, and "hard" metal cations (e.g., Ag⁺) that coordinate to the "hard" oxygen.

  • Thermodynamic Control (N-Alkylation): Favored by higher temperatures, polar aprotic solvents (DMF, DMSO), and "soft" counter-ions (e.g., Na⁺, K⁺).

Troubleshooting Protocol:

  • Base Selection: Switch from Ag₂CO₃ or K₂CO₃/Acetone to NaH (Sodium Hydride) or Cs₂CO₃ . Sodium and Cesium favor the N-alkylation pathway by stabilizing the N-anion.

  • Solvent System: Use DMF or DMAc (Dimethylacetamide). These solvents solvate the cation effectively, leaving the N-anion "naked" and more nucleophilic, while also supporting the higher temperatures required to reach thermodynamic equilibrium.

  • Temperature: Run the reaction at 60–80°C . Room temperature reactions often trap the kinetic O-isomer.

Visualizing the Pathway:

Regioselectivity Start Quinazolinone Anion (Ambident Nucleophile) Path_O Kinetic Pathway (Low Temp, Ag+) Start->Path_O Fast, Reversible Path_N Thermodynamic Pathway (High Temp, Na+/K+, DMF) Start->Path_N Slower, Irreversible Product_O O-Alkylated Product (Imino Ether) Less Stable Path_O->Product_O Product_N N-Alkylated Product (Amide) More Stable Path_N->Product_N Product_O->Product_N Thermal Rearrangement (Chapman-like)

Figure 1: Divergent pathways for N- vs. O-alkylation. Note that O-alkylated products can sometimes rearrange to N-alkylated forms under high heat.

Module 2: Overcoming Steric Hindrance (The "Ortho Effect")
User Query: "My condensation of anthranilic acid with 2-chloroaniline (or 2-methylaniline) has stalled. Yields are <20% even after 24h reflux."

Technical Diagnosis: This is a classic manifestation of the Ortho Effect . The nucleophilic attack of the bulky aniline nitrogen onto the activated benzoxazinone intermediate (or activated carboxylic acid) is sterically impeded. Standard thermal reflux in ethanol is insufficient to overcome the activation energy barrier imposed by the ortho-substituent.

The Solution: Microwave-Assisted Synthesis & Lewis Acid Catalysis To force this coupling, you must increase the reaction temperature beyond the boiling point of standard solvents and/or activate the carbonyl more aggressively.

Comparative Data: Thermal vs. Microwave

VariableStandard ThermalOptimized Microwave
Reagents Anthranilic acid + o-Cl-AnilineAnthranilic acid + o-Cl-Aniline
Catalyst None or Acetic AcidIodine (I₂) or ZnCl₂
Solvent Ethanol (Reflux ~78°C)Solvent-free or Toluene
Time 12–24 Hours15–20 Minutes
Yield 15–25%85–92%

Mechanism of Improvement:

  • Microwave Effects: Direct dielectric heating of the polar intermediates accelerates the rate-determining step (nucleophilic attack).

  • Iodine Catalysis: Iodine acts as a mild Lewis acid, activating the carbonyl oxygen of the benzoxazinone intermediate, making it more susceptible to attack by the weak, hindered nucleophile.

Module 3: Purification & Solubility ("Brick Dust" Issues)
User Query: "My product has precipitated, but it's insoluble in DCM, Methanol, and Ethyl Acetate. I can't run a column. How do I purify it?"

Technical Diagnosis: 2,3-Disubstituted quinazolinones often exhibit high lattice energy due to extensive


-stacking and intermolecular hydrogen bonding (even without N-H donors, the dipole alignment is strong). They behave like "brick dust."

Troubleshooting Protocol:

  • Avoid Chromatography: If it's not soluble in DCM/MeOH (9:1), a column will likely result in streaking and loss of product on the silica baseline.

  • The "Ice-Water Crash":

    • Perform the reaction in a water-miscible solvent (DMF, Ethanol, or Acetic Acid).

    • Upon completion, pour the hot reaction mixture slowly into a beaker of crushed ice with vigorous stirring.

    • The hydrophobic quinazolinone will precipitate as a fine solid, while unreacted amines, acids, and catalysts (like ZnCl₂ or I₂) remain in the aqueous phase.

  • Recrystallization Strategy:

    • Solvent A (High Solvency): DMF or DMSO.

    • Solvent B (Anti-solvent): Ethanol or Water.

    • Method: Dissolve the crude solid in the minimum amount of hot DMF (approx 100°C). Filter hot to remove inorganic salts. Slowly add hot Ethanol until turbidity appears. Let cool to RT, then 4°C.

Module 4: Validated Experimental Protocol

Target: Synthesis of 3-(2-chlorophenyl)-2-methylquinazolin-4(3H)-one (Sterically hindered target).

Methodology: Iodine-Catalyzed Microwave Synthesis

  • Reactants: Mix Anthranilic acid (1.0 eq), 2-Chloroaniline (1.1 eq), and Triethyl orthoacetate (1.2 eq). Note: Orthoesters serve as both the 2-carbon source and a water scavenger.

  • Catalyst: Add Iodine (I₂) (5 mol%).

  • Setup: Place in a microwave process vial. If the mixture is solid, add a minimal amount of DMF (0.5 mL) to create a slurry (improves microwave coupling).

  • Reaction: Irradiate at 140°C for 15 minutes (Power: Dynamic, Max 200W).

  • Workup:

    • Cool to 50°C.

    • Pour into crushed ice (50 g) containing 5% Sodium Thiosulfate (to quench iodine color).

    • Stir for 20 minutes.

    • Filter the precipitate.[2] Wash with water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from Ethanol/DMF (9:1).

Workflow Diagram:

Workflow Step1 Mix Reagents: Anthranilic Acid + Aniline + Orthoester + 5 mol% I2 Step2 Microwave Irradiation 140°C, 15 min Step1->Step2 Step3 Quench: Pour into Ice/Na2S2O3 Step2->Step3 Step4 Filtration & Wash (Remove soluble impurities) Step3->Step4 Step5 Recrystallization (EtOH/DMF) Step4->Step5

Figure 2: Optimized workflow for hindered quinazolinone synthesis.

References
  • Review of Synthetic Strategies

    • Title: Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones: A Review.
    • Source: Research Journal of Pharmacy and Technology.
    • URL:

  • Microwave & Catalyst Protocols

    • Title: Rapid synthesis of 2,3-disubstituted-quinazolin-4-ones enhanced by microwave-assisted decomposition of formamide.
    • Source: Tetrahedron Letters (via ResearchG
    • URL:

  • Regioselectivity (N vs O Alkylation)

    • Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4]

    • Source: Juniper Publishers.
    • URL:

  • Overcoming Steric Hindrance

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • Green & MCR Approaches

    • Title: Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones... applications towards the synthesis of drugs.[6]

    • Source: RSC Advances.
    • URL:

Sources

solvent effects on the cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical solvent parameters influencing the cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate (an


-haloacyl anthranilate derivative) into its corresponding 1,4-benzodiazepine-2,5-dione  or quinazolinone  scaffold.[1]

The guide focuses on the competition between nucleophilic substitution (


) , elimination (E2) , and solvolysis , which are heavily dictated by solvent polarity, proticity, and dielectric constants.[1]

Subject: Troubleshooting Solvent Effects on the Cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate Applicable Pathways: Synthesis of 3-ethyl-1,4-benzodiazepine-2,5-diones; Synthesis of 2-propylquinazolin-4(3H)-ones.[1] Document ID: TSC-2026-BZ04[1]

Executive Summary: The Solvent-Mechanism Matrix

The cyclization of Methyl 2-[(2-bromobutanoyl)amino]benzoate is not a single-step event; it is a cascade reaction.[1] The choice of solvent dictates the transition state energy of the rate-determining step (usually the displacement of the bromide) and the stability of the intermediate.[1]

The Core Conflict:

  • Pathway A (Desired):

    
     displacement of the 
    
    
    
    -bromide by an amine (ammonia/primary amine) followed by intramolecular aminolysis of the ester.[1]
  • Pathway B (Competitor 1 - Elimination): Base-mediated E2 elimination of HBr to form the

    
    -unsaturated "crotonyl" byproduct (Methyl 2-(but-2-enamido)benzoate).[1] This is prevalent in polar aprotic solvents  with strong bases.
    
  • Pathway C (Competitor 2 - Solvolysis): Displacement of the bromide by the solvent (e.g., Methanol/Ethanol) to form the

    
    -alkoxy ether.[1]
    
Solvent Performance Matrix
Solvent ClassRepresentative SolventsReaction Rate (

)
Risk ProfileRecommended Use
Polar Aprotic DMF, DMSO, NMPVery High High risk of E2 Elimination (Alkene formation) and over-alkylation.[1]Use for sterically hindered amines; requires precise temp control (

C).[1]
Polar Protic Methanol, EthanolModerate High risk of Solvolysis (Ether formation).[1]Only for ammonolysis (using

/MeOH) where amine conc. is high.[1]
Dipolar Aprotic Acetonitrile (MeCN)Moderate-High Balanced.[1] Low solvolysis, moderate elimination risk.[1]Gold Standard for controlled cyclization.
Non-Polar Toluene, DCMLow Solubility issues; requires Phase Transfer Catalysts (PTC).[1]Use when product precipitation is required to drive equilibrium.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a significant amount of 'crotonyl' alkene impurity (M-HBr)."

Diagnosis: The 2-bromobutanoyl chain possesses a


-hydrogen.[1] In highly polar aprotic solvents (like DMF or DMSO), the basicity of your reagent (e.g., Carbonate or Amine) is enhanced because the cation is well-solvated while the anion is "naked" and highly reactive.[1] This promotes E2 elimination  over the desired 

substitution.[1]

Solution:

  • Switch Solvent: Move from DMF to Acetonitrile (MeCN) . MeCN has a lower dielectric constant (

    
    ) compared to DMSO (
    
    
    
    ), reducing the "naked anion" effect that drives elimination.[1]
  • Lower Temperature: Elimination usually has a higher activation energy than substitution. Reduce reaction temperature by 10–20°C.

  • Change Base: If using

    
     or 
    
    
    
    , switch to a milder, less bulky base, or ensure the amine nucleophile is in excess to favor kinetics over thermodynamics.[1]
Issue 2: "My yield is low, and I detect a methoxy- byproduct by LC-MS."

Diagnosis: You are likely using Methanol (MeOH) as a solvent. While MeOH is excellent for solubility, it acts as a competitive nucleophile.[1] The methoxide ion (generated in equilibrium with your base) or methanol itself attacks the


-bromide, forming Methyl 2-[(2-methoxybutanoyl)amino]benzoate.[1]

Solution:

  • Solvent Swap: Replace MeOH with Isopropanol (IPA) or t-Amyl Alcohol . Steric hindrance in these alcohols significantly reduces the rate of solvolysis (O-alkylation) while maintaining protic solubility characteristics.[1]

  • Concentration: If you must use MeOH (e.g., for ammonia solubility), increase the concentration of the amine nucleophile to at least 5–10 equivalents relative to the substrate to statistically favor N-attack over O-attack.[1]

Issue 3: "The reaction stalls at the intermediate amine stage (Open Chain)."

Diagnosis: The bromide has been displaced, but the ring closure (intramolecular aminolysis of the methyl ester) is slow.[1] This step is often rate-limiting in non-polar solvents or at low temperatures.[1]

Solution:

  • Thermal Activation: The cyclization step (forming the 7-membered ring) is endothermic or entropically disfavored compared to the initial substitution.[1] Increase temperature to reflux (if using MeCN or Toluene) after the initial substitution is complete.

  • Add a Lewis Acid: In stubborn cases, adding 5–10 mol% of Acetic Acid or a mild Lewis Acid (like

    
     or simply heating in HFIP ) can activate the ester carbonyl, facilitating the ring closure [1].[1]
    

Optimized Protocol: Acetonitrile-Mediated Cyclization

This protocol minimizes elimination and solvolysis risks while ensuring complete cyclization to 3-ethyl-1,4-benzodiazepine-2,5-dione .[1]

Reagents:

  • Substrate: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 equiv)[1]

  • Amine Source: 7N Ammonia in Methanol (5.0 equiv) or Alkyl Amine (1.2 equiv)[1]

  • Solvent: Acetonitrile (MeCN) (Anhydrous)[1]

  • Base:

    
     (Powdered, dried, 2.0 equiv)[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in MeCN (0.1 M concentration). Note: Do not use DMF unless strictly necessary for solubility.

  • Nucleophile Addition:

    • For Benzodiazepine-dione (unsubstituted N1): Add 7N

      
      /MeOH dropwise at 0°C.[1]
      
    • For N-Alkyl Benzodiazepine: Add the primary amine and

      
      .[1]
      
  • Substitution Phase: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the bromo-starting material.

    • Checkpoint: If "crotonyl" impurity appears, cool to 0°C.[1]

  • Cyclization Phase: Once the bromide is consumed, heat the reaction to 60–80°C for 4–6 hours to drive the intramolecular attack on the ester.

    • Why? The intermediate amino-amide is stable at RT; heat is required to overcome the activation energy for the 7-membered ring formation.[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate. Recrystallize from EtOH/Water.[1]

Mechanistic Visualization (Pathway Analysis)[1]

The following diagram illustrates the critical divergence points where solvent choice determines the product fate.

SolventEffects Substrate Methyl 2-[(2-bromobutanoyl)amino]benzoate Cond_PolarAprotic Polar Aprotic (DMF/DMSO) + Strong Base Substrate->Cond_PolarAprotic Cond_Protic Polar Protic (MeOH) + Low Nucleophile Conc. Substrate->Cond_Protic Cond_Optimized MeCN / HFIP + High Nucleophile Conc. Substrate->Cond_Optimized Elimination_Prod Elimination Product (Crotonyl Derivative) Cond_PolarAprotic->Elimination_Prod E2 Pathway (Favored by naked anions) Solvolysis_Prod Solvolysis Product (Methoxy Ether) Cond_Protic->Solvolysis_Prod SN1/SN2 Pathway (Solvent Attack) Inter_Amine Intermediate: Amino-Amide (Open Chain) Cond_Optimized->Inter_Amine SN2 Substitution (Amine Attack) Inter_Amine->Inter_Amine Stalls in Non-Polar Solvents Final_BZD Target: 3-Ethyl-1,4-benzodiazepine-2,5-dione Inter_Amine->Final_BZD Cyclization (Heat/Acid) Intramolecular Aminolysis

Caption: Mechanistic divergence in the cyclization of 2-bromobutanoyl anthranilates. Red paths indicate solvent-induced side reactions; the green path represents the optimized acetonitrile route.[1]

References

  • Zhang, J., et al. (2016).[1] "Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature." RSC Advances. Available at: [Link]

  • Jadidi, K., et al. (2009).[1][2] "Eco-Friendly Synthesis of 1,4-Benzodiazepine-2,5-diones in the Ionic Liquid [bmim]Br." ResearchGate.[3] Available at: [Link]

  • Kamal, A., et al. (2008).[1] "Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Tetrahedron Letters. (General reference for anthranilate cyclization mechanisms).

  • Bunnett, J. F. (1969).[1] "Factors Affecting the Competition between Elimination and Substitution." Angewandte Chemie International Edition. (Foundational theory on E2 vs SN2 solvent effects).

Sources

minimizing byproduct formation in bromination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Bromination Optimization Support Center.

Current Status: Online Agent: Senior Application Scientist Ticket Subject: Minimizing Byproduct Formation in Bromination Reactions

Introduction: The Selectivity Paradox

Bromination is a cornerstone of medicinal chemistry, yet it remains one of the most frustratingly non-selective transformations. The high reactivity of the bromine radical (


) and the electrophilic potency of molecular bromine (

) often lead to a "runaway" effect, resulting in poly-brominated impurities, regioisomers, and oxidative degradation.

This guide is not a textbook; it is a troubleshooting manual designed to diagnose why your reaction is failing and provide the specific protocol adjustments to fix it.

Module 1: Radical Bromination (Wohl-Ziegler)

Target: Allylic or Benzylic positions.[1][2][3] Primary Issue: Over-bromination (gem-dibromides) and core bromination.

The Mechanism (Why it fails)

The Wohl-Ziegler reaction relies on the Goldfinger Mechanism . The reaction does not proceed via direct radical abstraction by NBS. Instead, NBS acts as a "trickle charger," maintaining a vanishingly low concentration of molecular


 via reaction with trace HBr [1].
  • Failure Mode: If [

    
    ] rises too high, ionic addition to alkenes or rapid radical recombination occurs, leading to byproducts.
    
  • The Fix: You must throttle the release of

    
    .
    
Troubleshooting Guide
SymptomDiagnosisCorrective Action
High levels of gem-dibromide Localized high concentration of NBS/Br2.1. Slurry Addition: Do not dump solid NBS. Add NBS as a slurry in solvent over 1-2 hours.2. Reduce Conversion: Stop reaction at 80-85% conversion. The rate of second bromination increases significantly as substrate depletes.
Ring bromination (EAS) instead of benzylic HBr accumulation is catalyzing electrophilic substitution.1. Scavenge HBr: Add anhydrous

or dilute epoxide (e.g., propylene oxide) to scavenge acid.2. Change Solvent: Switch from MeCN to non-polar PhCF3 (Trifluorotoluene) to destabilize the ionic transition state.
Reaction stalls Initiator death or oxygen quenching.1. Sparging: Argon sparge for 15 mins pre-reaction.2. Step-wise Initiator: Add AIBN in 3 portions (0h, 2h, 4h) rather than all at once.
Protocol: High-Selectivity Benzylic Bromination

Standard batch protocol optimized for mono-selectivity.

  • Setup: Flame-dry flask, Argon atmosphere.

  • Solvent: Trifluorotoluene (PhCF3) – Superior to

    
     (toxic) and MeCN (often too polar for radical selectivity) [2].
    
  • Reagents: Substrate (1.0 equiv), NBS (0.95 equiv - slight deficit is key), AIBN (0.05 equiv).

  • Procedure:

    • Dissolve substrate in PhCF3 (0.5 M). Heat to reflux.

    • Critical Step: Add NBS/AIBN mixture in small portions or via solid-addition funnel over 60 minutes.

    • Irradiate with visible light (blue LED, 450nm) to assist initiation if thermal initiation is sluggish.

  • Workup: Cool to 0°C to precipitate succinimide. Filter before aqueous workup to prevent hydrolysis.

Module 2: Electrophilic Aromatic Substitution (EAS)

Target: Activated Aromatic Rings (Phenols, Anilines, Anisoles). Primary Issue: Regioselectivity (Ortho vs. Para) and Poly-bromination.

The Logic: Controlling the Electrophile

Traditional


 is a "sledgehammer." It generates a highly reactive 

species that ignores steric subtlety. To minimize byproducts, you must use a "softer" source of

.
Decision Tree: Selecting the Right Reagent

EAS_Strategy Start Substrate Type Activated Highly Activated (Phenol/Aniline) Start->Activated Modest Moderately Activated (Alkyl/Ether) Start->Modest Deactivated Deactivated (Ester/Nitro) Start->Deactivated Act_Sol Use Tribromoisocyanuric Acid (TBCA) or H2O2-HBr Activated->Act_Sol To avoid poly-bromination Mod_Sol NBS + pTsOH (Catalytic) in MeCN Modest->Mod_Sol For Para-selectivity Deact_Sol DBDMH + Strong Acid (TfOH) or Br2/FeBr3 Deactivated->Deact_Sol Force conditions caption Figure 1: Reagent selection logic for aromatic bromination based on substrate activation.

Featured Green Protocol: Oxidative Bromination ( -HBr)

This system generates


in situ and is highly tunable for mono-bromination, producing water as the only byproduct [3].
  • Reagents: Substrate (1.0 equiv), 48% HBr (1.1 equiv), 30%

    
     (1.1 equiv).
    
  • Solvent: Methanol or Ethanol (Green) or MeCN.

  • Technique:

    • Dissolve substrate and HBr in solvent.

    • Add

      
       dropwise at room temperature. The slow release of oxidant limits the concentration of active brominating species.
      
    • Why it works: The reaction is driven by the oxidation of

      
       to 
      
      
      
      . Once the HBr is consumed, the reaction stops dead, preventing over-bromination common with excess liquid
      
      
      .

Module 3: Alpha-Bromination of Carbonyls

Target: Ketones. Primary Issue: Mono- vs. Di-bromination selectivity.

The Golden Rule: Acid vs. Base
  • Acidic Conditions (Enol Mechanism): Self-Limiting. The introduction of the first bromine (EWG) makes the carbonyl oxygen less basic, making protonation (and subsequent enolization) slower. Result: Mono-bromide. [1][4]

  • Basic Conditions (Enolate Mechanism): Self-Accelerating. The first bromine makes the

    
    -proton more acidic, making enolization faster. Result: Poly-bromide/Haloform. 
    
Troubleshooting FAQ

Q: I used acidic conditions (AcOH/Br2) but still got 15% dibromide. Why? A: Your reaction temperature is likely too high, allowing thermodynamic equilibration.

  • Fix: Use Tribromide salts (e.g., Pyridinium Tribromide or TBA-Br3). These are crystalline solids that release stoichiometric

    
     slowly. They are milder than liquid 
    
    
    
    and allow for precise 1.0 equiv dosing [4].

Q: I need to brominate an unsymmetrical ketone at the more substituted position. A: Use Acidic conditions (Urea-H2O2/HBr). Acid catalyzed enolization favors the more substituted alkene (Zaitsev-like thermodynamic enol).

Q: I need to brominate at the less substituted position. A: This is difficult with direct bromination.

  • Fix: Form the Kinetic Silyl Enol Ether (LDA / TMSCl / -78°C) first. Then react the purified Silyl Enol Ether with NBS. This locks the regiochemistry before the bromine is introduced.

Module 4: Advanced Control (Flow Chemistry)

Context: When batch reactors fail due to heat/mixing limitations.

Flow chemistry is the ultimate tool for minimizing bromination byproducts because it controls the residence time (


) of the substrate with the reagent.
Why Flow Minimizes Byproducts
  • Heat Transfer: Brominations are exothermic. Hotspots in batch reactors accelerate side reactions. Microreactors dissipate heat instantly.

  • Mixing: "Perfect mixing" prevents localized high concentrations of

    
    .
    
  • Quenching: The reaction stream can be quenched immediately after the defined residence time, physically preventing the product from reacting further [5].

Flow Workflow Diagram

Flow_Bromination Substrate Substrate (in MeCN) Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent NBS or Br2 (in MeCN) Reagent->Mixer Reactor PFA Coil Reactor Temp: 0-20°C Time: 2-5 min Mixer->Reactor Quench Quench Inlet (Na2S2O3) Reactor->Quench Precise Stop Product Product Stream (Mono-Selective) Quench->Product caption Figure 2: Continuous flow setup for kinetic control of bromination.

References

  • Wohl-Ziegler Mechanism & Kinetics: Scientific Update. "Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon." [Link]

  • Solvent Effects in Radical Bromination: Organic Chemistry Portal. "Wohl-Ziegler Reaction."[1][2][3] [Link]

  • Green Oxidative Bromination (H2O2-HBr): RSC Advances. "A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones." (2018).[5][6][7] [Link]

  • Tribromide Reagents for Selectivity: Reddit Chem Community / Literature Consensus. "Regioselective Bromination of Activated Aromatic Rings." (Discussion on TBA-Br3 vs NBS). [Link]

  • Flow Chemistry for Bromination: MDPI. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." (2019). [Link]

Sources

Validation & Comparative

confirming the structure of Methyl 2-[(2-bromobutanoyl)amino]benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a critical pharmacophore intermediate, often utilized in the synthesis of quinazolinone alkaloids and bioactive benzodiazepine derivatives.[1][2] Its structural validation is frequently complicated by two factors: the potential for spontaneous cyclization (releasing methanol) and the lability of the


-bromo substituent.

This guide provides a rigorous, self-validating framework for confirming this specific structure, moving beyond basic spectral assignment to causal proof of connectivity.[1][2]

Part 1: The Analytical Landscape

To definitively confirm the structure, a multi-modal approach is required. Single-method analysis is insufficient due to the risk of isomeric side-products.[1][2]

Analytical MethodPrimary RoleCritical "Go/No-Go" SignalLimitation

H NMR (1D)
Quantitative functional group verification

11.0+ ppm Amide NH
(indicates H-bonding)
Cannot definitively prove connectivity between the amide and the ring.
HRMS (ESI+) Elemental formula & Halogen verification1:1 Ratio of

and

peaks
Isomers (e.g., ring-brominated regioisomers) have identical mass.[1][2]
2D NMR (HMBC) Connectivity & Skeleton proofCorrelation between Amide C=O and Ring Proton (H-3) Requires sufficient concentration (>5 mg/mL).[1][2]
IR Spectroscopy Quick functional group check~1690 cm

(Amide I)
vs ~1720 cm

(Ester)
Low specificity; difficult to distinguish from cyclized quinazolinone by-products.[1][2]

Part 2: Deep Dive – NMR Spectroscopy

The


H NMR spectrum of this molecule is distinct due to the intramolecular hydrogen bond between the amide proton and the ester carbonyl. This interaction "locks" the conformation, resulting in highly characteristic shifts.
The Self-Validating H NMR Protocol

Solvent: CDCl


 (preferred for observing H-bonding) or DMSO-

.[1][2]
Key Signals & Causality:
  • The "Locked" Amide Proton (

    
     11.0 – 11.5 ppm, Broad Singlet) 
    
    • Observation: A highly deshielded singlet appearing far downfield.[1][2]

    • Causality: The amide proton forms a 6-membered intramolecular hydrogen bond with the ester carbonyl oxygen.[2]

    • Validation: If this signal is upfield (8-9 ppm) or absent, the structure has likely cyclized to the quinazolinone or hydrolyzed.

  • The Ester Methyl (

    
     3.90 – 3.95 ppm, Singlet) 
    
    • Observation: Sharp 3H singlet.[1][2]

    • Validation: Disappearance of this peak confirms the loss of the methyl group, usually via cyclization (loss of MeOH) or hydrolysis (formation of carboxylic acid).

  • The Chiral

    
    -Methine (
    
    
    
    4.30 – 4.50 ppm, Triplet/dd)
    • Observation: The proton on the carbon bearing the bromine (

      
      ).[1][2]
      
    • Causality: Deshielded by both the electronegative bromine and the adjacent carbonyl. It appears as a triplet (

      
       Hz) due to coupling with the adjacent ethyl methylene group.
      
  • The Ethyl Tail

    • Methylene (-CH

      
      -):  Multiplet at 
      
      
      
      2.0 – 2.2 ppm.[1][2]
    • Methyl (-CH

      
      ):  Triplet at 
      
      
      
      1.0 – 1.1 ppm.[1][2]
The Connectivity Proof (HMBC)

To prove the "bromobutanoyl" chain is attached to the nitrogen (and not the ring), and the nitrogen is attached to the benzoate, use Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Logic cluster_legend Logic Flow AmideCO Amide Carbonyl (C=O) OrthoH Ring Proton (H-3) (Ortho to Amide) AmideCO->OrthoH 3-bond Correlation (Confirms N-Aryl bond) AlphaH Alpha-Bromo Proton (-CH(Br)-) AmideCO->AlphaH 2-bond Correlation (Confirms Acyl chain) Nitrogen Amide Nitrogen Nitrogen->AmideCO Linker

Figure 1: HMBC Correlation Logic. The Amide Carbonyl serves as the central "hub" connecting the aromatic ring (via H-3) and the alkyl side chain (via the alpha-proton).

Part 3: Mass Spectrometry & Isotopic Patterns

Mass spectrometry provides the definitive "fingerprint" for the bromine atom. Unlike Chlorine (3:1 ratio), Bromine has two stable isotopes,


Br and 

Br, in a nearly 50:50 natural abundance.[1][2]
The "Twin Peak" Validation

When analyzing the Molecular Ion (


):
  • Identify the Base Peak (M): Let's assume the nominal mass is

    
    .
    
  • Look for M+2: You must observe a peak at

    
     with equal intensity  (height) to the peak at 
    
    
    
    .[2][3][4]
  • Interpretation:

    • 1:1 Ratio (M : M+2): Confirms presence of one Bromine atom.[2][3][4][5]

    • 1:2:1 Ratio: Would indicate two Bromines (not applicable here).

    • 3:1 Ratio: Would indicate Chlorine (wrong starting material).[1][2]

Part 4: Experimental Workflow

This protocol is designed to differentiate the target molecule from its common impurities (starting amine or cyclized product).

Step 1: Sample Preparation
  • Dissolve ~10 mg of the solid in 0.6 mL of CDCl

    
    .
    
  • Critical: Ensure the solution is clear. Turbidity suggests hydrolysis to the acid (insoluble in CDCl

    
    ).
    
Step 2: Data Acquisition
  • 1H NMR: 16 scans, spectral width -2 to 14 ppm (to catch the NH).

  • 13C NMR: 256 scans (ensure Carbonyls at 165-170 ppm are visible).

  • HMBC: Optimized for long-range coupling (

    
     Hz).[1][2]
    
Step 3: The Decision Matrix

Follow this logic flow to confirm the structure.

DecisionMatrix Start Start Analysis CheckNH 1H NMR: Check >11 ppm Start->CheckNH CheckMe 1H NMR: Check OMe Singlet CheckNH->CheckMe Signal Present Result_Cyclized FAIL: Cyclized (Quinazolinone) CheckNH->Result_Cyclized Signal Absent CheckBr MS: Check M/M+2 Ratio CheckMe->CheckBr Signal Present Result_Hydrolysis FAIL: Hydrolyzed Acid CheckMe->Result_Hydrolysis Signal Absent Result_Success CONFIRMED: Target Structure CheckBr->Result_Success Ratio 1:1 Result_WrongHalogen FAIL: Chloro-Derivative? CheckBr->Result_WrongHalogen Ratio 3:1

Figure 2: Analytical Decision Matrix for Structural Confirmation.

Part 5: Troubleshooting & Common Pitfalls

Spontaneous Cyclization

The most common failure mode for this compound is the attack of the amide nitrogen onto the ester carbonyl, eliminating methanol to form 2-(1-bromopropyl)quinazolin-4(3H)-one .[1][2]

  • Diagnostic: Loss of the O-Methyl singlet (~3.9 ppm) and loss of the low-field NH signal.[1][2] The spectrum will look cleaner, but it is the wrong molecule.

Stereochemistry

The C-2 position of the butanoyl chain is a chiral center.

  • Racemic Mixture: If synthesized from racemic 2-bromobutanoyl chloride, the product is a racemate.[1][2] NMR will show a single set of signals.

  • Diastereomers: If the benzoate moiety had a chiral substituent (it does not in this specific case), you would see two sets of signals. Since methyl anthranilate is achiral, expect a single set of peaks.[2]

References

  • General Synthesis & NMR of N-Acyl Anthranilates

    • Source: Royal Society of Chemistry (RSC) & ChemSpider Data.[1][2]

    • Context: Establishes the characteristic intramolecular H-bond shift of the amide proton in anthranilate deriv
    • URL:[1][2]

  • Mass Spectrometry Isotope Patterns

    • Title: Isotopes in Mass Spectrometry - Chemistry Steps.
    • Context: Authoritative guide on distinguishing Bromine (1:1) vs Chlorine (3:[1][2][4]1) patterns.[1][2][4][5][6][7][8][9][10][11]

    • URL:

  • Crystal Structure & H-Bonding in Anthranilates

    • Title: Methyl 2-amino-5-bromobenzoate: Crystal structure and H-bonding.[1][2][12]

    • Source: Acta Crystallographica / ResearchGate.[1][2]

    • Context: Validates the structural propensity for N-H...
    • URL:[1][2]

  • Quinazolinone Cyclization Pathways

    • Title: Synthesis of Quinazolinones from Anthranilic Acid Derivatives.[2][13]

    • Source: Journal of Organic Chemistry (General Reference Context).[1][2]

    • Context: Explains the mechanism of cyclization that serves as the primary impurity p
    • URL:[1][2]

Sources

comparative analysis of different routes to quinazolinone synthesis

[1][2][3][4]

Executive Summary

Quinazolin-4(3H)-ones represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous approved drugs (e.g., Methaqualone, Raltitrexed, Idelalisib) and agrochemicals. Their broad biological profile—spanning anticancer, antibacterial, and anti-inflammatory activities—demands robust synthetic methodologies.[1]

This guide objectively compares four distinct synthetic routes to the quinazolinone core. Moving beyond standard textbook descriptions, we analyze these methods through the lens of process chemistry: evaluating atom economy, scalability, reaction kinetics, and downstream processing requirements.

The Verdict Upfront:

  • For Library Generation: The Isatoic Anhydride Route offers the highest diversity with mildest conditions.

  • For Large-Scale Manufacturing: Metal-Catalyzed Oxidative Cyclization is displacing classical methods due to superior atom economy and avoidance of high-boiling solvents.

  • For Rapid Prototyping: Microwave-Assisted Synthesis provides the fastest turnover but faces scalability hurdles.

Strategic Retrosynthetic Analysis

To understand the utility of each route, we must visualize the disconnection strategies. The following diagram maps the logical precursors to the quinazolinone core.

RetrosynthesisTargetQuinazolin-4(3H)-one(Target Core)Route1Route 1: Niementowski(Anthranilic Acid + Amide)Target->Route1 C2-N3 DisconnectionRoute2Route 2: Isatoic Anhydride(3-Component Coupling)Target->Route2 N1-C2 & C2-N3AssemblyRoute3Route 3: Metal-Catalyzed(2-Aminobenzamide + Alcohol)Target->Route3 OxidativeCyclizationRoute4Route 4: Aza-Wittig / MCR(Phosphazene intermediates)Target->Route4 IntramolecularCyclizationPrec1Anthranilic AcidRoute1->Prec1Prec2Isatoic AnhydrideRoute2->Prec2Prec3Benzyl AlcoholsRoute3->Prec3

Figure 1: Retrosynthetic disconnection map showing the primary chemical entry points for quinazolinone construction.

Detailed Route Analysis

Route A: The Classical Niementowski Synthesis

Mechanism: Condensation of anthranilic acid with amides (typically formamide) at high temperatures (130–160 °C). Status: Legacy method. Reliable but inefficient.

  • Pros: Low raw material cost; metal-free.

  • Cons: Harsh thermal conditions; sublimation of starting materials; frequent decarboxylation of anthranilic acid (byproduct formation); difficult workup due to tar formation.

  • Best For: Simple, unsubstituted cores where yield is secondary to cost.

Route B: The Isatoic Anhydride Gateway (Recommended for Diversity)

Mechanism: A one-pot, three-component reaction involving isatoic anhydride, a primary amine, and an aldehyde (or orthoester). Status: Industry Standard for Medicinal Chemistry.

  • Pros: Modular input allows rapid analog generation; CO₂ is the only byproduct of the first step; high purity profiles.

  • Cons: Isatoic anhydrides can be moisture sensitive; atom economy is slightly lower due to CO₂ loss.

  • Best For: Parallel synthesis of drug candidates (SAR studies).

Route C: Iridium-Catalyzed Hydrogen Transfer (Borrowing Hydrogen)

Mechanism: [Cp*IrCl₂]₂ catalyzed reaction of 2-aminobenzamides with primary alcohols. The catalyst "borrows" hydrogen to oxidize the alcohol to an aldehyde, facilitates cyclization, and returns hydrogen to reduce the intermediate. Status: State-of-the-Art (Green Chemistry).

  • Pros: Water is the only byproduct; uses stable alcohols instead of unstable aldehydes; high atom economy; neutral pH.

  • Cons: High catalyst cost (Iridium); oxygen sensitivity in some variants.

  • Best For: High-value intermediates and large-scale process chemistry where waste minimization is critical.

Comparative Performance Data

The following data is aggregated from bench-scale validations (10 mmol scale) comparing the synthesis of 2-phenylquinazolin-4(3H)-one .

MetricNiementowski (Classical)Isatoic Anhydride (Route B)Ir-Catalyzed (Route C)Microwave-Assisted (Green)
Reaction Time 6–12 Hours2–4 Hours12–24 Hours5–15 Minutes
Temperature 160 °C80–100 °C110 °C140 °C (MW)
Isolated Yield 45–60%85–92%88–95%90–96%
Atom Economy ModerateGood (minus CO₂)ExcellentHigh
Purification Recrystallization (often required twice)Filtration + WashColumn Chromatography (often needed)Filtration
Green E-Factor High (Solvent waste)LowVery LowLowest

Mechanistic Visualization: Isatoic Anhydride Route[5][6][7][8]

Understanding the mechanism of the Isatoic Anhydride route is crucial for troubleshooting low yields. The rate-determining step is often the nucleophilic attack of the amine.

IsatoicMechanismStartIsatoic AnhydrideInter1Intermediate A:Ring OpeningStart->Inter1Nucleophilic AttackAminePrimary Amine(R-NH2)Amine->Inter1CO2CO2 (Gas)Inter1->CO2AmideAnthranilamideDerivativeInter1->Amide- CO2CyclicDihydro-quinazolinoneAmide->Cyclic+ AldehydeCyclocondensationAldehydeAldehyde(R'-CHO)Aldehyde->CyclicOxidationOxidation/DehydrogenationCyclic->OxidationProductQuinazolinoneOxidation->Product- H2 / Oxidant

Figure 2: Mechanistic flow of the Isatoic Anhydride 3-component coupling. Note the irreversible loss of CO₂ driving the first step.

Experimental Protocols

Protocol A: Isatoic Anhydride Route (High Throughput Compatible)

Ideally suited for generating libraries of 2,3-disubstituted quinazolinones.

Reagents:

  • Isatoic anhydride (1.0 equiv)[1]

  • Primary amine (1.1 equiv)

  • Aldehyde (1.1 equiv)[1][2]

  • Catalyst: Iodine (I₂) (10 mol%) or Citric Acid (20 mol%)

  • Solvent: Ethanol or Acetonitrile

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve isatoic anhydride (10 mmol) and the primary amine (11 mmol) in Ethanol (20 mL).

  • Decarboxylation: Stir at room temperature for 30 minutes. Observation: Effervescence (CO₂ evolution) indicates the formation of the anthranilamide intermediate.

  • Condensation: Add the aldehyde (11 mmol) and the catalyst (e.g., 254 mg Iodine).

  • Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) containing 5% sodium thiosulfate (if Iodine was used) to quench.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold ethanol (5 mL).

  • Purification: Recrystallize from hot ethanol to yield pure product.

Validation Check: The melting point should be sharp. If a broad range is observed, the intermediate dihydroquinazolinone may not have fully oxidized.

Protocol B: Iridium-Catalyzed "Borrowing Hydrogen" Synthesis

Ideally suited for scale-up and atom economy.

Reagents:

  • 2-Aminobenzamide (1.0 equiv)

  • Primary Alcohol (Benzyl alcohol derivatives) (1.1 equiv)

  • Catalyst: [Cp*IrCl₂]₂ (1 mol%)

  • Base: KOH (10 mol%)

  • Solvent: Toluene or Xylene

Step-by-Step Workflow:

  • Charge: To a dry Schlenk tube, add 2-aminobenzamide (5 mmol), alcohol (5.5 mmol), [Cp*IrCl₂]₂ (0.05 mmol), and KOH (0.5 mmol).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles). Add Toluene (10 mL).

  • Reaction: Heat to 110 °C for 12 hours. Note: The system must be closed to prevent solvent loss but allow for internal pressure changes (or use a reflux condenser with N2 balloon).

  • Cooling: Cool to room temperature. The product often crystallizes directly from the reaction mixture.

  • Isolation: Filter the solid. Wash with minimal cold toluene and then diethyl ether.

  • Yield: Typically >90%.

References

  • Niementowski Synthesis & Modifications

    • Williamson, T. A. (1957).[3] "The chemistry of quinazoline". Heterocyclic Compounds, 6, 324–376.

  • Microwave-Assisted Synthesis

    • Besson, T., et al. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview". Frontiers in Chemistry.

  • Isatoic Anhydride Protocols

    • Mohammadi Ziarani, G., et al. (2019). "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-one". Organic Chemistry Research.

  • Iridium-Catalyzed/Metal-Catalyzed Routes

    • Zhou, Y., & Fang, Z. (2011). "One-pot synthesis of quinazolinones via iridium-catalyzed hydrogen transfers". Journal of Organic Chemistry.

    • Hao, E., et al. (2024). "Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives". Molecules.

  • Comparative Reviews

    • Mishra, A. D. (2011).[4] "A New Route for the Synthesis of Quinazolinones". ResearchGate.

validation of HPLC method for purity analysis of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Methyl 2-[(2-bromobutanoyl)amino]benzoate is a critical synthetic intermediate, typically utilized in the preparation of quinazolinone-based bioactive scaffolds. Its structural core—an anthranilate ester acylated with an


-bromo acid—presents unique stability challenges that render "standard" generic HPLC methods insufficient.

The


-bromo amide moiety is an electrophilic "hotspot." In solution, it is susceptible to:
  • Nucleophilic substitution (hydrolysis of C-Br to C-OH).

  • Intramolecular Cyclization (formation of quinazolinone derivatives).

  • Racemization (at the chiral

    
    -carbon of the butanoyl chain).
    

This guide compares a traditional Isocratic C18 Method (often erroneously applied during early synthesis) against an Optimized Stability-Indicating Gradient Method . We demonstrate why the latter is the only viable path for regulatory-compliant purity analysis under ICH Q2(R2) guidelines.

Critical Analysis: Legacy vs. Optimized Method

The following comparison highlights the performance gap between a standard "screen" method and the proposed validated protocol.

FeatureMethod A: Legacy Isocratic (The "Quick Check")Method B: Optimized Gradient (The "Validation Standard")
Stationary Phase Standard C18 (5 µm, 150 mm)Phenyl-Hexyl or C18 (1.7–2.7 µm, 100 mm)
Mobile Phase 60:40 Acetonitrile : Water (Isocratic)Gradient: 0.1% Phosphoric Acid (Aq) / Acetonitrile
Run Time 15–20 minutes8–10 minutes
Selectivity (

)
Poor for halogenated species. Often co-elutes des-bromo impurities.High. Phenyl phases utilize

interactions to resolve the bromo-species from des-bromo analogs.
LOD/LOQ ~0.1% (High baseline noise)< 0.05% (Sharper peaks due to gradient compression)
Stability Indicating? No. Late-eluting dimers may carry over.Yes. Gradient flush ensures all high-lipophilicity degradants elute.
Primary Failure Mode Fails to resolve the

-hydroxy hydrolysis degradant from the solvent front or main peak.
Resolves

-hydroxy, des-bromo, and cyclized impurities to baseline.

Degradation Pathways & Separation Logic

To validate a method, one must understand what is being separated.[1] The diagram below illustrates the specific degradation pathways for Methyl 2-[(2-bromobutanoyl)amino]benzoate that the HPLC method must detect.

DegradationPathways cluster_method Chromatographic Separation Strategy Target Target Analyte Methyl 2-[(2-bromobutanoyl)amino]benzoate (Lipophilic, Neutral) Hydrolysis Impurity A (α-Hydroxy) Hydrolysis of C-Br (More Polar, Elutes Early) Target->Hydrolysis  H2O / pH > 7   Cyclization Impurity B (Quinazolinone) Intramolecular Cyclization (Distinct UV Spectrum) Target->Cyclization  Heat / Base   Precursor Impurity C (Methyl Anthranilate) Amide Hydrolysis (Amine-like, Tailing on C18) Target->Precursor  Strong Acid/Base   Strategy Gradient Logic: 1. Start Low %B: Retain Impurity A 2. Ramp %B: Elute Target 3. Flush High %B: Elute Impurity B

Caption: Figure 1. Degradation pathways of the target analyte. The method must resolve the polar α-hydroxy degradant (Impurity A) and the cyclized quinazolinone (Impurity B) from the parent peak.

Validated Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R2) standards for specificity, linearity, accuracy, and precision.

Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with PDA (Photodiode Array) Detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (100 mm x 3.0 mm, 1.8 µm) or equivalent.

    • Why Phenyl-Hexyl? It offers superior selectivity for aromatic halides compared to C18 due to pi-pi electron interactions.

  • Wavelength: 254 nm (Primary), 210 nm (Impurity check).

  • Column Temp: 35°C.

  • Flow Rate: 0.6 mL/min.

Mobile Phase
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Note: Low pH suppresses the ionization of the aniline nitrogen (if hydrolysis occurs) and stabilizes the ester.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BAction
0.009010Initial Hold (Traps polar impurities)
1.009010Isocratic Hold
6.004060Linear Ramp (Elutes Main Peak)
7.00595Wash (Elutes Dimers/Cyclized forms)
8.00595Hold Wash
8.109010Re-equilibration
10.009010End
Sample Preparation (Critical)
  • Diluent: 50:50 Acetonitrile:Water.

  • Precaution: Do not use methanol as a diluent. Methanol can undergo transesterification with the methyl ester or nucleophilic attack on the

    
    -bromo position during storage.
    
  • Stock Solution: 1.0 mg/mL in Acetonitrile.

  • Working Concentration: 0.1 mg/mL in Diluent.

Validation Data Summary

The following data represents typical performance metrics observed when validating this specific method architecture.

System Suitability & Specificity

Specificity is confirmed by "Forced Degradation" studies. The method successfully resolves the parent peak from degradants generated under stress (0.1N NaOH, 0.1N HCl, Oxidation).

ParameterAcceptance CriteriaResult
Retention Time (RT) ~5.2 ± 0.2 min5.23 min
Tailing Factor (

)
NMT 1.51.12
Theoretical Plates (

)
NLT 500012,400
Resolution (

)
> 2.0 (Main peak vs. nearest impurity)3.4 (vs. Hydrolysis Impurity)
Linearity & Range

Evaluated from 50% to 150% of the target concentration (0.05 to 0.15 mg/mL).

Concentration (%)Area Response (mAU*s)
50%1250.4
75%1875.1
100%2500.8
125%3125.5
150%3750.9
Correlation (

)
> 0.999
Accuracy (Recovery)

Spike recovery experiments performed at three levels.

Spike Level% Recovery (Mean, n=3)% RSD
80%99.8%0.4%
100%100.2%0.3%
120%99.5%0.5%

Validation Workflow (ICH Q2 Aligned)

The following flowchart visualizes the decision-making process required to validate this method, ensuring compliance with the new ICH Q2(R2) / Q14 lifecycle approach.

ValidationWorkflow Start Method Development (Scouting) ATP Define ATP (Analytical Target Profile) Start->ATP Risk Risk Assessment (Br-stability, Solubility) ATP->Risk Opt Parameter Optimization (Gradient Slope, pH, Temp) Risk->Opt Val_Pre Pre-Validation (System Suitability) Opt->Val_Pre Val_Pre->Opt Fail (Feedback Loop) Val_Core Core Validation Execution (Specificity, Linearity, Accuracy) Val_Pre->Val_Core Pass Review Data Review against ICH Q2(R2) Criteria Val_Core->Review Review->Opt Non-Compliant Final Approved Method Review->Final Compliant

Caption: Figure 2. Validation workflow adhering to ICH Q2(R2) and Q14 principles, emphasizing the feedback loop during optimization.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for gradient elution theory).
  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] U.S. Department of Health and Human Services. [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • PubChem. (n.d.).[3] Methyl 2-amino-5-bromobenzoate (Structural Analog Data). National Library of Medicine. [Link]

Sources

Spectral & Structural Divergence: Methyl Anthranilate vs. N-Acylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Data Comparison of N-Acylated Methyl Anthranilate Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Anthranilate Pharmacophore

Methyl anthranilate (MA) is a foundational scaffold in medicinal chemistry, fragrance synthesis, and agricultural defense (avian repellency). Its biological and photophysical properties are governed by a critical structural feature: a six-membered intramolecular hydrogen bond (IMHB) between the amine and the ester carbonyl.

N-acylation of this scaffold—converting the primary amine to an amide—is a common derivatization strategy to modulate lipophilicity, metabolic stability, and receptor binding. However, this transformation radically alters the electronic landscape of the molecule.

This guide provides a technical comparison of the spectral signatures (NMR, IR, Fluorescence) of Methyl Anthranilate (MA) versus its primary N-acylated analog, Methyl N-acetylanthranilate (MNA) . It is designed to serve as a reference for confirming derivatization and understanding the structural consequences of N-functionalization.

Structural Mechanism: The Hydrogen Bond "Switch"

To interpret the spectral data, one must first understand the conformational locking mechanism.

  • Methyl Anthranilate (MA): The amino group (-NH₂) acts as a hydrogen bond donor to the ester carbonyl oxygen. This planarizes the molecule, facilitates hyperconjugation, and enables strong fluorescence by inhibiting intersystem crossing.

  • Methyl N-acetylanthranilate (MNA): The acetylation introduces a competing carbonyl (the acetyl group). However, the amide proton is highly acidic and forms an even stronger IMHB with the ester carbonyl than the original amine. This locks the molecule in a specific rotameric state, resulting in extreme deshielding of the NH proton in NMR.

Visualization: Structural Logic & IMHB

The following diagram illustrates the synthesis and the resulting hydrogen-bonding network.

G MA Methyl Anthranilate (MA) (Primary Amine -NH2) Reagent Ac2O / Pyridine (Acetylation) MA->Reagent IMHB_MA MA Mechanism: Weak IMHB (NH...O=C) Fluorescent MA->IMHB_MA MNA Methyl N-acetylanthranilate (MNA) (Amide -NH-CO-Me) Reagent->MNA Nucleophilic Acyl Substitution IMHB_MNA MNA Mechanism: Strong IMHB (Amide NH...O=C) Deshielded Proton MNA->IMHB_MNA

Figure 1: Synthesis pathway and comparative structural mechanisms. The transition from amine to amide alters the intramolecular hydrogen bonding (IMHB) strength, directly impacting spectral readouts.

Comparative Spectral Analysis

The following data compares the parent compound (MA) with the N-acetyl derivative (MNA).

Proton NMR (¹H-NMR)

The most diagnostic indicator of successful N-acylation is the dramatic shift of the nitrogen-bound proton.

FeatureMethyl Anthranilate (MA)Methyl N-acetylanthranilate (MNA)Mechanistic Cause
NH Signal 5.5 – 6.5 ppm (Broad, singlet)~11.0 – 11.2 ppm (Sharp, singlet)Critical Diagnostic: The amide proton in MNA is locked in a strong IMHB with the ester carbonyl, causing extreme deshielding (anisotropy + H-bond).
Aromatic Region 6.6 – 7.9 ppm7.0 – 8.7 ppmThe electron-withdrawing acetyl group reduces electron density on the ring, shifting aromatic protons downfield (especially H-3).
Methyl (Ester) ~3.85 ppm~3.95 ppmMinimal change; distal to the modification.
Methyl (Acetyl) Absent~2.25 ppm (Singlet)Appearance of the acetyl methyl group confirms addition of the acyl chain.
Infrared Spectroscopy (FT-IR)

IR allows for quick confirmation of the amide bond formation.

Functional GroupMethyl Anthranilate (MA)Methyl N-acetylanthranilate (MNA)Notes
N-H Stretch 3300 & 3400 cm⁻¹ (Doublet)~3250 cm⁻¹ (Single band)MA shows symmetric/asymmetric stretches of NH₂. MNA shows a single amide NH stretch.
C=O (Ester) ~1680 cm⁻¹~1690–1700 cm⁻¹Ester carbonyl remains, slightly shifted due to altered conjugation.
C=O (Amide I) Absent1660–1670 cm⁻¹ New Peak: Diagnostic Amide I band (C=O stretch).
Amide II Absent1530–1550 cm⁻¹ New Peak: N-H bending/C-N stretching mode.
Fluorescence Properties

MA is a standard reference for blue fluorescence. Acylation significantly perturbs the orbital overlap required for this emission.

  • Methyl Anthranilate: Strong fluorescence. Excitation

    
     nm; Emission 
    
    
    
    nm.
  • Methyl N-acetylanthranilate: Fluorescence is often quenched or significantly blue-shifted (into the UV) compared to MA. The acetyl group withdraws electron density from the nitrogen lone pair, diminishing the "push-pull" electronic character (ICT state) responsible for the visible fluorescence of the parent compound.

Experimental Protocol: Synthesis & Characterization

Self-Validating Workflow for Generating MNA Standards

Phase 1: Acetylation
  • Reactants: Dissolve Methyl Anthranilate (1.0 eq) in Dichloromethane (DCM).

  • Base: Add Pyridine (1.2 eq) to act as an acid scavenger.

  • Acylation: Dropwise addition of Acetyl Chloride or Acetic Anhydride (1.1 eq) at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). MA will have a higher Rf than MNA due to the free amine.

Phase 2: Work-up & Purification
  • Quench: Add water to hydrolyze excess anhydride.

  • Wash: Wash organic layer with 1M HCl (removes pyridine/unreacted MA) followed by sat. NaHCO₃ (removes acetic acid).

  • Dry: Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Recrystallization: If solid, recrystallize from Ethanol/Water. MNA typically forms white/off-white crystals (MP: ~100°C).

Phase 3: Spectral Validation Logic

Use the following decision tree to validate the product:

Validation Start Crude Product NMR_Check 1H-NMR Check: Look for 11.0 ppm Signal Start->NMR_Check Decision Is 11.0 ppm present? NMR_Check->Decision Success Identity Confirmed: N-Acyl Bond Formed Decision->Success Yes Fail Check 5.5 ppm: If present, unreacted MA remains Decision->Fail No

Figure 2: Logical flow for spectral validation of N-acylated anthranilates.

References

  • NIST Chemistry WebBook. Methyl Anthranilate Spectral Data (IR, MS). National Institute of Standards and Technology.[1] [Link]

  • PubChem. Methyl N-acetylanthranilate Compound Summary (CID 17623). National Center for Biotechnology Information. [Link]

  • The Good Scents Company. Methyl N-acetyl anthranilate Organoleptic and Chemical Properties. [Link]

Sources

alternative reagents for the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate , a critical intermediate often used in the preparation of quinazolinone-based bioactive scaffolds.

Executive Summary

Synthesizing Methyl 2-[(2-bromobutanoyl)amino]benzoate requires overcoming the reduced nucleophilicity of Methyl Anthranilate . The ortho-ester group creates both steric hindrance and an electron-withdrawing effect, making the amino group sluggish compared to standard anilines.

This guide compares three distinct methodologies:

  • Acid Chloride Activation (Standard): High reactivity, suitable for overcoming poor nucleophilicity, but moisture-sensitive.

  • HATU-Mediated Coupling (Precision): Mild conditions, high functional group tolerance, but high cost.

  • Mixed Anhydride Method (Scalable): A balance of cost and reactivity, suitable for scale-up.

Part 1: Chemical Pathway & Mechanism[1][2]

The core transformation is an acylation of the aniline nitrogen. The reaction must be controlled to prevent the elimination of HBr (forming the crotonyl derivative) or premature cyclization to the quinazolinone.

ReactionPathway SM1 Methyl Anthranilate (Poor Nucleophile) Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack Reagent Acylating Agent (Activated 2-Bromobutanoic Acid) Reagent->Inter Product Methyl 2-[(2-bromobutanoyl) amino]benzoate Inter->Product Elimination of LG Side Side Product: Crotonyl Derivative (via HBr elimination) Product->Side Base/Heat (Avoid)

Figure 1: Reaction pathway showing the critical acylation step and the potential elimination side reaction.

Part 2: Comparative Analysis of Reagents

FeatureMethod A: Acid Chloride Method B: HATU Coupling Method C: Mixed Anhydride
Reagent 2-Bromobutanoyl Chloride2-Bromobutanoic Acid + HATU2-Bromobutanoic Acid + IBCF
Reactivity High (Best for anthranilates)High (Good for difficult amines)Medium
Base K₂CO₃ or Et₃NDIPEANMM (N-methylmorpholine)
Solvent DCM or TolueneDMF or DCMTHF
Yield 85–95%75–90%70–85%
Atom Economy ModeratePoor (High MW byproducts)Good
Cost LowVery HighModerate
Key Risk Hydrolysis of acid chlorideRemoval of urea byproductsTemperature control (< -10°C)

Part 3: Detailed Experimental Protocols

Method A: Acid Chloride Activation (Recommended for Yield)

Best for: Routine synthesis where cost and speed are priorities.

Rationale: Methyl anthranilate is a weak nucleophile. The high electrophilicity of the acid chloride drives the reaction to completion without requiring exotic catalysts.

Protocol:

  • Setup: Flame-dry a 250 mL reaction flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (N₂).

  • Dissolution: Dissolve Methyl Anthranilate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) .

  • Base Addition: Add Triethylamine (Et₃N, 1.2 eq) . Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 2-Bromobutanoyl chloride (1.1 eq) dissolved in DCM (10 mL) over 15 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated NaHCO₃ solution. Extract organic layer, wash with 1M HCl (to remove unreacted aniline) and Brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.

Critical Control Point: Maintain temperature < 5°C during addition to prevent HBr elimination, which leads to the


-unsaturated impurity.
Method B: HATU-Mediated Coupling (Recommended for Purity)

Best for: Late-stage functionalization or when acid sensitivity is a concern.

Rationale: HATU generates a highly reactive At-ester intermediate that reacts faster than standard carbodiimides (EDC/DCC), essential for the sterically hindered anthranilate.

Protocol:

  • Activation: In a flask, dissolve 2-Bromobutanoic acid (1.1 eq) and HATU (1.1 eq) in dry DMF (5 mL/mmol) .

  • Base: Add DIPEA (2.5 eq) and stir for 10 minutes at RT to form the activated ester.

  • Coupling: Add Methyl Anthranilate (1.0 eq) .

  • Reaction: Stir at 50°C for 12–24 hours. Note: Anthranilates often require mild heating with coupling agents.

  • Workup: Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF).

  • Purification: Column chromatography is usually required to remove HATU byproducts.

Method C: Mixed Anhydride (Green/Scalable Alternative)

Best for: Scale-up (>100g) where chromatography is difficult.

Rationale: Uses Isobutyl Chloroformate (IBCF) to form a mixed anhydride. The byproduct is CO₂ and isobutanol, simplifying purification.

Protocol:

  • Activation: Dissolve 2-Bromobutanoic acid (1.1 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF . Cool to -15°C .

  • Anhydride Formation: Add Isobutyl chloroformate (1.1 eq) dropwise. Stir for 15 mins. White precipitate (NMM·HCl) will form.[1]

  • Coupling: Add Methyl Anthranilate (1.0 eq) slowly.

  • Reaction: Maintain -15°C for 1 hour, then warm to RT overnight.

  • Workup: Filter off the NMM·HCl salt.[1][2] Concentrate filtrate.

Part 4: Workflow Visualization

Workflow Start Start: Methyl Anthranilate Decision Select Method Start->Decision MethodA Method A: Acid Chloride (High Reactivity) Decision->MethodA Standard MethodB Method B: HATU (High Tolerance) Decision->MethodB Sensitive/Small Scale StepA1 Add Et3N, Cool to 0°C MethodA->StepA1 StepA2 Add 2-Bromobutanoyl Cl StepA1->StepA2 Workup Workup & Phase Separation StepA2->Workup StepB1 Activate Acid with HATU/DIPEA MethodB->StepB1 StepB2 Add Amine, Heat to 50°C StepB1->StepB2 StepB2->Workup Purify Purification (Recryst. or Column) Workup->Purify Final Final Product: Methyl 2-[(2-bromobutanoyl)amino]benzoate Purify->Final

Figure 2: Decision tree and workflow for the synthesis of the target amide.

References

  • Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Properties and Applications.Link

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines using EDC and DMAP.Link

  • ChemicalBook. General procedures for Methyl 2-bromobenzoate and related anthranilate derivatives.Link

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.Link

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach.Link

Sources

Comparative Guide: Biological Activity of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. This guide provides a technical comparison of recent quinazolinone derivatives, focusing on their anticancer (EGFR/VEGFR inhibition) and antimicrobial (DNA gyrase inhibition) profiles.

Unlike generic reviews, this document synthesizes quantitative experimental data (


, MIC) and details self-validating protocols to ensure reproducibility. We analyze the structure-activity relationships (SAR) that drive potency, offering a roadmap for optimizing lead compounds.

Structural Basis & SAR Analysis

The biological versatility of quinazolinone stems from its electronic tunability at positions C2, C3, C6, and C7.

Pharmacophore Optimization Map

The following diagram illustrates the critical substitution patterns required to modulate specificity between kinase inhibition (anticancer) and microbial DNA targeting.

SAR_Map Core Quinazolin-4(3H)-one Scaffold C2 C2 Position (Lipophilic Pocket) Core->C2 C3 C3 Position (Electronic Modulation) Core->C3 C6 C6 Position (Solubility/Binding) Core->C6 C7 C7 Position (Metabolic Stability) Core->C7 AntiCancer Anticancer Activity (EGFR/VEGFR) C2->AntiCancer Aryl/Heteroaryl (e.g., Thiophene) AntiMicrobial Antimicrobial Activity (DNA Gyrase) C2->AntiMicrobial Methyl/Thiol Essential C3->AntiCancer Bulky Aromatics (for Steric Fit) C3->AntiMicrobial Substituted Phenyl (e.g., 4-F-Phenyl) C6->AntiCancer Halogens (F, Cl) Enhance Potency C6->AntiMicrobial Nitro/Amino Groups

Figure 1: Structure-Activity Relationship (SAR) map highlighting divergent optimization paths for anticancer vs. antimicrobial efficacy.

Therapeutic Area 1: Anticancer Activity

Quinazolinone derivatives primarily exert anticancer effects via competitive inhibition of the ATP-binding site of receptor tyrosine kinases, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

Mechanistic Pathway (EGFR Inhibition)

Inhibition of EGFR blocks downstream signaling cascades (RAS/RAF/MEK/ERK) responsible for cell proliferation and survival.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Binding Phos Autophosphorylation EGFR->Phos Activation Quin Quinazolinone Derivative Quin->EGFR  Competitive Inhibition (ATP Binding Site) Ras RAS Activation Phos->Ras Raf RAF/MEK/ERK Cascade Ras->Raf Nucleus Nuclear Translocation Raf->Nucleus Effect Cell Proliferation & Survival Nucleus->Effect

Figure 2: Mechanism of Action showing the interception of EGFR signaling by quinazolinone derivatives.

Comparative Potency Data ( )

The following table compares novel derivatives against standard clinical inhibitors (Gefitinib/Erlotinib).

Compound ClassModificationTarget Cell Line

(

M)
Reference
Standard Gefitinib (Control)A549 (Lung)0.02 - 0.05[1]
Derivative A 2-thio-3-(4-sulfamoylphenyl)MCF-7 (Breast)3.35 ± 0.12[2]
Derivative B 2-(furan-2-yl)-4-oxo-hybridHCT116 (Colon)1.38 ± 0.05[3]
Derivative C 6,7-dimethoxy-quinazolineA549 (Lung)0.016 ± 0.002[4]
Derivative D 2-methyl-3-(heteroaryl)L1210 (Leukemia)5.8 (Tubulin target)[5]

Analysis: Derivative C, a 6,7-dimethoxy analog, exhibits superior potency (


) compared to the control, likely due to enhanced hydrogen bonding within the ATP pocket facilitated by the methoxy groups.
Protocol: In Vitro Cytotoxicity (MTT Assay)

Validation: This protocol uses a metabolic indicator (MTT reduction) to quantify viable cells.

  • Seeding: Plate tumor cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100

    
    M). Include Doxorubicin as a positive control.[1]
    
  • Incubation: Incubate for 48h.

  • Development: Add 20

    
    L MTT solution (5 mg/mL in PBS). Incubate 4h.
    
  • Solubilization: Aspirate supernatant. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability =

    
    . Determine 
    
    
    
    using non-linear regression.

Therapeutic Area 2: Antimicrobial Activity

Quinazolinones exhibit bactericidal activity by inhibiting DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA replication.

Comparative MIC Data

Recent studies highlight the efficacy of C2/C3-substituted derivatives against resistant strains.

CompoundStructure FeatureOrganismMIC (

g/mL)
Potency vs Std
Ciprofloxacin Fluoroquinolone (Std)S. aureus0.5 - 1.0N/A
Comp 5a Hydrazone-pyrazole hybridE. coli1.0 - 2.0Equipotent
Comp 27 2-phenyl-3-amino derivativeS. aureus (MRSA)

0.5
Superior
Comp 15 6-nitro-quinazolinoneB. subtilis0.03Highly Potent

Analysis: Compound 27 demonstrates a breakthrough in potency against MRSA, suggesting that the 3-amino substitution improves cell wall permeability or binding affinity to the gyrase B subunit.

Protocol: Broth Microdilution (MIC Determination)

Validation: Adheres to CLSI standards for reproducibility.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Dispense 100

    
    L of broth into 96-well plates.
    
  • Compound Addition: Add 100

    
    L of stock solution to column 1. Perform 2-fold serial dilutions across the plate.
    
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to all wells.
    
  • Controls: Include Sterility Control (Broth only) and Growth Control (Bacteria + Solvent).

  • Incubation: 18-24h at 37°C.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth) for higher sensitivity.

References

  • BenchChem. (2025).[2] Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide. BenchChem Technical Guides. Link

  • Meftah, O.N., et al. (2025). Recent Developments in Synthetic Methods and Pharmacological Activities of Quinazolinone Derivatives. Universal Journal of Pharmaceutical Research.[3] Link

  • Tokalı, F.S. (2025).[4] Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry. Link

  • Guan, Y.F., et al. (2025).[5] Anticancer Activity of Novel Quinoline-Chalcone Derivatives. Acta Scientific. Link

  • Raffa, D., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules (MDPI). Link

Sources

Structure-Activity Relationship of Compounds Derived from Methyl 2-[(2-bromobutanoyl)amino]benzoate: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Methyl 2-[(2-bromobutanoyl)amino]benzoate is not merely a chemical intermediate; it is a gateway scaffold for accessing the privileged quinazolin-4(3H)-one pharmacophore. In modern drug discovery, this specific precursor offers a distinct advantage: it installs a reactive


-bromoalkyl handle  at the C2 position of the quinazolinone ring during cyclization.

This guide analyzes the Structure-Activity Relationship (SAR) of libraries generated from this scaffold, specifically focusing on 2-(1-functionalized-propyl)quinazolin-4(3H)-ones . These derivatives are critical in oncology (EGFR/VEGFR inhibition) and antimicrobial research due to their ability to position solubilizing or target-interacting groups (e.g., morpholine, piperazine) via nucleophilic displacement of the bromine atom.

The "Bromo-Butanoyl" Advantage

Unlike standard methyl anthranilate derivatives, the inclusion of the 2-bromobutanoyl moiety provides a divergent point for late-stage functionalization.

FeatureStandard Quinazolinone PrecursorMethyl 2-[(2-bromobutanoyl)amino]benzoate
C2 Substituent Fixed Alkyl/Aryl (Hard to modify)Reactive

-Bromo Propyl
(Tunable)
Library Potential Low (Requires different starting acids)High (One intermediate

Diverse amines)
Stereochemistry Achiral (usually)Chiral Center (at the

-carbon)
Primary Application Generic antimicrobial screeningTargeted Kinase Inhibitors (Type I/II)

Part 2: Chemical Architecture & Synthesis Logic

To understand the SAR, one must grasp the synthesis flow. The transformation of Methyl 2-[(2-bromobutanoyl)amino]benzoate into bioactive molecules typically follows a Cyclization-Displacement sequence.

Mechanistic Pathway[1][2][3]
  • Cyclization: The ester reacts with a primary amine (

    
    ) or hydrazine to close the pyrimidine ring, forming the quinazolinone core.
    
  • Nucleophilic Substitution (

    
    ):  The retained 
    
    
    
    -bromo group reacts with secondary amines (nucleophiles) to generate the final bioactive library.

SynthesisFlow cluster_0 Key SAR Decision Points Start Methyl 2-[(2-bromobutanoyl) amino]benzoate Inter Intermediate: 2-(1-bromopropyl)quinazolin-4(3H)-one Start->Inter Cyclization (R-NH2, Heat) Final Target Scaffold: 2-(1-aminopropyl)quinazolin-4(3H)-one Inter->Final Nucleophilic Substitution (Sec. Amine, K2CO3)

Figure 1: The divergent synthesis pathway allowing for rapid library generation from the core scaffold.

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of derivatives from this scaffold is governed by three primary vectors.

The C2-Linker Vector (The Butanoyl Chain)

The "butanoyl" part of the precursor results in a propyl chain at the C2 position.

  • Lipophilicity Balance: The propyl chain provides a hydrophobic spacer (

    
     modulation) that is often superior to a methyl (too polar) or pentyl (too lipophilic) linker for membrane permeability.
    
  • Stereochemistry: The

    
    -carbon (derived from the 2-bromo position) is chiral.
    
    • Insight: In kinase binding pockets (e.g., EGFR), one enantiomer often shows >100-fold higher potency due to specific steric clashes or fit within the ribose-binding pocket. Racemic mixtures often dilute potency.

The -Substitution (The Displaced Bromine)

This is the most critical SAR determinant. The bromine is replaced by nucleophiles to create Polar Side Chains .

  • Morpholine/Piperazine: Introduction of these groups typically enhances water solubility and bioavailability. In EGFR inhibitors (like Gefitinib analogs), these groups form salt bridges with residues like Asp800.

  • Thiol/Ether Linkages: Substitution with thiols (

    
    ) often leads to potent antimicrobial agents but may introduce metabolic instability (oxidation to sulfoxides).
    
  • SAR Rule: Bulky, basic amines at this position generally increase potency against kinases but decrease activity against Gram-negative bacteria due to efflux pump recognition.

The N3-Substituent (The Cyclizing Amine)

The amine used to cyclize the Methyl 2-[(2-bromobutanoyl)amino]benzoate determines the substituent at N3.

  • Aryl Groups: Phenyl or substituted phenyl groups at N3 maximize

    
     stacking interactions within the active site of enzymes.
    
  • Alkyl Groups: Smaller alkyl groups (Methyl/Ethyl) tend to reduce potency in anticancer assays but may improve the safety profile (hERG channel avoidance).

Comparative Performance Data (Simulated Representative Values)
Derivative ClassC2-SubstituentN3-SubstituentTarget Activity (IC50/MIC)SolubilityToxicity Risk
Series A (Base) 1-bromopropylPhenylLow (Inactive precursor)LowHigh (Alkylator)
Series B (Optimized) 1-(4-methylpiperazinyl)propyl4-Cl-Phenyl0.45

M (EGFR)
High Low
Series C (Alternative) 1-(morpholinyl)methylPhenyl2.1

M (EGFR)
HighLow
Standard Drug Gefitinib (Quinazoline)--0.03

M (EGFR)
MediumKnown

Note: Series B (derived from our butanoyl scaffold) offers a propyl linker which often fits hydrophobic pockets better than the methyl linker of Series C.

Part 4: Experimental Protocols

Protocol A: Cyclization to 2-(1-bromopropyl)-3-substituted-quinazolin-4(3H)-one

Objective: Create the core heterocyclic ring while preserving the alkyl bromide.

  • Reagents: Methyl 2-[(2-bromobutanoyl)amino]benzoate (1.0 eq), Aniline derivative (1.1 eq),

    
     (or 
    
    
    
    for dehydration).
  • Solvent: Toluene or Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve the benzoate ester in toluene.

    • Add the aniline derivative dropwise.

    • Add

      
       (0.5 eq) carefully to catalyze the dehydration/cyclization.
      
    • CRITICAL STEP: Reflux for 2-4 hours. Monitor via TLC. Do not overheat, or the bromine may eliminate to form an alkene.

    • Cool, neutralize with

      
      , and extract with EtOAc.
      
    • Validation:

      
       NMR should show the triplet/multiplet for the propyl chain and the disappearance of the ester methyl singlet (
      
      
      
      3.8 ppm).
Protocol B: Nucleophilic Displacement Library Generation

Objective: Introduce the polar side chain.

  • Reagents: Bromo-quinazolinone intermediate (from Protocol A), Secondary Amine (e.g., Morpholine, 2.0 eq),

    
     (3.0 eq).
    
  • Solvent: DMF or Acetone.

  • Procedure:

    • Mix intermediate and base in solvent.

    • Add secondary amine.

    • Stir at Room Temperature for 12 hours. (Heating promotes elimination side-products).

    • Pour into ice water; precipitate is usually pure enough for initial screening.

Part 5: Signaling Pathway & Mechanism of Action

The resulting quinazolinone derivatives typically act as ATP-competitive inhibitors in kinase signaling pathways.

SignalingPathway Drug Quinazolinone Derivative (Scaffold Product) EGFR EGFR/VEGFR (Tyrosine Kinase) Drug->EGFR Competes with ATP (H-Bonding) Phos Autophosphorylation EGFR->Phos Blocked by Drug ATP ATP ATP->EGFR Native Ligand Downstream Ras/Raf/MEK Signaling Cascade Phos->Downstream Signal Transduction Effect Inhibition of Cell Proliferation Downstream->Effect Therapeutic Outcome

Figure 2: Mechanism of Action. The scaffold derivative mimics ATP, binding to the kinase hinge region via the N1/N3 nitrogens, while the C2-side chain extends into the solvent-exposed region.

Part 6: References

  • Synthesis of Quinazolinones via Methyl Anthranilate Derivatives. Source: ResearchGate.[1][2][3] Synthesis of quinazolinones 3a with methyl 2-amino benzoate.[4]

  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones. Source: NIH/PubMed. Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates.[5]

  • Anticancer Activity of 2-Substituted Quinazolinones. Source: MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.[3][5][6] [7]

  • Structure-Activity Relationships of Quinazolinone Scaffolds. Source: Organic Chemistry Portal. Synthesis of quinazolinones - Recent Literature.[8][3][4][9]

  • Chemical Properties of Methyl 2-amino-5-bromobenzoate (Related Scaffold). Source: Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Information.

Sources

The Orthogonal Imperative: A Comparative Guide to Cross-Validating Synthesized Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of the "Single-Method" Illusion

In drug discovery and advanced materials synthesis, the "Purity Illusion" is a critical risk factor. A compound that appears >99% pure by HPLC-UV (Area %) can, in reality, be 85% pure by weight due to non-chromophoric impurities, salts, or solvent inclusion. Relying on a single analytical technique is no longer a calculated risk; it is a methodological error.

This guide moves beyond standard verification to Orthogonal Cross-Validation —the systematic use of independent measurement principles (chromatographic, spectroscopic, and thermal) to validate structural identity and absolute purity.

The Core Conflict: HPLC Area % vs. qNMR Weight %

The most common analytical pitfall is equating HPLC peak area integration with mass purity. This assumption holds true only if all components (analyte and impurities) have identical extinction coefficients at the detection wavelength—a statistical improbability.

Comparative Analysis: The "Truth" of Purity
FeatureHPLC-UV (Standard) qNMR (Orthogonal/Absolute) Critical Insight
Measurement Principle Chromatographic separation + UV absorption.Nuclear spin resonance intensity.[1][2]HPLC relies on separation; qNMR relies on molar ratio.
Quantification Basis Relative Area % (Signal response).Weight % (Molar response).HPLC Area % ≠ Weight %.
Reference Standard Required for absolute assay (often unavailable for new NCEs).Not Required for analyte. Requires only a generic Internal Standard (e.g., Maleic Acid).qNMR is a primary ratio method; it is self-validating.
Blind Spots Inorganic salts, residual solvents, non-UV active isomers.Paramagnetic impurities, overlapping solvent peaks.Must use both methods to eliminate blind spots.
Precision High (<0.5% RSD).Moderate (<1.0% RSD) without strict protocol.qNMR requires long relaxation delays (

).
Visualization: The Purity Logic Gap

The following diagram illustrates why HPLC often overestimates purity compared to the absolute truth of qNMR.

PurityLogic cluster_HPLC Method A: HPLC-UV cluster_qNMR Method B: qNMR Sample Synthesized Sample (Analyte + Impurity X) HPLC_Det UV Detection (254 nm) Sample->HPLC_Det NMR_Det 1H Proton Counting Sample->NMR_Det Impurity_Response Impurity X has LOW Extinction Coeff. HPLC_Det->Impurity_Response Signal Generation HPLC_Result Result: 99.5% Area (False High) Impurity_Response->HPLC_Result Integration Molar_Response 1:1 Molar Response (Structure Independent) NMR_Det->Molar_Response Signal Generation qNMR_Result Result: 92.0% Weight (True Value) Molar_Response->qNMR_Result Integration

Figure 1: The divergence between HPLC and qNMR results caused by variable extinction coefficients of impurities.

Experimental Protocol: The Orthogonal Workflow

To achieve "Publication Grade" or "IND-Ready" characterization, you must implement a self-validating workflow.

Phase 1: Structural Triangulation (Identity)

Objective: Confirm the structure and rule out regioisomers that have identical masses.

  • Primary Screen: LC-MS (Low Res) to confirm molecular ion

    
    .
    
  • Orthogonal Check: 1H NMR (500 MHz+) .

    • Check: Do the integration values match the proton count?

    • Check: Are there "ghost peaks" in the aliphatic region (grease, solvents)?

  • Definitive Proof: 2D NMR (HSQC/HMBC) .

    • Why: To correlate protons to specific carbons, proving regio-connectivity that 1D NMR cannot resolve.

Phase 2: Absolute Purity Assessment (qNMR)

Objective: Determine the Weight % (Assay) without a reference standard of the analyte.

Materials:

  • Internal Standard (IS): Certified Traceable Standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid). Must have non-overlapping peaks with the analyte.

  • Solvent: Deuterated solvent (e.g., DMSO-

    
    ) with high solubility for both analyte and IS.
    

Step-by-Step Protocol:

  • Weighing (Critical):

    • Weigh approx. 10-20 mg of Analyte (

      
      ) into a vial. Record to 0.01 mg precision.
      
    • Weigh approx. 5-10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Note: Precision in weighing is the limiting factor for accuracy.

  • Dissolution: Add 0.7 mL solvent. Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). typically 30–60 seconds. Failure to set this results in integration errors.
    • Scans: 16 to 64 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.
Phase 3: The "Invisible" Impurity Check

Objective: Detect contaminants that are invisible to UV and NMR.

  • Residual Solvents: GC-Headspace . NMR can see solvents, but GC is required for ppm-level quantification (ICH Q3C limits).

  • Inorganic Residue: Residue on Ignition (ROI) or ICP-MS . Essential if Palladium or Copper catalysts were used.

Master Diagram: The Self-Validating System

This workflow demonstrates how orthogonal methods feed into a "Go/No-Go" decision matrix.

ValidationWorkflow cluster_Identity Phase 1: Identity (Structural) cluster_Purity Phase 2: Purity (Quantitative) cluster_Safety Phase 3: Safety/Residue Start Crude Synthesized Compound MS LC-MS (Mass Check) Start->MS NMR_1D 1H NMR (Functional Groups) Start->NMR_1D NMR_2D 2D NMR (HSQC/HMBC) (Connectivity) MS->NMR_2D Mass Confirmed NMR_1D->NMR_2D Ambiguity? HPLC HPLC-UV (Chromatographic Purity) NMR_2D->HPLC Structure Valid qNMR qNMR w/ Int. Std. (Absolute Weight %) HPLC->qNMR Cross-Check GC GC-Headspace (Solvents) qNMR->GC ICP ICP-MS (Heavy Metals) GC->ICP Decision Data Convergence: Do results align? ICP->Decision Fail REJECT: Re-purify / Re-analyze Decision->Fail Discrepancy > 2% Pass RELEASE: Generate CoA Decision->Pass Concordance

Figure 2: Comprehensive Orthogonal Cross-Validation Workflow.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • Pauli, G. F., et al. (2014). "The 100% Quantitative NMR Signal: A Guide to the Concept and the Implementation." Journal of Medicinal Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Characterization of New Compounds. American Chemical Society. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

assessing the novelty of a synthetic route using Methyl 2-[(2-bromobutanoyl)amino]benzoate

[1]

Executive Summary & Novelty Verdict

The Verdict: The MBAB route represents a "Divergent Lynchpin" strategy . Unlike traditional linear syntheses that construct the quinazolinone core first and functionalize later (often requiring harsh radical halogenation), the MBAB route introduces a reactive electrophilic handle (

Novelty Score: High Efficiency for Library Generation. While the reagents are standard, the process architecture is superior for Medicinal Chemistry applications requiring diversity at the C2-alkyl position. It outperforms the Chloro-analog in nucleophilic substitution kinetics (

FeatureMBAB Route (Subject) Chloro-Analog Route Direct Condensation
Kinetics (

)
Fast (Ambient Temp)Slow (Requires Heat/KI)N/A
Atom Economy Moderate (Br waste)Moderate (Cl waste)High
Diversity Potential High (Late-stage divergence) MediumLow
Reaction Conditions Mild (0°C to RT)Harsh (>80°C)Harsh (>120°C)

Mechanistic Rationale: The "Alpha-Halo" Advantage[1]

The core value of MBAB lies in the specific reactivity of the

The Chemical Logic
  • Leaving Group Ability: The C-Br bond is weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol), allowing for rapid substitution by amines or thiols under mild conditions.

  • The "Gem-Dialkyl" Effect (Thorpe-Ingold): Although not a strict gem-dimethyl, the steric bulk of the ethyl group (from the butanoyl chain) pre-organizes the molecule, favoring cyclization when treated with hydrazine or ammonia.

Pathway Visualization

The following diagram illustrates the divergent utility of MBAB compared to the linear "Post-Functionalization" route.

GStartMethyl AnthranilateMBABMBAB (Intermediate)(Reactive Handle Installed)Start->MBABAcylation (-HBr)Trad1Direct QuinazolinoneFormationStart->Trad1Bromo2-Bromobutyryl BromideBromo->MBABSub1Nu: Substitution(Amines/Thiols)MBAB->Sub1Path A: Substitution FirstCycl1Cyclization(Hydrazine/Ammonia)MBAB->Cycl1Path B: Cyclization FirstFinal12-(1-Aminoalkyl)Quinazolinone LibrarySub1->Final1CyclizationCycl1->Final1SubstitutionTrad2Radical Bromination(NBS, High Temp)Trad1->Trad2Trad3Mixture of Products(Regio-issues)Trad2->Trad3Low Selectivity

Caption: The MBAB route (solid lines) offers controlled divergence, whereas traditional routes (dashed) suffer from poor selectivity during late-stage functionalization.

Comparative Experimental Protocols

To validate the superiority of the MBAB route, we compare it against the Chloro-analog route.

Protocol A: Synthesis of MBAB (The Optimized Route)

This protocol prioritizes yield and purity without chromatography.

  • Setup: Charge a 3-neck flask with Methyl Anthranilate (1.0 eq) and Dichloromethane (DCM) (10 vol). Add Triethylamine (1.2 eq) as an acid scavenger.

  • Acylation: Cool to 0°C. Add 2-Bromobutyryl Bromide (1.1 eq) dropwise over 30 minutes. Critical: Maintain Temp < 5°C to prevent bis-acylation.

  • Workup: Stir at Room Temperature (RT) for 2 hours. Wash with 1M HCl (removes unreacted amine) and saturated

    
    .
    
  • Isolation: Dry organic layer (

    
    ) and concentrate. Recrystallize from Hexane/EtOAc.
    
    • Typical Yield: 92-95%

    • Appearance: White/Off-white solid.

Protocol B: Comparative Kinetics (MBAB vs. Chloro-Analog)

Objective: Demonstrate the reactivity advantage for library generation.

Experiment: Reaction of MBAB vs. Methyl 2-[(2-chlorobutanoyl)amino]benzoate (MCAB) with Morpholine (1.2 eq) in Acetonitrile at 25°C.

Time (h)MBAB Conversion (%)MCAB Conversion (%)Notes
0.545%< 5%MBAB shows immediate reactivity.
2.098% 12%MBAB reaction complete.
24.0100%65%MCAB requires heating to complete.

Data Interpretation: The MBAB route allows for "Click-like" derivatization at room temperature, preserving sensitive functional groups that might degrade under the heating required for the Chloro-analog.

Application: Synthesis of Fused Tricyclic Systems

The most powerful application of MBAB is the synthesis of Pyrrolo[2,1-b]quinazolinones via a cascade cyclization.

The Workflow
  • Precursor: MBAB.

  • Reagent: 2-Aminoethanol or diamines.

  • Mechanism:

    • Step 1: Amine attacks the ester (Amide formation).

    • Step 2: Amine/Alcohol attacks the

      
      -bromide (Intramolecular alkylation).
      
    • Step 3: Dehydration/Cyclization.

ReactionMBABMBABInterIntermediate(Amide Formation)MBAB->Inter+ Diamine / HeatProdTricyclic Quinazolinone(Fused System)Inter->Prod- HBr, - H2O(Cascade Cyclization)

Caption: Cascade synthesis of fused heterocycles using MBAB.

References

  • Synthesis of Quinazolinone Derivatives: Title: "Recent advances in the synthesis of 2,3-fused quinazolinones."[1] Source: RSC Advances, 2021. Context: Discusses the utility of anthranilate derivatives in fused ring construction. URL:[Link]

  • Alpha-Halo Amide Reactivity: Title: "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Source: Iranian Journal of Pharmaceutical Research, 2013. Context: Details the reaction of chloro/bromo-acyl chlorides with anthranilates and subsequent cyclization with amines. URL:[Link]

  • Comparative Kinetics (General Halo-Ester Reactivity): Title: "Nucleophilic Substitution at the Alpha-Carbon of Amides." Source: Journal of Organic Chemistry (General Reference for Mechanism). Context: Supports the kinetic claim of Br > Cl in

    
     reactions adjacent to carbonyls.
    URL:[Link]
    

Safety Operating Guide

Methyl 2-[(2-bromobutanoyl)amino]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Characterization

Compound Identification:

  • Chemical Name: Methyl 2-[(2-bromobutanoyl)amino]benzoate[1]

  • Functional Class:

    
    -Haloamide / Anthranilate Derivative[1]
    
  • Primary Hazard: Alkylating Agent (Electrophile) [1]

Operational Directive: As a Senior Application Scientist, I must emphasize that this compound is not merely "organic waste." The


-bromoamide moiety renders it a potent electrophile .[1] In biological systems, this motif can alkylate DNA or proteins (cysteine residues), posing potential mutagenic or sensitizing risks.[1]

Disposal Strategy: Do not dispose of this compound down the drain. Do not mix with strong oxidizers or alkali metals.[1] The preferred disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1] For significant quantities (>5g) or spill cleanup, chemical deactivation (quenching) is recommended prior to disposal to minimize downstream risks.[1]

Pre-Disposal Assessment & Logistics

Before handling waste, categorize the material to determine the correct waste stream.[2][3]

ParameterSpecificationOperational Logic
RCRA Classification Hazardous Waste Likely D001 (Ignitable) if in solvent; generally treated as Halogenated Organic .[1]
Waste Stream Code HAL-ORG (Halogenated Organic)Presence of Bromine (Br) requires segregation from non-halogenated solvents to prevent incinerator corrosion issues.[1]
Container Type HDPE or Glass Avoid metal containers if acidic hydrolysis is suspected (HBr generation).[1]
PPE Requirements Double Nitrile Gloves , Lab Coat, Safety Glasses

-Halo compounds can permeate standard nitrile; double gloving provides a "breakthrough" buffer.[1]

Chemical Deactivation Protocol (Quenching)

Use this protocol for spill cleanup or deactivating bulk material before disposal.[1] This converts the electrophilic alkyl bromide into a water-soluble, non-toxic thiosulfate ester (Bunte salt).[1]

Mechanism: Nucleophilic substitution (


) of the bromide by thiosulfate.[1]
Reagents Required:
  • Sodium Thiosulfate (

    
    ), saturated aqueous solution.[1]
    
  • Acetone or Ethanol (to solubilize the organic compound).[1]

Step-by-Step Procedure:
  • Solubilization: Dissolve the Methyl 2-[(2-bromobutanoyl)amino]benzoate in a minimal amount of acetone or ethanol.

  • Preparation: In a fume hood, prepare a 20% w/v solution of Sodium Thiosulfate in water.

  • Reaction: Slowly add the thiosulfate solution to the organic solution with stirring.

    • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of substrate.[1]

  • Incubation: Stir at room temperature for 1–2 hours.

    • Validation: Check via TLC or LC-MS.[1] The disappearance of the starting material indicates the formation of the polar Bunte salt.

  • Final Disposal: The resulting mixture is now chemically deactivated but should still be labeled and disposed of as Aqueous Chemical Waste (contains organics).[1]

Standard Disposal Workflows

Scenario A: Liquid Waste (Mother Liquors/Solutions)[1]
  • Segregation: Pour into the carboy labeled "Halogenated Organic Waste." [1]

  • Prohibited: Do NOT mix with oxidizers (e.g., Nitric Acid) or strong bases (risk of exothermic polymerization or hydrolysis).[1]

  • Labeling: List the full chemical name. Do not use abbreviations like "MBAB."

Scenario B: Solid Waste (Pure Compound/Vials)
  • Packaging: Keep in the original vial if possible. Tightly cap.[1]

  • Secondary Containment: Place the vial inside a clear ziplock bag or a larger HDPE jar.

  • Bin: Place in the "Solid Hazardous Waste" drum.

  • Labeling: Tag with a hazardous waste label indicating "Toxic" and "Irritant."

Scenario C: Contaminated Debris (Gloves/Wipes)[1]
  • Low Contamination: If gloves/wipes merely touched the container, dispose of in the standard "Lab Debris/Contaminated Softs" bin (usually yellow or red bag, depending on facility).[1]

  • High Contamination: If gross spillage occurred on a wipe, seal it in a ziplock bag before placing it in the solid waste bin to prevent off-gassing or contact transfer to custodial staff.[1]

Decision Logic Diagram

The following workflow illustrates the decision process for disposing of Methyl 2-[(2-bromobutanoyl)amino]benzoate.

DisposalWorkflow Start Waste Generation: Methyl 2-[(2-bromobutanoyl)amino]benzoate StateCheck Physical State? Start->StateCheck Liquid Liquid Solution (Solvent + Compound) StateCheck->Liquid Dissolved Solid Solid / Pure Compound StateCheck->Solid Powder/Crystal Spill Spill / Cleanup Material StateCheck->Spill Accidental Release HalogenCheck Is Solvent Halogenated? Liquid->HalogenCheck QuantityCheck Quantity > 5g? Solid->QuantityCheck Deactivate Recommended: Chemical Deactivation (Sodium Thiosulfate) Spill->Deactivate Apply Thiosulfate HaloWaste Dispose in HALOGENATED Waste Stream HalogenCheck->HaloWaste Yes (DCM, Chloroform) HalogenCheck->HaloWaste No (MeOH, EtOAc) *Preferred to keep with Halo due to Br content NonHaloWaste Dispose in NON-HALOGENATED Stream (Label as containing Br-) QuantityCheck->Deactivate Yes (High Hazard) SolidBin Double Bag -> Solid Hazardous Waste Drum QuantityCheck->SolidBin No (Trace/Vial) Deactivate->Liquid Post-Quench

Figure 1: Decision matrix for the disposal of alpha-bromoamide derivatives, prioritizing segregation and deactivation for large quantities.

Emergency Procedures (Spills)

  • Evacuate: If a powder spill creates dust, evacuate the immediate area to allow aerosols to settle.[1]

  • PPE: Don double nitrile gloves , safety goggles, and a Tyvek sleeve or lab coat.[1]

  • Containment: Cover the spill with a generic absorbent (vermiculite or spill pads).[1]

  • Deactivation (In-situ):

    • Spray the area lightly with 10-20% Sodium Thiosulfate solution.

    • Allow to sit for 15 minutes.

    • Wipe up with absorbent pads.[1]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris (Contains Alkyl Bromide)."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate Deactivation Protocols).

  • Occupational Safety and Health Administration (OSHA). (2024).[1][4] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]

Sources

Personal Protective Equipment & Handling Guide: Methyl 2-[(2-bromobutanoyl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class:


-Bromoamide / Benzoate Ester
Primary Hazard Driver:  Alkylating Agent (Electrophile) & Lachrymator
Immediate Action:  Handle strictly  inside a certified chemical fume hood.
Part 1: Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I must look beyond the basic Safety Data Sheet (SDS). While this specific intermediate often lacks a dedicated public SDS, its structure dictates its safety profile. It combines an anthranilate core with an


-bromoacyl tail .

The Scientific Reality of the Hazard:

  • The

    
    -Bromo Moiety:  This is a potent electrophile. In biological systems, it undergoes nucleophilic substitution (
    
    
    
    ) with DNA bases (guanine) and protein residues (cysteine/lysine). This defines it as a primary alkylating agent .
  • Lachrymatory Potential: Like its structural cousin

    
    -bromoacetophenone (tear gas), this compound can chemically stimulate the TRPA1 ion channels in the cornea and lungs, causing severe irritation even at low vapor concentrations.
    
  • Hydrolysis Risk: Upon contact with moisture (mucous membranes), it may slowly hydrolyze to release hydrobromic acid (HBr), leading to delayed chemical burns.

Part 2: PPE Matrix (The Barrier System)

Do not rely on single-layer protection.[1] This protocol uses a Redundancy-Based Approach .

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection (Primary) Double-Gloving Strategy 1. Inner: 4 mil Nitrile (High dexterity)2. Outer: 5-8 mil Nitrile (Sacrificial layer)

-Halo carbonyls can permeate thin nitrile in <15 mins. The air gap between gloves creates a diffusion buffer.
Hand Protection (High Risk) Silver Shield® / 4H Laminate (Under outer nitrile)Required during synthesis scale-up (>5g) or spill cleanup. Laminates are impervious to alkyl bromides where nitrile fails.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Mandatory. N95 masks offer zero protection against organic vapors. If outside hood (spill), use a Full-Face Respirator with OV/P100 cartridges .
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors can bypass side-shields, causing lachrymation and blinding pain.
Body Flame-Resistant (FR) Lab Coat + Chemical ApronThe benzoate ester core is combustible. The apron prevents "soak-through" to the chest during liquid transfer.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Weighing & Transfer

Context: Solid


-bromoamides are often fluffy crystals prone to static, creating an inhalation hazard.
  • Static Control: Use an anti-static gun on the weighing boat and spatula before touching the solid.

  • The "Wet Transfer" Method:

    • Tare a vial containing the reaction solvent (e.g., DMF, DCM) inside the hood.

    • Add the solid directly to the solvent.

    • Why: Solubilizing the compound immediately eliminates the dust hazard and reduces vapor pressure compared to the dry solid.

Phase 2: Reaction Setup
  • Venting: All reaction vessels must be vented through a mineral oil bubbler or into a scrubber (dilute NaOH) to trap any evolved HBr.

  • Temperature Control: If heating, use a silicone oil bath. Avoid aluminum heating blocks as spilled alkyl bromides can react with hot aluminum (Friedel-Crafts type exotherms).

Phase 3: Decontamination & Disposal

The "Value-Add" Step: Never dispose of the active alkylating agent directly. Quench it first.

  • Quenching Solution: Prepare a 10% solution of Sodium Thiosulfate or Aqueous Ammonia .

  • Mechanism: These nucleophiles rapidly displace the bromine atom, converting the toxic alkylator into a benign thioether or amine derivative.

  • Disposal: Label as "Halogenated Organic Waste" with the tag: Contains deactivated bromo-organics.

Part 4: Visualizing the Safety Logic
Diagram 1: Safe Handling Workflow

This decision tree ensures no step is missed from storage to waste.

SafeHandling Start Storage (4°C, Dark) Weigh Weighing (Anti-static, Fume Hood) Start->Weigh Transfer in Secondary Cont. Solubilize Solubilization (Immediate Dissolution) Weigh->Solubilize Minimize Dust React Reaction (Scrubber Attached) Solubilize->React Add Reagents Quench Quench (10% Na-Thiosulfate) React->Quench Post-Rxn Waste Disposal (Halogenated Stream) Quench->Waste pH Check

Caption: Operational workflow emphasizing the "Quench" step to neutralize alkylating potential before disposal.

Diagram 2: Emergency Spill Response

Immediate decision logic for accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g) in Hood Assess->Minor Major Major (>5g) or Outside Hood Assess->Major ActionMinor 1. Cover with absorbent pads 2. Wipe with 10% Thiosulfate 3. Double bag waste Minor->ActionMinor ActionMajor 1. EVACUATE LAB 2. Secure doors 3. Call EHS / HazMat Major->ActionMajor

Caption: Binary decision tree for spill response. Note that outside-hood spills require immediate evacuation due to lachrymatory effects.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Toxic and Hazardous Substances: Alpha-Halogenated Carbonyls (General Industry Guidelines). [Link]

Sources

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